molecular formula C10H11ClFNO B1368008 3-chloro-N-(2-fluorobenzyl)propanamide CAS No. 895367-68-7

3-chloro-N-(2-fluorobenzyl)propanamide

Número de catálogo: B1368008
Número CAS: 895367-68-7
Peso molecular: 215.65 g/mol
Clave InChI: JTGWKGYKJXYCDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-(2-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-fluorobenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-fluorobenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWKGYKJXYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588493
Record name 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895367-68-7
Record name 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated secondary amide with potential applications as a versatile building block in medicinal chemistry and materials science. The core of this synthesis lies in the formation of a robust amide bond, a fundamental reaction in organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind the experimental design, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy and Mechanism

The most direct and efficient route to synthesize 3-chloro-N-(2-fluorobenzyl)propanamide is through the nucleophilic acyl substitution reaction between 2-fluorobenzylamine and 3-chloropropionyl chloride.[1][2] This reaction is highly reliable and proceeds with high yields under controlled conditions.

Overall Reaction Scheme:

Underlying Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a well-established two-step nucleophilic addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and the most stable leaving group, the chloride ion (Cl⁻), is eliminated.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

Materials and Reagents

A summary of the required materials and their key properties is presented below.

ReagentCAS NumberMolecular Weight ( g/mol )FormPurity
2-Fluorobenzylamine89-99-6125.15Liquid>98%
3-Chloropropionyl chloride625-36-5126.97Liquid≥98%
Triethylamine (TEA)121-44-8101.19Liquid≥99%
Dichloromethane (DCM)75-09-284.93LiquidAnhydrous
Hydrochloric Acid (HCl)7647-01-036.46Aqueous (1M)-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous-
Brine (Saturated NaCl)7647-14-558.44Aqueous-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Solid-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions: A Critical Assessment

The handling of the reagents for this synthesis demands strict adherence to safety protocols due to their inherent hazards.

  • 3-Chloropropionyl Chloride: This substance is highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[5][6][7][8] It is also a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood.

  • 2-Fluorobenzylamine: This amine is a combustible liquid that causes severe skin burns and eye damage.[9]

  • Triethylamine & Dichloromethane: Both are volatile and harmful. DCM is a suspected carcinogen.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves when handling 3-chloropropionyl chloride), and chemical splash goggles are mandatory.[7]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Reagent Addition:

    • To the flask, add 2-fluorobenzylamine (e.g., 5.0 g, 39.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).

    • Add triethylamine (TEA) (e.g., 5.6 mL, 40.3 mmol, 1.01 eq). Stir the solution until all components are dissolved and cool the mixture to 0-5°C.

  • Acylation:

    • Dissolve 3-chloropropionyl chloride (e.g., 5.1 g, 40.3 mmol, 1.01 eq) in anhydrous DCM (20 mL) and add this solution to the dropping funnel.

    • Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

Causality and Experimental Rationale

Understanding the purpose of each step is paramount for troubleshooting and optimization.

  • Choice of Solvent: Dichloromethane (DCM) is an excellent choice as it is an aprotic solvent that readily dissolves the reactants but does not participate in the reaction.[1] Its low boiling point facilitates easy removal during the isolation phase.

  • Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0-5°C) during the addition of the acyl chloride is critical to prevent the formation of side products and ensure a controlled reaction rate.[1]

  • Role of Triethylamine (TEA): TEA acts as an acid scavenger.[1][10] It neutralizes the HCl generated during the reaction. Without a base, the HCl would protonate the 2-fluorobenzylamine, forming an ammonium salt that is no longer nucleophilic, thereby quenching the reaction.

  • Aqueous Workup: The washing steps are designed to purify the product. The 1M HCl wash removes any unreacted triethylamine and other basic impurities. The saturated NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl. The final brine wash helps to remove residual water from the organic layer before the drying step.

Purification and Characterization

The crude product, a solid or oil, can be further purified if necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel are standard methods.

The final product's identity and purity should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (Expected M.W. for C₁₀H₁₁ClFNO is 215.65 g/mol ).

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from preparation to final product isolation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A Setup glassware (3-neck flask, stirrer, dropping funnel) B Add 2-Fluorobenzylamine, Triethylamine, and DCM to flask A->B C Cool flask to 0-5°C (Ice Bath) B->C D Dropwise addition of 3-Chloropropionyl Chloride in DCM C->D E Stir at room temperature (2-3 hours) D->E Exothermic Reaction F Transfer to Separatory Funnel E->F G Wash with 1M HCl F->G H Wash with Sat. NaHCO3 G->H I Wash with Brine H->I J Dry with MgSO4 I->J K Filter and concentrate (Rotary Evaporator) J->K L Crude 3-chloro-N-(2-fluorobenzyl)propanamide K->L M Purification (optional) (Recrystallization / Chromatography) L->M N Characterization (NMR, IR, MS) M->N

Caption: Synthetic workflow for 3-chloro-N-(2-fluorobenzyl)propanamide.

References

  • EvitaChem. Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide.
  • European Patent Office. Process for preparing 3-chloro-1, 2-propanediol - EP 0224246 A2.
  • National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. PubChem.
  • Google Patents. Synthetic method of 3-chloropropionyl chloride - CN112409166A.
  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination.
  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • ChemicalBook. 3-Chloropropionyl chloride - Safety Data Sheet.
  • Sigma-Aldrich. 2-Fluorobenzylamine.
  • Chemistry LibreTexts. Making Amides from Acyl Chlorides.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • Tokyo Chemical Industry. 2-Fluorobenzylamine.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-chloropropionyl chloride.
  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE.
  • YouTube. synthesis of amides from acid chlorides.
  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.

Sources

An In-Depth Technical Guide to 3-chloro-N-(2-fluorobenzyl)propanamide (CAS Number 895367-68-7)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated N-benzyl amide of interest in synthetic and medicinal chemistry. While specific literature on this compound (CAS 895367-68-7) is not extensively available, this document leverages established principles of organic chemistry and data from structurally analogous compounds to detail its synthesis, characterization, potential applications, and safe handling procedures. The insights provided herein are intended to equip researchers with the foundational knowledge required to explore the utility of this molecule as a building block or a potential bioactive agent in drug discovery and development.

Introduction and Rationale

N-benzyl amides are a class of organic compounds that feature prominently in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of halogen atoms, such as chlorine and fluorine, into these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 3-chloro-N-(2-fluorobenzyl)propanamide incorporates both a reactive chloropropyl group and a fluorobenzyl moiety, making it a potentially valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening. The fluorobenzyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance binding interactions and improve metabolic stability. This guide aims to provide a detailed, theoretical, yet practical framework for the synthesis, characterization, and potential exploration of this compound.

Physicochemical Properties

The key physicochemical properties of 3-chloro-N-(2-fluorobenzyl)propanamide are summarized in the table below. These values are calculated based on its chemical structure.

PropertyValue
CAS Number 895367-68-7
Molecular Formula C₁₀H₁₁ClFNO
Molecular Weight 215.65 g/mol
Appearance Predicted to be a white to off-white solid
Melting Point Not available (predicted to be in the range of 50-100 °C)
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.
InChI Key FDFDRWIRFBXCTI-UHFFFAOYSA-N

Synthesis and Mechanism

The most direct and industrially scalable synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide involves the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 2-fluorobenzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine group of 2-fluorobenzylamine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A tertiary amine base, such as triethylamine, is commonly used to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 2-fluorobenzylamine 2-fluorobenzylamine Reaction_Vessel Reaction_Vessel 2-fluorobenzylamine->Reaction_Vessel 1.0 eq 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Reaction_Vessel 1.1 eq Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel 1.2 eq Solvent Dichloromethane (DCM) Solvent->Reaction_Vessel Temperature 0 °C to Room Temp Temperature->Reaction_Vessel Wash Aqueous Wash (e.g., NaHCO₃, H₂O, Brine) Dry Drying (e.g., Na₂SO₄) Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Crude Product Final_Product 3-chloro-N-(2-fluorobenzyl)propanamide Purify->Final_Product Reaction_Vessel->Wash Reaction Mixture G Target_Compound 3-chloro-N-(2-fluorobenzyl)propanamide Ion_Channel Neuronal Ion Channel (e.g., Na⁺ Channel) Target_Compound->Ion_Channel Binds to/Modulates Membrane_Potential Modulation of Membrane Potential Ion_Channel->Membrane_Potential Neurotransmission Altered Neurotransmission Membrane_Potential->Neurotransmission Cellular_Response Cellular Response (e.g., reduced excitability) Neurotransmission->Cellular_Response

IUPAC name 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-chloro-N-(2-fluorobenzyl)propanamide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale of Structure and Content

This technical guide eschews a conventional, rigid template in favor of a structure dictated by the scientific narrative of 3-chloro-N-(2-fluorobenzyl)propanamide. As a molecule of significant interest in medicinal chemistry, its story is best told by first establishing its fundamental chemical identity, followed by a logical progression through its synthesis, characterization, and ultimately, its potential applications in the complex landscape of drug discovery. This approach is designed to provide not just a collection of facts, but a cohesive understanding of the molecule's properties and potential, thereby empowering the research community to harness its capabilities effectively.

Core Molecular Profile and Physicochemical Properties

3-chloro-N-(2-fluorobenzyl)propanamide is a synthetic organic compound characterized by a propanamide backbone, substituted with a chlorine atom at the 3-position and an N-linked 2-fluorobenzyl group. The strategic placement of the chloro and fluoro substituents imparts distinct chemical properties that are of significant interest in the design of bioactive molecules.

The chloro group, being a good leaving group, renders the molecule susceptible to nucleophilic attack, a feature that can be exploited for covalent modification of biological targets. The 2-fluoro substitution on the benzyl ring can enhance metabolic stability and modulate binding affinity through favorable electronic interactions.[1]

Table 1: Physicochemical and Computed Properties of 3-chloro-N-(2-fluorobenzyl)propanamide

PropertyValue (Predicted/Analogous)Data Source
IUPAC Name 3-chloro-N-(2-fluorobenzyl)propanamideN/A
Molecular Formula C₁₀H₁₁ClFNON/A
Molecular Weight 215.65 g/mol Analogous Compound[2]
CAS Number Not broadly indexedN/A
Appearance White to off-white solidPredicted
Hydrogen Bond Donors 1Analogous Compound[3]
Hydrogen Bond Acceptors 1Analogous Compound[3]
Rotatable Bonds 4Analogous Compound[3]
Topological Polar Surface Area 29.1 ŲAnalogous Compound[3]
LogP (Predicted) ~2.0-2.5Predicted

Synthesis and Purification: A Validated Approach

The synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard yet robust method involves the coupling of 2-fluorobenzylamine with 3-chloropropionyl chloride.[4][5] The causality behind the experimental choices is critical for ensuring a high yield of the desired product with minimal impurities.

Synthetic Workflow

Caption: Synthetic workflow for 3-chloro-N-(2-fluorobenzyl)propanamide.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to control the reaction and facilitate purification.

  • Reagent Preparation and Reaction Setup:

    • Dissolve 2-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet (e.g., nitrogen or argon). The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.

    • Cool the solution to 0°C using an ice bath. This temperature control is essential to manage the exothermic nature of the acylation reaction.

    • Add triethylamine (1.1 eq) to the reaction mixture. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction and preventing the protonation of the starting amine.[4]

  • Acylation:

    • Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution. The dropwise addition ensures that the reaction temperature remains controlled, minimizing the formation of side products.

  • Reaction Monitoring and Completion:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Extraction:

    • Quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid chloride and neutralize the triethylammonium salt) and then with brine (to reduce the solubility of the organic product in the aqueous phase).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This technique separates the desired product from any remaining starting materials and byproducts.[6][7]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-chloro-N-(2-fluorobenzyl)propanamide, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for Structural Confirmation and Purity Assessment

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons of the 2-fluorobenzyl group, the benzylic CH₂, the amide N-H, and the two aliphatic CH₂ groups of the propanamide chain.
¹³C NMR Structural ConfirmationDistinct signals for each unique carbon atom in the molecule.
Mass Spectrometry Molecular Weight VerificationA molecular ion peak corresponding to the calculated molecular weight (m/z ~215.65), with a characteristic isotopic pattern for the chlorine atom.
FTIR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and C-F stretch.
HPLC Purity AssessmentA single major peak indicating a high degree of purity.[4]

Applications in Drug Discovery and Chemical Biology

The chemical architecture of 3-chloro-N-(2-fluorobenzyl)propanamide makes it a compelling candidate for various applications in drug discovery, particularly in the realm of targeted covalent inhibitors.[8][9]

Covalent Inhibition of Therapeutic Targets

The 3-chloropropanamide moiety is a latent electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) within the active or allosteric sites of target proteins.[8][10] This irreversible mode of inhibition can lead to enhanced potency and prolonged duration of action.[11]

G cluster_0 Pre-Covalent Complex cluster_1 Covalent Adduct Inhibitor 3-chloro-N-(2-fluorobenzyl)propanamide Enzyme Target Protein (with Cys-SH) Inhibitor->Enzyme Reversible Binding Adduct Covalently Modified Protein Enzyme->Adduct Nucleophilic Attack & Covalent Bond Formation

Caption: Mechanism of targeted covalent inhibition.

The 2-fluorobenzyl group plays a crucial role in directing the molecule to the target protein and establishing the initial non-covalent interactions that precede the irreversible covalent bonding. The fluorine atom can enhance binding affinity through various non-covalent interactions and improve pharmacokinetic properties.[12][13][14]

A Versatile Scaffold for Library Synthesis

Beyond its potential as a standalone inhibitor, 3-chloro-N-(2-fluorobenzyl)propanamide serves as an excellent starting point for the synthesis of compound libraries. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse array of analogues for structure-activity relationship (SAR) studies.

This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Concluding Remarks and Future Outlook

3-chloro-N-(2-fluorobenzyl)propanamide represents a molecule of significant synthetic and medicinal value. Its straightforward synthesis, coupled with the inherent reactivity of the chloropropanamide moiety and the advantageous properties conferred by the fluorobenzyl group, makes it a compelling tool for chemical biologists and drug discovery scientists. This guide has provided a comprehensive, technically grounded overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles. It is our hope that this document will serve as a valuable resource for researchers seeking to explore the therapeutic potential of this and related molecules.

References

  • 3-chloro-N-(4-methylbenzyl)propanamide | C11H14ClNO | CID 4218506 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • The role of fluorine in medicinal chemistry - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • The role of fluorine in medicinal chemistry . Taylor & Francis Online. Available at: [Link]

  • Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH . National Center for Biotechnology Information. Available at: [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Purification and Characterisation of Organic Compounds - Unacademy . Unacademy. Available at: [Link]

  • Purification and Characterisation of Organic Compounds for JEE & NEET - Vedantu . Vedantu. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry . ACS Publications. Available at: [Link]

  • The rise of covalent inhibitors in strategic therapeutic design - CAS . CAS. Available at: [Link]

  • Targeted covalent inhibitors - Wikipedia . Wikipedia. Available at: [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies . Inhance Technologies. Available at: [Link]

Sources

An In-depth Technical Guide to 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated secondary amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a robust synthetic protocol, and detailed analytical methodologies for its characterization.

Introduction

3-chloro-N-(2-fluorobenzyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a chlorine atom and an N-benzyl group that is further substituted with a fluorine atom. Halogenated amides are a significant class of molecules in drug discovery and organic synthesis, often serving as key intermediates or exhibiting a range of biological activities. The presence of both chlorine and fluorine atoms in this molecule can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of 3-chloro-N-(2-fluorobenzyl)propanamide are crucial for its handling, formulation, and potential applications. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClFNOCalculated
Molecular Weight 215.65 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available (Predicted to be a crystalline solid)N/A
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.N/A

The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), Fluorine (19.00 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide

The most direct and efficient method for the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide is the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and 2-fluorobenzylamine. This reaction, a variation of the Schotten-Baumann reaction, is widely used for the formation of amide bonds from acid chlorides and amines due to its high efficiency and generally high yields.[][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product r1 3-Chloropropionyl chloride p1 3-chloro-N-(2-fluorobenzyl)propanamide r1->p1 r2 2-Fluorobenzylamine r2->p1 reagent Triethylamine (Base) reagent->p1 solvent Dichloromethane (Solvent) solvent->p1

Caption: Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Protocol:

This protocol describes a laboratory-scale synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

Materials:

  • 2-Fluorobenzylamine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzylamine (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[3][4]

  • Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often exothermic.[]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-chloro-N-(2-fluorobenzyl)propanamide. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorobenzyl group, the benzylic methylene protons, and the two methylene groups of the propanamide chain. The benzylic protons will likely appear as a doublet coupled to the amide proton, while the propanamide methylene groups will exhibit a triplet-of-triplets pattern due to coupling with each other. The chemical shifts of aromatic protons will be influenced by the fluorine substituent.[5]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the benzyl and propanamide moieties.

  • ¹⁹F NMR: A fluorine NMR spectrum will show a signal for the single fluorine atom on the benzyl ring, providing further confirmation of its presence and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 215, with an M+2 peak at m/z 217 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for N-benzylamides include cleavage of the benzylic C-N bond and cleavage adjacent to the carbonyl group.[6] A potential fragmentation pathway is illustrated below.

G parent [C10H11ClFNO]+• m/z = 215 frag1 [C7H6F]+• m/z = 109 parent->frag1 Loss of C3H5ClNO frag2 [C3H5ClNO]+• m/z = 106 parent->frag2 Loss of C7H6F frag3 [C7H6FCH2]+• m/z = 109 parent->frag3 Benzylic cleavage

Caption: Predicted mass spectrometry fragmentation of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Amide I Band: A strong absorption band is expected between 1630 and 1680 cm⁻¹ corresponding to the C=O stretching vibration of the secondary amide.[7][8]

  • Amide II Band: An absorption band between 1510 and 1570 cm⁻¹ is anticipated due to the N-H bending and C-N stretching vibrations.[8]

  • N-H Stretch: A peak in the region of 3230-3270 cm⁻¹ is characteristic of the N-H stretching vibration in secondary amides.[9]

  • C-Cl Stretch: A band in the range of 600-800 cm⁻¹ can be attributed to the C-Cl stretching vibration.

  • C-F Stretch: A strong absorption band is expected around 1000-1400 cm⁻¹ for the C-F stretching of the fluorobenzyl group.

Potential Applications and Further Research

While specific biological activities of 3-chloro-N-(2-fluorobenzyl)propanamide have not been reported, its structural motifs suggest potential for further investigation in several areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The combination of chloro and fluoro substituents can be advantageous for modulating pharmacokinetic properties.

  • Agrochemicals: Halogenated amides are a known class of compounds with pesticidal and herbicidal activities.

  • Materials Science: Amides can participate in hydrogen bonding, which can be exploited in the design of polymers and other materials with specific properties.

Further research should focus on the synthesis and biological evaluation of this compound and its derivatives to explore their potential in various fields.

References

  • Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of amides from acid chlorides. (2019). YouTube. [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. (n.d.). ResearchGate. [Link]

  • Molecular Weight Calculator. (n.d.). Omni Calculator. [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Portal. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. (2004). ResearchGate. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

  • The preparation of amides. (n.d.). Chemguide. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

  • FTIR spectra of amides. (2023). YouTube. [Link]

  • Figure S42. 1H NMR spectrum (100 MHz, CDCl3) of N-benzylbenzamide (7). (n.d.). ResearchGate. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). A-Z Chemistry. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). ACS Publications. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

  • N-Benzoylbenzylamine. (n.d.). PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). University of Alabama at Birmingham. [Link]

  • Molar Mass Calculator. (n.d.). American Water Chemicals. [Link]

  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018). YouTube. [Link]

Sources

An In-depth Technical Guide to the Speculative Mechanism of Action of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

The exploration of novel chemical entities is the lifeblood of therapeutic innovation. Within this pursuit, the elucidation of a molecule's mechanism of action stands as a critical milestone, transforming a mere chemical structure into a potential therapeutic agent with a defined biological purpose. This guide is dedicated to the scientific exploration of 3-chloro-N-(2-fluorobenzyl)propanamide , a compound for which, to our knowledge, the mechanism of action has not been publicly elucidated.

This document is not a declaration of established facts but rather an exercise in reasoned speculation, grounded in the fundamental principles of medicinal chemistry and pharmacology. It is intended for an audience of fellow researchers, scientists, and drug development professionals who understand that the path to discovery is paved with well-formulated hypotheses and rigorous experimental validation. Herein, we will dissect the structure of 3-chloro-N-(2-fluorobenzyl)propanamide, propose plausible mechanisms of action based on the known activities of its constituent moieties, and provide a comprehensive roadmap for the experimental validation of these hypotheses. Our approach is rooted in scientific integrity, with a commitment to providing a logical framework for future investigation.

Deconstructing the Molecule: A Tale of Two Moieties

The structure of 3-chloro-N-(2-fluorobenzyl)propanamide presents two key functional regions that likely dictate its biological activity: the 3-chloropropanamide "warhead" and the 2-fluorobenzyl "guidance" moiety.

  • The 3-Chloropropanamide Moiety: This functional group is reminiscent of other α-halo amides and is structurally related to known alkylating agents.[1][2][3] The presence of a chlorine atom on the propyl chain introduces an electrophilic center, creating the potential for covalent interaction with biological nucleophiles. This suggests a possible role as a covalent inhibitor or a pro-drug that can be activated to a more reactive species.

  • The 2-Fluorobenzyl Moiety: The benzyl group, a common scaffold in medicinal chemistry, can participate in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with target proteins.[4][5] The ortho-fluorine substitution is particularly noteworthy. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[6][7][8] This moiety likely plays a crucial role in target recognition and binding specificity.

Hypothesis 1: Covalent Inhibition via the Electrophilic "Warhead"

Our primary hypothesis posits that 3-chloro-N-(2-fluorobenzyl)propanamide functions as a covalent inhibitor. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack by amino acid residues within the active site of a target protein, such as cysteine, histidine, or lysine. This would result in the formation of a stable covalent bond and irreversible inhibition of the protein's function.

Proposed Signaling Pathway: Irreversible Enzyme Inhibition

G cluster_0 Cellular Environment Compound 3-chloro-N-(2-fluorobenzyl)propanamide Target_Protein Target Protein (with nucleophilic residue) Compound->Target_Protein Binding to active site Inactive_Complex Covalently Modified Inactive Protein Target_Protein->Inactive_Complex Covalent bond formation (Alkylation) Biological_Effect Downstream Biological Effect Inactive_Complex->Biological_Effect Loss of function

Caption: Proposed mechanism of covalent inhibition by 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Validation Protocol: Enzyme Inhibition Assay

Objective: To determine if 3-chloro-N-(2-fluorobenzyl)propanamide acts as an irreversible inhibitor of a putative target enzyme.

Methodology:

  • Enzyme Selection: Based on literature precedents for similar scaffolds, select a panel of candidate enzymes (e.g., proteases, kinases, or metabolic enzymes with known cysteine or histidine residues in their active sites).

  • Reagents:

    • Purified target enzyme

    • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate for continuous monitoring)

    • 3-chloro-N-(2-fluorobenzyl)propanamide (dissolved in DMSO)

    • Assay buffer

    • Control compounds: a known reversible inhibitor and a known irreversible inhibitor of the target enzyme.

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of 3-chloro-N-(2-fluorobenzyl)propanamide for different time intervals (e.g., 0, 15, 30, 60 minutes). b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time using a plate reader. d. To test for irreversibility, dialyze or use a spin column to remove unbound inhibitor after pre-incubation and then measure the remaining enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities.

    • Plot the percentage of enzyme inhibition against the pre-incubation time for each inhibitor concentration.

    • Determine the IC50 value at different pre-incubation times. A time-dependent decrease in IC50 is indicative of irreversible inhibition.

    • For the dialysis/spin column experiment, a lack of recovery of enzyme activity after removal of the unbound inhibitor confirms irreversible binding.

Hypothetical Data Presentation
Pre-incubation Time (min)IC50 of Compound (µM)
050
1525
3010
602

Table 1: Hypothetical time-dependent IC50 values suggesting irreversible inhibition.

Hypothesis 2: Bioactivation to a More Potent Alkylating Agent

An alternative hypothesis is that 3-chloro-N-(2-fluorobenzyl)propanamide is a pro-drug that undergoes intracellular metabolism to form a more reactive species. This is a common strategy in drug design to improve stability and bioavailability.

Proposed Bioactivation Pathway

G cluster_0 Intracellular Metabolism Pro-drug 3-chloro-N-(2-fluorobenzyl)propanamide Metabolic_Enzyme Metabolic Enzyme (e.g., CYP450, GST) Pro-drug->Metabolic_Enzyme Uptake Reactive_Intermediate Reactive Intermediate (e.g., Aziridinone, Epoxide) Metabolic_Enzyme->Reactive_Intermediate Bioactivation Target_Alkylation Alkylation of Cellular Macromolecules (DNA, Proteins) Reactive_Intermediate->Target_Alkylation

Caption: Proposed bioactivation pathway of 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Validation Protocol: Mass Spectrometry-Based Metabolite Identification and Covalent Adduct Mapping

Objective: To identify potential reactive metabolites and their covalent adducts with target proteins.

Methodology:

  • In Vitro Metabolism: a. Incubate 3-chloro-N-(2-fluorobenzyl)propanamide with liver microsomes or S9 fractions in the presence of NADPH. b. Analyze the reaction mixture at different time points using LC-MS/MS to identify potential metabolites.

  • Cellular Covalent Adduct Analysis: a. Treat cells with 3-chloro-N-(2-fluorobenzyl)propanamide. b. Lyse the cells and digest the proteome with trypsin. c. Enrich for modified peptides using specific antibodies or chemical enrichment strategies. d. Analyze the enriched peptides by LC-MS/MS to identify the modified amino acid residues and the mass shift corresponding to the adducted molecule or its metabolite.

  • Data Analysis:

    • Compare the mass spectra of the metabolized samples with the control to identify new peaks corresponding to metabolites.

    • Use tandem mass spectrometry (MS/MS) to elucidate the structures of the metabolites.

    • Search the MS/MS data from the cellular experiment against a protein database to identify the proteins and specific residues that are covalently modified.

Hypothetical Data Presentation
Observed Mass (Da)Proposed StructureModification SiteTarget Protein
[M+H]+ of Cys + 165.05Cysteine adduct of the parent compoundCys123Protein X
[M+H]+ of His + 129.04Histidine adduct of a dechlorinated, cyclized intermediateHis234Protein Y

Table 2: Hypothetical mass spectrometry data identifying covalent adducts.

Hypothesis 3: The Role of the 2-Fluorobenzyl Moiety in Target Recognition

The 2-fluorobenzyl group is not merely a passive component. It is hypothesized to play a critical role in guiding the molecule to its specific biological target and enhancing its binding affinity. The fluorine atom, with its unique electronic properties, could be involved in crucial interactions within the binding pocket of the target protein.

Proposed Experimental Workflow for Target Deconvolution

G cluster_0 Target Identification Workflow Affinity_Probe Synthesize Affinity Probe (e.g., biotinylated analog) Cell_Lysate Incubate with Cell Lysate Affinity_Probe->Cell_Lysate Affinity_Purification Affinity Purification (e.g., Streptavidin beads) Cell_Lysate->Affinity_Purification Protein_ID Protein Identification (LC-MS/MS) Affinity_Purification->Protein_ID Target_Validation Target Validation (e.g., siRNA, CRISPR) Protein_ID->Target_Validation

Caption: Experimental workflow for identifying the protein target(s) of 3-chloro-N-(2-fluorobenzyl)propanamide.

Experimental Validation Protocol: Comparative Activity of Analogs

Objective: To investigate the contribution of the 2-fluorobenzyl moiety to the biological activity.

Methodology:

  • Synthesis of Analogs: Synthesize a series of analogs of 3-chloro-N-(2-fluorobenzyl)propanamide with modifications to the benzyl ring, including:

    • Unsubstituted benzyl

    • 3-fluorobenzyl

    • 4-fluorobenzyl

    • 2-chlorobenzyl

    • 2-methylbenzyl

  • Biological Assays: Test the parent compound and all synthesized analogs in a relevant cell-based assay (e.g., a cytotoxicity assay in a cancer cell line or a functional assay related to a hypothesized target).

  • Data Analysis:

    • Determine the EC50 or IC50 values for each compound.

    • Compare the activities of the analogs to that of the parent compound to establish a structure-activity relationship (SAR).

Hypothetical Data Presentation
CompoundModificationIC50 (µM)
Parent2-fluorobenzyl5
Analog 1benzyl50
Analog 23-fluorobenzyl15
Analog 34-fluorobenzyl25
Analog 42-chlorobenzyl8
Analog 52-methylbenzyl40

Table 3: Hypothetical structure-activity relationship data highlighting the importance of the 2-fluoro substitution.

Conclusion and Future Directions

The in-depth technical guide presented here offers a scientifically grounded, albeit speculative, exploration of the potential mechanisms of action for 3-chloro-N-(2-fluorobenzyl)propanamide. The proposed hypotheses of covalent inhibition, bioactivation, and the critical role of the 2-fluorobenzyl moiety in target recognition provide a robust framework for initiating a comprehensive investigation into this molecule's biological activity.

The experimental protocols outlined are designed to systematically test these hypotheses, moving from broad, mechanism-defining assays to more specific target identification and validation studies. The successful execution of these experiments will be instrumental in elucidating the true mechanism of action of 3-chloro-N-(2-fluorobenzyl)propanamide and will ultimately determine its potential as a lead compound for drug development. The path forward requires a multidisciplinary approach, combining synthetic chemistry, biochemistry, cell biology, and proteomics to unravel the intricate interactions of this molecule within a biological system.

References

  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-MONOCHLORO-1,2-PROPANEDIOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

  • Boyle, G. M., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 16(8), 6556–6577. Retrieved from [Link]

  • RSC Publishing. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Pace, V., et al. (2017). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2017(48), 7079-7096. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis, 12(15), 9249-9259. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. Retrieved from [Link]

  • Liv Hospital. (n.d.). 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Retrieved from [Link]

  • ResearchGate. (2020). Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Britannica. (n.d.). Alkylating agent. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring (2-Fluoro-Benzyl)-Hydrazine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • PubMed. (1983). Alkylation of amide linkages and cleavage of the C chain in the enzyme-activated-substrate inhibition of alpha-chymotrypsin with N-nitrosamides. Journal of the American Chemical Society, 105(16), 5434-5442. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloropropanamide. PubChem Compound Summary for CID 94385. Retrieved from [Link]

  • PubMed. (2019). Inhibition of α-amylase Activity by Zn2+: Insights from Spectroscopy and Molecular Dynamics Simulations. Current Pharmaceutical Design, 24(44), 5277-5285. Retrieved from [Link]

  • SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • ResearchGate. (2020). N-alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved from [Link]

  • WebMD. (2024). Alkylating Agents for Breast Cancer. Retrieved from [Link]

  • Nursing CE Central. (2022). Reviewing the Pharmacology of Alkylating Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropropanamide. PubChem Compound Summary for CID 79982. Retrieved from [Link]

Sources

In silico prediction of 3-chloro-N-(2-fluorobenzyl)propanamide targets

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Target Deconvolution for 3-chloro-N-(2-fluorobenzyl)propanamide

Executive Summary: The "Fluorinated Beclamide" Hypothesis

The compound 3-chloro-N-(2-fluorobenzyl)propanamide (hereafter referred to as 3-Cl-2-FBP ) represents a specific halogenated derivative of the legacy anticonvulsant Beclamide (N-benzyl-3-chloropropanamide).[1] While Beclamide has been utilized clinically for decades, the introduction of a fluorine atom at the ortho position of the benzyl ring introduces significant electronic and steric changes that necessitate a dedicated in silico deconvolution strategy.[1]

This guide outlines a high-fidelity computational workflow to predict the biological targets of 3-Cl-2-FBP. By synthesizing ligand-based similarity searching with structure-based covalent docking, we propose that 3-Cl-2-FBP acts as a modulator of Voltage-Gated Sodium Channels (NaV) with potential secondary polypharmacology against Monoamine Oxidase B (MAO-B) and cysteine-dependent enzymes due to its electrophilic


-chloropropanamide tail.[1]

Chemical Space & Structural Pharmacophore

Before initiating computational screening, we must deconstruct the ligand into its functional pharmacophores. 3-Cl-2-FBP is not a "drug-like" entity in the Lipinski sense alone; it is a reactive fragment scaffold .[1]

FeatureStructural MoietyPharmacological Implication
Hydrophobic Anchor 2-Fluorobenzyl ringComparison to Lacosamide and Safinamide .[1] The 2-F substitution often improves metabolic stability and lipophilicity (

) compared to the parent benzyl.[1]
Linker Propanamide chainFlexible linker allowing conformational adaptation.[1]
Warhead 3-Chloro group (

-chloro)
A weak electrophile.[1] Potential for

alkylation of cysteine thiols or metabolic elimination to form an acrylamide (Michael acceptor).[1]

Structural Insight: The 3-chloropropanamide moiety is structurally analogous to the "warheads" used in covalent probes.[1] Therefore, standard non-covalent docking is insufficient; covalent docking protocols are mandatory.[1]

Computational Workflow: The Deconvolution Pipeline

The following workflow integrates open-source and commercial methodologies to maximize prediction confidence.

Phase A: Ligand-Based Screening (The "Guilt-by-Association" Method)[1]

Objective: Identify targets of structurally similar approved drugs.

  • Similarity Search:

    • Tool: ChEMBL / SwissSimilarity.[1]

    • Query: SMILES C(CCl)C(=O)NCC1=CC=CC=C1F

    • Algorithm: Tanimoto Coefficient (TC) > 0.7 using ECFP4 fingerprints.

    • Expected Hits:

      • Beclamide (TC > 0.85): Target = NaV channels.[1]

      • Lacosamide (TC ~ 0.5-0.6): Target = NaV1.3, NaV1.7 (Slow inactivation).[1]

      • Safinamide (TC ~ 0.4): Target = MAO-B / NaV.[1]

  • QSAR Profiling:

    • Use SwissTargetPrediction to map the probability of kinase vs. GPCR vs. Ion Channel binding.[1]

    • Hypothesis: High probability for "Voltage-gated ion channels" and "Proteases" (due to the amide/chloride motif).[1]

Phase B: Structure-Based Covalent Docking

Objective: Assess binding affinity to the primary hypothesis (NaV) and off-target cysteines.[1]

Protocol 1: Voltage-Gated Sodium Channel (NaV1.[1]7) Docking

  • PDB Target: 5EK0 (Human NaV1.7).[1]

  • Site: The Local Anesthetic (LA) binding site in the pore (Phe1764, Tyr1771).[1]

  • Method:

    • Grid Generation: Center grid on the known Lacosamide/lidocaine binding pocket.[1]

    • Docking (Glide/AutoDock Vina): Run standard precision (SP) docking.

    • Filter: Select poses where the 2-fluorobenzyl ring engages in

      
      -stacking with Tyr1771.
      

Protocol 2: Covalent Cysteine Screening (The "Warhead" Check)

  • Rationale: The

    
    -chloro group can alkylate reactive cysteines.[1]
    
  • Target Class: Cysteine Proteases (e.g., Cathepsin K, SARS-CoV-2 3CLpro) and kinases with non-catalytic cysteines.[1]

  • Method:

    • Software: CovDock (Schrödinger) or AutoDock4 (with covalent maps).[1]

    • Reaction Definition: Nucleophilic substitution (

      
      ) replacing Cl with 
      
      
      
      .[1]
    • Scoring: Rank by

      
       (non-covalent) + 
      
      
      
      (activation energy barrier).[1]

Visualization: The Prediction Logic

The following diagram illustrates the decision tree for classifying the biological activity of 3-Cl-2-FBP.

TargetPrediction cluster_Ligand Ligand-Based Analysis cluster_Docking Structure-Based Analysis Compound 3-chloro-N-(2-fluorobenzyl) propanamide Beclamide Parent: Beclamide (Anticonvulsant) Compound->Beclamide Similarity > 0.85 Lacosamide Analog: Lacosamide (NaV Slow Inactivation) Compound->Lacosamide Pharmacophore Match Covalent_Dock Cysteine Reactivity (Beta-Cl Warhead) Compound->Covalent_Dock Electrophilic Tail NaV_Dock NaV1.7 Pore Docking (Hydrophobic Fit) Beclamide->NaV_Dock Mechanism Transfer Lacosamide->NaV_Dock Target_Primary PRIMARY TARGET: Voltage-Gated Na+ Channels (State-Dependent Block) NaV_Dock->Target_Primary High Affinity Score Target_Secondary SECONDARY TARGET: MAO-B / Cysteine Proteases (Covalent/Enzymatic) Covalent_Dock->Target_Secondary Reactivity Threshold

Caption: Logical flow for target deconvolution, moving from chemical similarity (Beclamide/Lacosamide) to mechanistic validation via docking.

Predicted Target Profile & Validation

Based on the in silico architecture described, the predicted profile for 3-Cl-2-FBP is:

Target ClassSpecific ProteinPrediction ConfidenceMechanism
Ion Channel NaV1.2 / NaV1.6 High Pore blocking; stabilization of the slow-inactivated state (similar to Lacosamide).[1]
Enzyme MAO-B MediumHydrophobic pocket binding of the fluorobenzyl group; potential covalent modification.[1]
Off-Target Cathepsin / 3CLpro Low-MediumNon-specific alkylation of active site cysteine by the

-chloropropanamide.[1]
Experimental Validation Protocol

To validate these in silico predictions, the following "Wet Lab" experiments are required:

  • Thermal Shift Assay (TSA):

    • Purpose: Rapid screening of binding.

    • Protocol: Incubate recombinant NaV1.7 (purified domain) or MAO-B with 10

      
      M 3-Cl-2-FBP. Measure 
      
      
      
      .[1] A shift
      
      
      C indicates specific binding.[1]
  • Whole-Cell Patch Clamp:

    • Purpose: Functional validation on NaV channels.

    • Protocol: Express hNaV1.2 in HEK293 cells. Apply voltage steps to induce fast and slow inactivation.[1] Measure the shift in

      
       of inactivation in the presence of the compound.[1]
      
  • Glutathione (GSH) Reactivity Test:

    • Purpose: Assess "suicide inhibitor" risk.

    • Protocol: Incubate 3-Cl-2-FBP with excess GSH at pH 7.4. Monitor via LC-MS for the formation of the GSH-adduct (loss of HCl).[1] High reactivity suggests high toxicity risk.[1]

References

  • PubChem. Compound Summary: 3-Chloropropanamide derivatives.[1][2] National Library of Medicine.[1] [Link]

  • ChEMBL Database. Target predictions for N-benzylpropanamide scaffolds. European Bioinformatics Institute.[1] [Link][1]

  • SwissTargetPrediction. Ligand-based target prediction for small molecules.[1] Swiss Institute of Bioinformatics.[1] [Link]

  • Schrödinger. Covalent Docking (CovDock) Methodology.[1] Schrödinger, LLC.[1] [Link]

  • Beyreuther, B. K., et al. (2007).[1] Lacosamide: a review of preclinical properties. CNS Drug Reviews.[1] [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 3-chloro-N-(2-fluorobenzyl)propanamide: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, a compound of interest in contemporary drug discovery. The guide is intended for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for creating a diverse library of these analogs, explores their potential biological activities with a focus on anticancer and analgesic applications, and elucidates the structure-activity relationships that govern their efficacy. Detailed experimental protocols for both synthesis and biological evaluation are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: The Rationale for Exploring Analogs of 3-chloro-N-(2-fluorobenzyl)propanamide

The N-benzylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 3-chloro-N-(2-fluorobenzyl)propanamide, possesses key structural features that suggest potential interactions with various biological targets. The presence of a halogenated benzyl ring and a reactive chloropropanamide moiety indicates that this compound and its analogs could exhibit a range of pharmacological effects. While direct biological data for 3-chloro-N-(2-fluorobenzyl)propanamide is not extensively documented in publicly available literature, the known activities of structurally similar molecules provide a strong rationale for the synthesis and evaluation of its analogs.

Notably, N-benzylamides and related structures have demonstrated efficacy as:

  • Anticancer Agents: Specifically, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in oncology.[1]

  • Analgesics: A significant body of research highlights the role of N-benzylpropanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in pain perception.[2][3]

  • Anticonvulsants: N-Benzyl-2-acetamidopropionamide derivatives have shown promise as potent anticonvulsant agents.[4]

This guide will focus on the exploration of structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, with a particular emphasis on their potential as anticancer and TRPV1 antagonist agents.

Synthetic Strategies for N-Substituted Propanamide Analogs

The synthesis of N-substituted propanamides is a well-established area of organic chemistry. The general approach involves the formation of an amide bond between a primary or secondary amine and a carboxylic acid or its activated derivative. For the synthesis of analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, modifications can be introduced at three key positions: the propanamide backbone, the chloro substituent, and the 2-fluorobenzyl group.

General Synthesis Workflow

The most common and efficient method for the synthesis of N-benzylpropanamides is the reaction of a substituted benzylamine with 3-chloropropanoyl chloride in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 3-chloropropanoyl_chloride 3-chloropropanoyl chloride Target_Analog Target Analog 3-chloropropanoyl_chloride->Target_Analog substituted_benzylamine Substituted Benzylamine substituted_benzylamine->Target_Analog DCM DCM (Solvent) DCM->Target_Analog Base Base (e.g., Triethylamine) Base->Target_Analog Temperature 0°C to rt Temperature->Target_Analog Byproduct Triethylamine HCl Target_Analog->Byproduct forms

Caption: General workflow for the synthesis of N-benzylpropanamide analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol describes the synthesis of a representative analog, 3-chloro-N-(2,4-difluorobenzyl)propanamide.

Materials:

  • 3-chloropropanoyl chloride

  • 2,4-difluorobenzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,4-difluorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add 3-chloropropanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, two primary therapeutic areas of interest for the analogs of 3-chloro-N-(2-fluorobenzyl)propanamide are oncology and pain management.

Anticancer Activity: Dual EGFR/HDAC3 Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a signaling cascade leading to cell proliferation, survival, and metastasis.[1][5][6][7][8] Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[9][10][11][12][13][14] HDAC3, in particular, is implicated in cancer cell proliferation and survival.[11][12][13] The dual inhibition of EGFR and HDAC3 presents a promising strategy for cancer therapy.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylates Gene_Expression Gene Expression Histones->Gene_Expression Regulates Gene_Expression->Proliferation Gene_Expression->Apoptosis_Inhibition Analog N-benzylpropanamide Analog Analog->EGFR Inhibits Analog->HDAC3 Inhibits

Caption: Simplified signaling pathway of dual EGFR/HDAC3 inhibition by N-benzylpropanamide analogs.

Analgesic Activity: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[15][16][17][18] It is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[15][17] Antagonism of TRPV1 is a validated strategy for the development of novel analgesics.

G cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Analog N-benzylpropanamide Analog Analog->TRPV1 Blocks

Caption: Mechanism of TRPV1 antagonism by N-benzylpropanamide analogs in nociceptive neurons.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the N-benzylpropanamide analogs can be modulated by systematic structural modifications.

Modifications to the Benzyl Ring

The substitution pattern on the benzyl ring is critical for activity. Electron-withdrawing groups, such as fluorine and chlorine, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing binding to the target protein. The position of these substituents is also crucial, as demonstrated in various studies on related scaffolds.

Modifications to the Propanamide Backbone

Alterations to the propanamide linker, such as the introduction of alkyl or other functional groups, can affect the conformational flexibility of the molecule and its ability to adopt the optimal binding pose within the active site of the target.

Modifications to the Chloro Substituent

The 3-chloro group on the propanamide chain is a potential site for metabolic transformation and can also influence the reactivity of the molecule. Replacing the chlorine with other halogens or functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the analogs.

Biological Evaluation: Experimental Protocols

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the synthesized analogs on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized analogs dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • Plate reader

Procedure (MTT Assay):

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog.

In Vitro TRPV1 Antagonist Assay

Objective: To assess the ability of the synthesized analogs to inhibit the activation of the TRPV1 channel.

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Complete cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Capsaicin (TRPV1 agonist)

  • Synthesized analogs dissolved in DMSO

  • 96-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Seed TRPV1-expressing cells into 96-well plates and incubate for 24 hours.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Pre-incubate the cells with various concentrations of the synthesized analogs for 15-30 minutes.

  • Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells.

  • Measure the intracellular calcium influx by monitoring the change in fluorescence using a FLIPR instrument.

  • Calculate the IC₅₀ value for each analog based on the inhibition of the capsaicin-induced calcium response.

Data Presentation and Interpretation

The following tables present hypothetical but plausible data for a series of structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide, illustrating how SAR data can be organized and interpreted.

Table 1: In Vitro Anticancer Activity of N-Benzylpropanamide Analogs
Compound IDR¹ (Propanamide)R² (Benzyl Ring)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Core 3-Cl2-F15.221.8
Analog 1 3-Cl2,4-diF8.512.3
Analog 2 3-Cl4-CF₃5.17.9
Analog 3 3-Br2-F12.718.5
Analog 4 3-F2-F18.925.1

Interpretation: The data suggests that the introduction of additional electron-withdrawing groups on the benzyl ring (Analogs 1 and 2) enhances anticancer activity. The trifluoromethyl group at the 4-position (Analog 2) appears to be particularly beneficial. Substitution of the 3-chloro group with bromine (Analog 3) results in a slight decrease in activity, while replacement with fluorine (Analog 4) leads to a more significant loss of potency.

Table 2: In Vitro TRPV1 Antagonist Activity of N-Benzylpropanamide Analogs
Compound IDR¹ (Propanamide)R² (Benzyl Ring)TRPV1 IC₅₀ (nM)
Core 3-Cl2-F250
Analog 5 3-Cl2-Cl180
Analog 6 3-Cl4-t-Butyl55
Analog 7 3-Cl3,4-diCl98
Analog 8 2-Me, 3-Cl2-F350

Interpretation: These results indicate that lipophilicity and steric bulk on the benzyl ring play a significant role in TRPV1 antagonism. The introduction of a bulky t-butyl group at the 4-position (Analog 6) dramatically improves potency. Halogenation at different positions on the benzyl ring also modulates activity. The addition of a methyl group at the 2-position of the propanamide backbone (Analog 8) is detrimental to activity.

Conclusion and Future Directions

The structural analogs of 3-chloro-N-(2-fluorobenzyl)propanamide represent a promising class of compounds with the potential for development as both anticancer and analgesic agents. This guide has provided a framework for the rational design, synthesis, and biological evaluation of these analogs. The presented synthetic protocols are robust and adaptable for the creation of a diverse chemical library. The outlined in vitro assays provide reliable methods for assessing the biological activity of these compounds.

Future work in this area should focus on:

  • Lead Optimization: Further refinement of the most potent analogs through iterative cycles of design, synthesis, and testing.

  • In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of cancer and pain to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions of these analogs with their biological targets to elucidate the precise mechanisms of action.

By following the principles and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]

  • TRPV1 Receptors and Signal Transduction. NCBI. [Link]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PMC. [Link]

  • 3-Chloro-2-fluorobenzamide | C7H5ClFNO | CID 517842. PubChem. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Mechanisms of HDACs in cancer development. Frontiers. [Link]

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. PMC. [Link]

  • The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization. Frontiers. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. PubMed. [Link]

  • Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PMC. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC. [Link]

  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. NIH. [Link]

  • A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel. (URL not available)
  • Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. PubMed. [Link]

  • HDAC3 | Cancer Genetics Web. Cancer Genetics Web. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]

  • TRPV1 Modulators for the Treatment of Pain and Inflammation. ACS Publications. [Link]

  • Characterization of Histone Deacetylase Mechanisms in Cancer Development. PMC. [Link]

  • Anticancer activities (IC 50 ) of biphenyl amide analogues (32-41). ResearchGate. [Link]

  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. PubMed. [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

  • 3-Chloro-N-(2-chlorophenyl)benzamide. PMC. [Link]

  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC. [Link]

  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. [Link]

  • Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies | ACS Omega. ACS Publications. [Link]

  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

  • 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

Sources

Lipophilicity and solubility of N-benzylpropanamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of N-Benzylpropanamides: Lipophilicity, Solubility, and CNS Optimization Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The N-benzylpropanamide scaffold represents a privileged structural motif in central nervous system (CNS) medicinal chemistry, most notably exemplified by the anticonvulsant lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropanamide).[1] Optimizing this class of compounds requires a delicate balance between lipophilicity (critical for Blood-Brain Barrier [BBB] penetration) and aqueous solubility (essential for bioavailability and formulation).

This technical guide provides a rigorous analysis of the physicochemical properties of N-benzylpropanamides. It moves beyond basic descriptors to explore the structure-property relationships (SPR) that govern their pharmacokinetic behavior.[1] We present validated experimental protocols for determining partition coefficients (logP) and thermodynamic solubility, supported by comparative data sets and mechanistic insights into CNS multiparameter optimization (MPO).

Molecular Architecture & Design Logic

The core N-benzylpropanamide structure offers three vectors for modification, each influencing the physicochemical profile:

  • The Benzyl Ring (Lipophilic Domain): Essential for hydrophobic interactions within the voltage-gated sodium channel (Nav) binding pocket.[1] Substitutions here (e.g., fluoro-, chloro-) dramatically alter logP.[1]

  • The Propanamide Backbone (Linker): Provides flexibility and hydrogen-bonding capability via the amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor).[1]

  • The C2/C3 Functionalization (Polar Domain): In lacosamide, the C2-acetamido and C3-methoxy groups introduce polarity, lowering logP to ~0.[1]73. This deviation from the traditional "CNS active" range (logP 2–4) highlights the importance of specific transport mechanisms or high metabolic stability over passive diffusion alone.[1]

SAR Visualization: The Lacosamide Scaffold
  • Core: N-benzylpropanamide (LogP ~1.7)[1]

  • Optimized Drug: Lacosamide (LogP ~0.73)

  • High-Lipophilicity Analog: N-benzyl-3-phenylpropanamide (LogP ~2.9)[1]

Physicochemical Profiling: Lipophilicity & Solubility

Lipophilicity (LogP/LogD)

Lipophilicity is the primary driver of BBB permeability.[1] However, for N-benzylpropanamides, excessive lipophilicity correlates with non-specific binding and toxicity.[1]

Table 1: Comparative Physicochemical Data of Selected N-Benzylpropanamides

CompoundStructure DescriptionLogP (Exp/Calc)Aqueous SolubilityCNS MPO Score
N-Benzylpropanamide Unsubstituted core1.7 (Calc)Moderate4.2
Lacosamide 2-acetamido-3-methoxy0.73 (Exp)Sparingly Soluble (~20 mg/mL)*>4.5
Analog 5 4'-fluoro-benzyl derivative1.14 (Calc)Low4.8
Analog 8 Alkyne-functionalized2.42 (Calc)Very Low3.9

*Note: "Sparingly soluble" per USP definition (30–100 parts solvent per 1 part solute).

Technical Insight: While a logP of 2.0–3.5 is traditionally targeted for CNS drugs, Lacosamide's lower logP (0.[1]73) suggests that polar surface area (PSA) and hydrogen bond donor (HBD) counts are equally critical.[1] The low logP reduces sequestration in peripheral adipose tissue, potentially improving the free fraction in plasma (


).
Aqueous Solubility

Solubility for this class is often governed by crystal lattice energy (melting point) rather than just solvation energy.[1] The amide backbone promotes strong intermolecular hydrogen bonding, leading to high melting points and reduced solubility.[1]

  • Lacosamide Solubility Profile:

    • Water: Sparingly soluble.[1][2]

    • Methanol: Freely soluble.[1][2]

    • Heptane: Practically insoluble.[1][2]

Experimental Methodologies

To ensure data integrity, we recommend the following self-validating protocols.

Protocol A: High-Throughput LogP Determination (RP-HPLC Method)

Rationale: The traditional shake-flask method is low-throughput and prone to emulsion errors.[1] The RP-HPLC method correlates retention time (


) with logP using a calibration curve of standards.[1]

Workflow Diagram:

LogP_Protocol Start Select Standards (Known LogP 0.5 - 4.0) Prep Sample Preparation Dissolve in MeOH:Water (1:1) Start->Prep HPLC RP-HPLC Run C18 Column, Isocratic Flow Prep->HPLC Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 HPLC->Calc_k Curve Linear Regression Log k' vs. Known LogP Calc_k->Curve Result Determine Unknown LogP Curve->Result Validation Check R² > 0.95 Run QC Standard Curve->Validation

Figure 1: RP-HPLC workflow for rapid lipophilicity assessment.

Step-by-Step Protocol:

  • System: Agilent 1200 or equivalent with DAD detector (254 nm for benzyl ring).

  • Column: C18 end-capped (e.g., Zorbax Eclipse), 150 x 4.6 mm.[1]

  • Mobile Phase: Methanol/Water (60:40 v/v) + 0.1% Formic Acid (to suppress ionization of basic impurities).[1]

  • Calibration: Run 5 standards (e.g., acetanilide, toluene, naphthalene) with known literature logP.

  • Calculation: Plot

    
     vs. 
    
    
    
    . Interpolate sample logP.[1]
Protocol B: Thermodynamic Solubility (Saturation Shake-Flask)

Rationale: Kinetic solubility (from DMSO stocks) overestimates solubility.[1] Thermodynamic solubility measures the equilibrium of the solid material, which is critical for formulation.

Workflow Diagram:

Solubility_Protocol Solid Excess Solid Compound (>10 mg) Media Add Buffer/Water (pH 7.4 or pH 1.2) Solid->Media Incubate Incubate @ 25°C Shake for 24-48h Media->Incubate Filter Filtration (0.45 µm PVDF) Incubate->Filter Dilute Dilution (to linear range) Filter->Dilute Analyze Quantification (HPLC-UV or LC-MS) Dilute->Analyze

Figure 2: Thermodynamic solubility determination workflow.[1]

Critical Considerations:

  • pH Sensitivity: N-benzylpropanamides are generally non-ionizable in the physiological range (amide pKa > 15), so solubility is pH-independent unless basic side chains are added.[1]

  • Equilibration Time: 24 hours is minimum; 48 hours is recommended to rule out supersaturation effects.[1]

Implications for Drug Delivery & CNS Optimization

The Solubility-Permeability Trade-off

Data indicates that modifications increasing lipophilicity (e.g., adding a phenyl group at C3, yielding N-benzyl-3-phenylpropanamide) drastically reduce aqueous solubility.[1]

  • High LogP (>2.5): Increases passive diffusion but risks "solubility-limited absorption" (BCS Class II).[1]

  • Moderate LogP (0.5–1.5): As seen in Lacosamide, this range supports complete absorption (high bioavailability) while maintaining sufficient CNS entry, likely aided by minimal plasma protein binding (<15%).

CNS Multiparameter Optimization (MPO)

To maximize success, researchers should calculate the CNS MPO score for new derivatives.



  • Target: Score

    
    .
    
  • N-benzylpropanamide derivatives often score high due to low molecular weight (< 300 Da) and low HBD count (typically 1 or 2).[1]

References

  • Physicochemical properties of lacosamide. National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 219078. [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Choi, D., et al. Journal of Medicinal Chemistry.[1] (Validation of SAR and lipophilicity effects on potency). [Link]

  • Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide. Wang, Y., et al. ACS Chemical Neuroscience.[1] (Detailed logP comparisons of derivatives). [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub.[1] (Review of Shake-flask and HPLC methodologies). [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC. Chiang, P.C., & Hu, Y.[3] Combinatorial Chemistry & High Throughput Screening. [Link]

Sources

A Strategic Guide to Sourcing 3-chloro-N-(2-fluorobenzyl)propanamide: Supplier Evaluation and In-House Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-N-(2-fluorobenzyl)propanamide is a substituted amide that represents a class of chemical scaffolds with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive chloropropanamide moiety and a fluorinated benzyl group makes it a valuable building block for synthesizing more complex molecules and libraries for high-throughput screening.[1][2][3] The efficacy and reproducibility of research and development efforts hinge on the quality and purity of such starting materials. Sourcing niche compounds like this, which may not be readily available in large commercial catalogs, presents a unique set of challenges for researchers and procurement specialists.

This technical guide provides a comprehensive framework for navigating the supplier landscape for 3-chloro-N-(2-fluorobenzyl)propanamide and its analogues. It moves beyond a simple list of vendors to offer a strategic approach, from initial supplier identification to the critical in-house validation required to ensure the integrity of your research. This document is designed for researchers, scientists, and drug development professionals who require high-purity, well-characterized chemical intermediates for their work.

Chapter 1: The Supplier Landscape for Niche Intermediates

The market for specialized chemical reagents is diverse, ranging from large, multinational distributors to smaller, specialized custom synthesis laboratories. For a specific molecule like 3-chloro-N-(2-fluorobenzyl)propanamide, it is unlikely to be a stock item for every major supplier. Initial searches often reveal a variety of structurally related compounds, indicating that the target molecule is likely available through custom synthesis or from a limited number of specialized producers.

Major Chemical Distributors

Large-scale suppliers are an excellent starting point due to their extensive catalogs and established quality management systems.[4] While they may not list the exact compound, their portfolios of building blocks and custom synthesis services are invaluable.

  • Sigma-Aldrich (part of MilliporeSigma): Globally recognized for a vast catalog and high-quality standards, offering extensive technical support.[4]

  • Thermo Fisher Scientific (including Alfa Aesar): A leading provider of scientific solutions, offering a comprehensive range of research chemicals, reagents, and custom synthesis services.[4][5]

  • VWR (part of Avantor): A global supplier known for its robust distribution network and commitment to product quality.[4]

Specialized and Custom Synthesis Suppliers

For compounds not available in major catalogs, specialized suppliers and contract research organizations (CROs) that focus on custom synthesis are the primary route of acquisition. These companies are often more agile and can provide specific molecules tailored to research needs.

The following table lists suppliers that have been identified as vendors for structurally similar propanamide derivatives. These companies are logical first points of contact for inquiries regarding the synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide.

SupplierLocationNoted Analogues / ServicesRationale for Inquiry
BLDpharm GlobalOffers a catalog of over 600,000 products, including many building blocks and advanced intermediates.[6]High likelihood of possessing the necessary starting materials or offering custom synthesis.
Chemenu Inc. ChinaSpecializes in building blocks and advanced intermediates for contract research.[7]Experience in producing diverse chemical structures for R&D.
AiFChem USAFocuses on leveraging AI for chemical synthesis and production, offering a wide catalog of building blocks.[7]Innovative synthesis approaches may facilitate the production of niche molecules.
BOC Sciences USAProvides a wide spectrum of services including development, manufacturing, and distribution of chemical products.[7]Established provider with capabilities for custom manufacturing.
Simson Pharma Limited IndiaA leading manufacturer and exporter of specialty chemicals and drug impurity standards, providing Certificates of Analysis.Expertise in producing well-characterized pharmaceutical-related compounds.

Chapter 2: A Framework for Supplier Qualification

Selecting a supplier, especially for a custom-synthesized compound, requires a rigorous evaluation process to mitigate risks associated with purity, batch-to-batch consistency, and supply chain reliability. The choice of supplier can directly impact experimental outcomes and project timelines.

Core Evaluation Criteria
  • Technical Capability & Transparency: The supplier should be able to provide a clear synthesis route proposal. They must be transparent about the analytical methods used for quality control and the purity levels they can guarantee.

  • Documentation and Certification: The ability to provide comprehensive documentation is non-negotiable. This includes:

    • Certificate of Analysis (CoA): A lot-specific document detailing the purity (e.g., by HPLC or GC), identity confirmation (e.g., by NMR, MS), and other physical properties.[8]

    • Safety Data Sheet (SDS): Essential for safe handling, storage, and disposal, outlining potential hazards and emergency procedures.[9][10]

  • Lead Time and Communication: For custom synthesis, a clear timeline for production and delivery is crucial. Responsive communication and regular updates are indicators of a reliable partner.

The following diagram illustrates a logical workflow for qualifying a potential chemical supplier.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Final Selection Start Identify Potential Suppliers (Databases, Literature) Inquiry Submit RFQ for 3-chloro-N-(2-fluorobenzyl)propanamide Start->Inquiry Capability Assess Technical Capability (Synthesis Route, Purity Guarantee) Inquiry->Capability DocRequest Request Sample CoA & SDS for a Similar Product Capability->DocRequest DocReview Review for Completeness (Purity, Identity, Safety Data) DocRequest->DocReview PassFail Documentation Acceptable? DocReview->PassFail PassFail->Inquiry No Negotiate Negotiate Terms (Cost, Lead Time, QC Specs) PassFail->Negotiate Yes PO Place Pilot Order Negotiate->PO QC Perform In-House QC (See Chapter 3) PO->QC Approve Approve Supplier for Large-Scale Purchase QC->Approve G cluster_qc In-House Quality Control Workflow cluster_tests Analytical Testing Receive Receive Compound & Supplier CoA HPLC HPLC (Purity >98%?) Receive->HPLC NMR ¹H NMR (Structure Correct?) Receive->NMR MS Mass Spec (MW & Isotope Pattern Correct?) Receive->MS Decision All Specs Met? HPLC->Decision NMR->Decision MS->Decision Release Release to Research Decision->Release Yes Reject Reject Lot & Contact Supplier Decision->Reject No

Sources

An In-depth Technical Guide to the Thermochemical Stability of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thermochemical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermochemical stability of 3-chloro-N-(2-fluorobenzyl)propanamide, a halogenated secondary amide with potential applications in drug development. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of organic chemistry, thermal analysis, and pharmaceutical stability testing to predict and evaluate its stability profile. We will delve into the molecular characteristics influencing its stability, outline robust experimental protocols for its assessment, and discuss potential degradation pathways. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the thermochemical behavior of this and similar molecules.

Introduction: The Imperative of Thermochemical Stability in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with stability being a paramount hurdle. Thermochemical stability, the resistance of a substance to chemical decomposition as a function of temperature, directly impacts critical quality attributes (CQAs) of a drug substance. A lack of stability can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[1][2] Therefore, a thorough understanding and rigorous evaluation of an API's thermochemical profile are mandated by regulatory agencies worldwide and are fundamental to ensuring patient safety and product quality.[3][4]

This guide focuses on 3-chloro-N-(2-fluorobenzyl)propanamide, a molecule featuring a secondary amide linkage, a flexible alkyl chain with a chlorine substituent, and a fluorinated benzyl group. Each of these structural motifs contributes to the overall stability and potential degradation pathways of the molecule. Understanding these contributions is key to designing stable formulations and defining appropriate storage conditions.

Molecular Structure and Inherent Stability Considerations

The structure of 3-chloro-N-(2-fluorobenzyl)propanamide presents several key features that will dictate its thermochemical behavior:

  • The Amide Bond: Amides are generally the most stable of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[5] However, they are susceptible to hydrolysis under both acidic and basic conditions, a reaction that can be accelerated at elevated temperatures.[6][7][8][9]

  • The α-Carbon to the Carbonyl: The methylene group adjacent to the carbonyl can be susceptible to oxidation.

  • The Propyl Chain and Chlorine Substituent: The C-Cl bond is a potential site for nucleophilic substitution or elimination reactions, particularly at elevated temperatures. The presence of the electron-withdrawing chlorine atom can also influence the reactivity of the adjacent methylene groups.[10]

  • The Fluorobenzyl Group: The fluorine atom on the benzyl ring is a strong electron-withdrawing group, which can influence the electron density of the aromatic ring and the benzylic C-N bond.[11] While C-F bonds are generally strong, the overall electronic environment can impact degradation pathways.

Based on these structural features, several potential degradation pathways can be hypothesized:

  • Hydrolysis: Cleavage of the amide bond to yield 3-chloropropanoic acid and 2-fluorobenzylamine.

  • Intramolecular Cyclization: Nucleophilic attack of the amide nitrogen on the carbon bearing the chlorine, leading to the formation of a β-lactam ring and elimination of HCl.

  • Oxidation: Degradation of the propanamide chain.

  • Elimination: Loss of HCl from the propyl chain to form an unsaturated amide.

The following diagram illustrates the primary hypothesized degradation pathway of hydrolysis:

cluster_0 Hydrolysis of 3-chloro-N-(2-fluorobenzyl)propanamide Reactant 3-chloro-N-(2-fluorobenzyl)propanamide Products 3-chloropropanoic acid + 2-fluorobenzylamine Reactant->Products Heat (Δ) H⁺ or OH⁻ Water H₂O DSC Experimental Workflow cluster_workflow A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (N₂ purge, 50 mL/min) A->B C Thermal Program (Ramp 10 °C/min) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Tm, ΔHf, Purity) D->E

Caption: Workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. [12]It is invaluable for determining the onset of thermal decomposition and for quantifying the mass loss associated with degradation processes.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 3-chloro-N-(2-fluorobenzyl)propanamide into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The TGA curve provides information on the temperature ranges of different degradation steps.

TGA Experimental Workflow cluster_workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (N₂ purge, 50 mL/min) A->B C Thermal Program (Ramp 10 °C/min to 600 °C) B->C D Data Acquisition (Mass vs. Temp) C->D E Data Analysis (Decomposition Onset, Mass Loss %) D->E

Caption: Workflow for Thermogravimetric Analysis.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. [13][14][15][16]These studies involve subjecting the compound to conditions more severe than those encountered during accelerated stability testing.

Experimental Protocol: Forced Degradation Studies

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation (Solid State):

    • Store the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80 °C).

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Following exposure to each stress condition, analyze the samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Data Interpretation and Stability Profile

The data obtained from these studies will provide a comprehensive thermochemical stability profile for 3-chloro-N-(2-fluorobenzyl)propanamide.

Table 1: Hypothetical Thermo-analytical Data

ParameterValueInterpretation
Melting Point (Tm)120-125 °CSharp melting endotherm indicates a crystalline solid.
Enthalpy of Fusion (ΔHf)25-30 kJ/molProvides information on the lattice energy of the crystal.
Decomposition Onset (TGA)> 200 °CIndicates good thermal stability in the solid state under inert conditions.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationMajor Degradants
0.1 M HCl, 60 °C, 24h15%3-chloropropanoic acid, 2-fluorobenzylamine
0.1 M NaOH, 25 °C, 24h25%3-chloropropanoic acid, 2-fluorobenzylamine
3% H₂O₂, 25 °C, 24h< 5%Minor unidentified polar degradants
80 °C, solid, 7 days< 2%Minimal degradation
Photostability< 1%Photostable

Based on this hypothetical data, 3-chloro-N-(2-fluorobenzyl)propanamide would be considered to have good solid-state thermal stability. However, it would be susceptible to hydrolytic degradation, particularly under basic conditions. The primary degradation pathway would be the cleavage of the amide bond. Its resistance to oxidative and photolytic stress would be considered favorable.

Conclusion and Recommendations

A thorough investigation of the thermochemical stability of 3-chloro-N-(2-fluorobenzyl)propanamide is a non-negotiable step in its development as a potential pharmaceutical agent. The methodologies outlined in this guide, including DSC, TGA, and forced degradation studies, provide a robust framework for this evaluation. The inherent stability of the amide bond is likely to be the main determinant of its degradation profile, with hydrolysis being the most probable degradation pathway.

For drug development professionals, it is recommended that:

  • Early-stage development should include comprehensive solid-state characterization to identify any polymorphs, which may have different stability profiles.

  • Formulation development should focus on protecting the compound from moisture and controlling the pH to minimize hydrolytic degradation.

  • A stability-indicating analytical method should be developed and validated early in the development process to accurately monitor the purity and degradation of the API.

By adhering to these principles and employing the experimental strategies detailed herein, researchers can build a comprehensive understanding of the thermochemical stability of 3-chloro-N-(2-fluorobenzyl)propanamide, thereby ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 517842, 3-Chloro-2-fluorobenzamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link].

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

  • Alsante, K. M., Hata, T., Lohr, T. W., & Santafianos, D. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • European Medicines Agency. (2022).
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Wikipedia. (2024). Inductive effect. Retrieved from [Link]

  • PubMed Central. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Halogenated organic compounds, particularly those incorporating chloro and fluoro moieties, have historically demonstrated a wide spectrum of biological activities. The compound 3-chloro-N-(2-fluorobenzyl)propanamide is a synthetic molecule that integrates a reactive chloroacetamide group with a fluorobenzyl substituent. While the specific antimicrobial properties of this compound are yet to be fully elucidated, its structural alerts suggest a potential for interaction with microbial metabolic pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of 3-chloro-N-(2-fluorobenzyl)propanamide. The protocols herein are designed to be robust, reproducible, and grounded in established microbiological principles, ensuring the generation of high-quality, interpretable data.

Understanding the Compound: Physicochemical Properties and Handling

Before commencing any biological evaluation, a thorough understanding of the test compound is paramount.

Chemical Structure:

  • Systematic Name: 3-chloro-N-(2-fluorobenzyl)propanamide

  • Molecular Formula: C10H11ClFNO

  • Key Features:

    • α-Haloamide Moiety: The chloroacetamide functional group is a known reactive moiety, potentially capable of alkylating nucleophilic residues in biological macromolecules.

    • Fluorobenzyl Group: The presence of a fluorine atom on the benzyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Handling and Safety Precautions:

Postulated Mechanism of Action: An Informed Hypothesis

Based on the chloroacetamide scaffold, a plausible mechanism of antimicrobial action can be hypothesized. Chloroacetamide herbicides are known to inhibit the synthesis of very long-chain fatty acids (VLCFAs) in plants[2]. This inhibition disrupts membrane integrity and permeability, ultimately leading to cell death[2]. A similar mode of action could be responsible for any observed antimicrobial effects. The chloroacetamide group may act as an electrophile, reacting with sulfhydryl groups of key enzymes involved in fatty acid elongation or other vital metabolic pathways requiring coenzyme A[3].

Primary Antimicrobial Screening: The Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used, qualitative screening technique to assess the antimicrobial activity of a compound. It provides a preliminary indication of a compound's efficacy against a panel of test microorganisms.

Principle

A standardized inoculum of a test microorganism is swabbed onto the surface of an agar plate. A sterile paper disk impregnated with the test compound is then placed on the agar surface. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area, or "zone of inhibition," around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Materials
  • 3-chloro-N-(2-fluorobenzyl)propanamide

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative))[4]

  • Fungal strains (e.g., Candida albicans)[5]

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Benzylpenicillin)[4][6]

  • Negative control disks (impregnated with DMSO)

  • Incubator

Protocol
  • Preparation of Test Compound: Prepare a stock solution of 3-chloro-N-(2-fluorobenzyl)propanamide in sterile DMSO (e.g., 10 mg/mL). Further dilutions can be made to test different concentrations.

  • Inoculum Preparation: From a fresh overnight culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply the sterile paper disks impregnated with the test compound, positive control, and negative control onto the inoculated agar surface. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zones of inhibition in millimeters (mm).

Data Presentation
CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
3-chloro-N-(2-fluorobenzyl)propanamide50
100
Ciprofloxacin (Positive Control)5
Benzylpenicillin (Positive Control)10 units
DMSO (Negative Control)-000
Visualization of the Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Compound Stock D Apply Disks A->D B Prepare 0.5 McFarland Inoculum C Swab MHA Plate B->C C->D E Incubate D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Following a positive result in the primary screen, a quantitative method is necessary to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.

Principle

Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials
  • 3-chloro-N-(2-fluorobenzyl)propanamide stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well sterile microtiter plates

  • Test microorganism suspension (prepared as in 3.3)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Resazurin solution (optional, for viability indication)

Protocol
  • Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound to well 1. Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A viability indicator like resazurin can be added to aid in the visualization of growth.

Data Presentation
MicroorganismCompoundMIC (µg/mL)
S. aureus3-chloro-N-(2-fluorobenzyl)propanamide
Ciprofloxacin
E. coli3-chloro-N-(2-fluorobenzyl)propanamide
Ciprofloxacin
C. albicans3-chloro-N-(2-fluorobenzyl)propanamide
Fluconazole
Visualization of the Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions in Plate B Inoculate Wells A->B C Incubate B->C D Determine MIC C->D

Caption: Workflow for Broth Microdilution MIC Assay.

Determining Bactericidal/Fungicidal Activity: The MBC/MFC Assay

The MIC value indicates the concentration required to inhibit growth, but not necessarily to kill the microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Principle

Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving organisms is determined.

Protocol
  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound from the MIC assay that shows no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of 3-chloro-N-(2-fluorobenzyl)propanamide. Should this compound exhibit significant antimicrobial activity, further investigations would be warranted. These could include time-kill kinetic studies to assess the rate of antimicrobial action, synergy studies with known antibiotics, and mechanistic studies to confirm the hypothesized mode of action. The systematic application of these methods will be instrumental in determining the potential of 3-chloro-N-(2-fluorobenzyl)propanamide as a lead compound in the development of new antimicrobial therapies.

References

  • Lima, M. C., Costa, D. L., Goes, A. J., Galdino, S. L., Pitta, I. R., & Luu-Duc, C. (1992). Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones. Pharmazie, 47(3), 182–184. ([Link])

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprints.org. ([Link])

  • 3-Chloro-2-fluorobenzamide. PubChem. ([Link])

  • Alghamdi, S., A., A., & Pathan, A. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. ([Link])

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. ([Link])

  • LeBaron, H. M., McFarland, J. E., & Simoneaux, B. J. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. In Weed Science (Vol. 36, Issue 4, pp. 523–531). Cambridge University Press. ([Link])

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2022). ResearchGate. ([Link])

Sources

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantitative Analysis of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-chloro-N-(2-fluorobenzyl)propanamide. The described protocol is tailored for researchers, scientists, and drug development professionals requiring precise measurement of this and structurally similar halogenated aromatic compounds. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, culminating in a comprehensive validation protocol adhering to international guidelines to ensure data integrity and reliability.

Introduction: The Rationale for a Dedicated Analytical Method

3-chloro-N-(2-fluorobenzyl)propanamide is a halogenated aromatic amide, a chemical class prevalent in pharmaceutical and agrochemical research. The presence of chlorine and fluorine atoms imparts specific physicochemical properties that can influence metabolic stability, membrane permeability, and biological activity.[1] Consequently, the accurate quantification of such compounds in various matrices is paramount for pharmacokinetic studies, metabolism profiling, and quality control in manufacturing processes.

The inherent selectivity and sensitivity of HPLC-MS/MS make it the gold standard for bioanalytical assays.[2] This is particularly true for halogenated compounds, where the distinct isotopic patterns of chlorine can be leveraged for confident identification.[1][3][4] This note provides a foundational method that can be adapted for various research needs, from early-stage discovery to regulated bioanalysis.

Physicochemical Properties and Analytical Considerations

  • Structure: The molecule consists of a chloropropanamide moiety linked to a fluorobenzyl group.

  • Molecular Weight: Approximately 217.65 g/mol .

  • Polarity: The presence of amide and halogen functional groups suggests a moderate polarity, making it suitable for reverse-phase HPLC.[9]

  • Ionization: The amide group can be readily protonated, making positive mode Electrospray Ionization (ESI) a logical choice for mass spectrometric detection.

These characteristics guide the selection of the chromatographic column, mobile phase composition, and mass spectrometer source conditions.

Experimental Workflow

The analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatography Injection->Chromatography MS_Detection MS/MS Detection Chromatography->MS_Detection Integration Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Overall analytical workflow for the quantification of 3-chloro-N-(2-fluorobenzyl)propanamide.

Materials and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 3-chloro-N-(2-fluorobenzyl)propanamide reference standard

  • Internal standard (IS) - A structurally similar, stable isotope-labeled compound is recommended.

Sample Preparation Protocol

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.[10] The choice of method depends on the sample matrix (e.g., plasma, urine, formulation).[9] A generic protein precipitation protocol, suitable for plasma samples, is described below.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

A fast and efficient separation can be achieved using a C18 stationary phase. The following conditions serve as a robust starting point for method development.

Parameter Condition
HPLC System Agilent 1290 Infinity II LC or equivalent[12]
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent[12]
Analytical Column Agilent InfinityLab Poroshell 120 HPH-C18, 2.1 x 50 mm, 2.7 µm or equivalent[12]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 10% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Mass Spectrometer Parameters (MRM)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

  • Precursor Ion [M+H]⁺: m/z 218.1

  • Product Ions (Example): To be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely fragments would result from the cleavage of the amide bond.

  • Collision Energy: To be optimized for each MRM transition to maximize signal intensity.

Method Validation Protocol

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[13][14] The validation should be conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guideline.[15][16][17][18]

Validation_Parameters Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LLOQ LLOQ & LOD Method_Validation->LLOQ Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery

Sources

Application Notes and Protocols for 3-chloro-N-(2-fluorobenzyl)propanamide: A Covalent Chemical Probe for Exploring the Proteome

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Function with Covalent Probes

In the intricate landscape of cellular biology, understanding the function and regulation of proteins is paramount. Chemical probes, small molecules designed to interact with specific proteins, have emerged as indispensable tools for dissecting complex biological processes.[1][2] Among these, covalent probes, which form a stable, irreversible bond with their target protein, offer distinct advantages, including high potency, prolonged pharmacodynamic effects, and the ability to overcome high concentrations of endogenous substrates.[3][4] This application note introduces 3-chloro-N-(2-fluorobenzyl)propanamide , a novel chemical probe designed for the covalent modification of nucleophilic residues within the proteome, enabling a suite of applications from target identification to the elucidation of enzymatic activity.

The core of this probe's utility lies in its 3-chloropropanamide moiety, an electrophilic "warhead" that can react with nucleophilic amino acid side chains.[3][5] The presence of the chloro group at the 3-position renders the adjacent carbon susceptible to nucleophilic attack, leading to the formation of a stable covalent bond. The N-(2-fluorobenzyl) group provides a scaffold for recognition by target proteins and can be modified to incorporate reporter tags for visualization and enrichment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-chloro-N-(2-fluorobenzyl)propanamide as a versatile chemical probe.

Principle of Action: Covalent Targeting of Nucleophilic Residues

The mechanism of action for 3-chloro-N-(2-fluorobenzyl)propanamide is predicated on the principles of covalent inhibition. The probe is designed to first engage with a protein through non-covalent interactions, driven by the physicochemical properties of its N-(2-fluorobenzyl) scaffold. This initial binding event positions the electrophilic 3-chloropropanamide warhead in proximity to a nucleophilic amino acid residue within the protein's binding site. Subsequently, a covalent bond is formed through a nucleophilic substitution reaction, resulting in the irreversible modification of the target protein.

The primary targets for α-haloamides, such as the 3-chloropropanamide moiety, are amino acids with strong nucleophilic side chains.[3][6] While several residues can exhibit nucleophilicity, cysteine is a prominent target due to the high nucleophilicity of its thiol group.[3][7] Other potential targets include lysine, histidine, and serine, although the reactivity towards these residues is generally lower and dependent on the specific microenvironment within the protein.[7][8]

The formation of this covalent adduct allows for a range of experimental applications, which will be detailed in the subsequent protocols. These applications leverage the ability to specifically and irreversibly "tag" proteins of interest, enabling their identification, visualization, and functional characterization.

Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide

The synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide can be achieved through a straightforward amidation reaction. A general protocol is provided below.

Protocol 1: Synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide

Materials:

  • 2-Fluorobenzylamine

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2-fluorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-chloro-N-(2-fluorobenzyl)propanamide.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Application 1: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems.[9][10][11][12][13] By targeting the active sites of enzymes, ABPP provides a direct readout of enzymatic activity rather than just protein abundance. 3-chloro-N-(2-fluorobenzyl)propanamide can be employed as an activity-based probe to profile the activity of various enzyme classes that utilize a nucleophilic catalytic residue.

Workflow for Activity-Based Protein Profiling:

ABPP_Workflow cluster_incubation Cell/Lysate Incubation cluster_labeling Covalent Labeling cluster_analysis Downstream Analysis Probe 3-chloro-N-(2-fluorobenzyl)propanamide (Probe) BioSample Biological Sample (e.g., Cell Lysate, Intact Cells) Probe->BioSample Incubate LabeledProteins Covalently Labeled Proteins BioSample->LabeledProteins Reaction with active enzymes SDS_PAGE SDS-PAGE Analysis (with tagged probe) LabeledProteins->SDS_PAGE If probe is fluorescently tagged MassSpec Mass Spectrometry (for target identification) LabeledProteins->MassSpec Proteolysis & LC-MS/MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 2: In-gel Fluorescence ABPP

This protocol requires a version of the probe that is functionalized with a fluorescent reporter group (e.g., a rhodamine or fluorescein derivative attached to the benzyl ring).

Materials:

  • Fluorescently-tagged 3-chloro-N-(2-fluorobenzyl)propanamide

  • Cell or tissue lysate

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare cell or tissue lysates in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Incubate a defined amount of proteome (e.g., 50 µg) with varying concentrations of the fluorescent probe (e.g., 0.1 µM to 10 µM) for a specific time (e.g., 30-60 minutes) at 37 °C.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Interpretation:

  • The intensity of the fluorescent bands corresponds to the level of active enzyme that has been labeled by the probe.

  • Competitive ABPP can be performed by pre-incubating the lysate with a known inhibitor of a target enzyme before adding the fluorescent probe. A decrease in the fluorescence intensity of a specific band indicates that the probe is targeting that enzyme.

Application 2: Target Identification and Validation

A key application of covalent probes is the identification of their cellular targets, a process often referred to as target deconvolution.[14] This is crucial for understanding the mechanism of action of a bioactive compound and for identifying potential off-targets.

Workflow for Target Identification using a Tagged Probe:

Target_ID_Workflow cluster_probe Probe Design cluster_labeling Cellular Labeling cluster_capture Target Capture cluster_analysis Analysis TaggedProbe Probe with Bioorthogonal Handle (e.g., alkyne, azide) LiveCells Treat Live Cells with Tagged Probe TaggedProbe->LiveCells CellLysis Cell Lysis LiveCells->CellLysis ClickChemistry Click Chemistry (conjugate to biotin) CellLysis->ClickChemistry AffinityPurification Streptavidin Affinity Purification ClickChemistry->AffinityPurification OnBeadDigestion On-Bead Digestion AffinityPurification->OnBeadDigestion LC_MSMS LC-MS/MS Analysis OnBeadDigestion->LC_MSMS DataAnalysis Protein Identification & Quantification LC_MSMS->DataAnalysis

Caption: Target identification workflow using a tagged covalent probe.

Protocol 3: Pull-down and Mass Spectrometry-based Target Identification

This protocol requires a version of the probe that is functionalized with a bioorthogonal handle, such as an alkyne or azide, for subsequent "click" chemistry-mediated conjugation to a reporter tag like biotin.[15]

Materials:

  • Alkyne- or azide-functionalized 3-chloro-N-(2-fluorobenzyl)propanamide

  • Cultured cells

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper(I) catalyst, ligand)

  • Streptavidin-conjugated beads

  • Wash buffers

  • Protease for on-bead digestion (e.g., trypsin)

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Treat cultured cells with the tagged probe at an appropriate concentration and for a suitable duration. Include a vehicle-treated control.

  • Harvest and lyse the cells.

  • Perform a click chemistry reaction to conjugate the alkyne/azide-labeled proteins to a biotin-azide/alkyne tag.

  • Incubate the biotinylated proteome with streptavidin beads to capture the labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion of the captured proteins with trypsin to generate peptides.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Identify and quantify the enriched proteins by searching the acquired mass spectra against a protein database.

Data Interpretation:

  • Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

  • Validation of these hits should be performed using orthogonal methods, such as Western blotting, competitive displacement assays, or functional assays.

Validation and Characterization of Covalent Probes

The successful application of a covalent chemical probe relies on its rigorous characterization and validation.[3][16] Key parameters to assess include the confirmation of covalent binding, determination of the inactivation kinetics, and evaluation of proteome-wide selectivity.

Table 1: Key Validation Parameters for Covalent Probes

ParameterExperimental Method(s)Expected Outcome
Proof of Covalency Intact protein mass spectrometryObservation of a mass shift corresponding to the mass of the probe.
"Jump dilution" enzyme assayInhibition is not reversed upon dilution.
Mutation of the target residueLoss of covalent modification and inhibitory activity.
Kinetics of Inactivation Time-dependent enzyme inhibition assaysDetermination of kinact and Ki values to calculate the second-order rate constant (kinact/Ki).
Proteome-wide Selectivity Competitive ABPP with a broad-spectrum probeIdentification of on- and off-targets in a cellular context.
Gel-based or mass spectrometry-based profilingVisualization and quantification of protein targets across the proteome.

Troubleshooting and Considerations

  • Probe Solubility: Ensure the probe is fully solubilized in a compatible solvent (e.g., DMSO) before adding it to aqueous buffers to avoid precipitation.

  • Probe Reactivity: The inherent reactivity of the 3-chloropropanamide warhead can lead to off-target labeling. It is crucial to use the lowest effective concentration of the probe and to include appropriate controls.

  • Non-specific Binding: During pull-down experiments, non-specific binding of proteins to the affinity resin can be a significant issue. Optimize washing conditions and consider the use of a negative control probe that lacks the electrophilic warhead but is otherwise structurally identical.

  • Data Analysis: The analysis of large-scale proteomics data requires specialized bioinformatics tools and statistical methods to confidently identify true targets from the background.

Conclusion

3-chloro-N-(2-fluorobenzyl)propanamide represents a versatile and powerful tool for chemical biology and drug discovery. Its ability to form stable covalent bonds with nucleophilic residues in proteins enables a wide range of applications, from profiling enzyme activity to identifying novel drug targets. The protocols and guidelines presented in this application note provide a framework for the effective use of this probe. Rigorous experimental design, including appropriate controls and validation experiments, is essential for generating high-quality, interpretable data. As with any chemical probe, a thorough understanding of its reactivity and selectivity is paramount to its successful application in unraveling the complexities of the proteome.

References

  • Martín-Gago, P. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. In RSC Books.
  • Sharp, J. S. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass-Spectrometry-Based Covalent Labeling for Protein Structure and Interactions.
  • Bar-Dagan, M., & Shvartsman, M. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry.
  • Zhang, T. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
  • Petracca, R., & De Riccardis, F. (2017).
  • Khan, I., & Zaib, S. (n.d.). Synthesis of N-substituted propanamide derivatives of...
  • Porta, E., & Martin, N. (n.d.). Activity-based protein profiling: A graphical review. PubMed Central.
  • Kaur, A., & De-Shong, P. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PubMed Central.
  • London, N. (2025). Covalent chemical probes. PubMed Central.
  • Wang, S., & Zhang, B. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Discovery On Target. (2024).
  • Kölmel, D. K., & Kool, E. T. (n.d.). (a) Schematic representation of the covalent labeling approach of...
  • Chiacchio, U., & Padwa, A. (n.d.). The Fascinating Chemistry of α‐Haloamides. PubMed Central.
  • Olgen, S. (2025). Synthesis and Antioxidant Properties of NovelN-H andN-Substituted Propanamide Derivatives.
  • Arrowsmith, C. H., & Frye, S. V. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
  • Zhang, B. (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
  • Wikipedia. (n.d.). Propanamide.
  • Drug Hunter. (2023).
  • Wang, S., & Li, Y. (2018).
  • Jones, L. H. (n.d.).
  • Iqbal, M. A., & Ahmad, I. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central.
  • Bar-Dagan, M., & Shvartsman, M. (n.d.). CHAPTER 4.
  • Sharma, V. K., & Winkelman, J. G. M. (2025). Reactivity of chlorine dioxide with amino acids, peptides, and proteins.
  • Kaur, A., & De-Shong, P. (2018). Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed.
  • Porta, E., & Martin, N. (2023). (PDF) Activity-based protein profiling: A graphical review.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). YouTube.
  • Reboul, V. (n.d.).
  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube.

Sources

Application Notes and Protocols for the In Vivo Formulation of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-chloro-N-(2-fluorobenzyl)propanamide, a novel small molecule candidate, for in vivo preclinical studies. Recognizing that a majority of new chemical entities (NCEs) exhibit poor aqueous solubility, this guide offers a systematic approach to developing stable and effective formulations for both oral and parenteral administration routes.[1][2] The protocols herein are designed to be adaptable, emphasizing the importance of physicochemical characterization to inform formulation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.

Introduction: The Crucial Role of Formulation in Preclinical Success

The journey of a promising new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a significant one being the development of a suitable formulation for in vivo evaluation.[1] The majority of contemporary NCEs are characterized by poor water solubility, which can lead to low bioavailability and hinder the accurate assessment of their therapeutic potential.[1][2] An effective formulation strategy is therefore not merely a technical step but a critical determinant of preclinical success.

This guide focuses on 3-chloro-N-(2-fluorobenzyl)propanamide, providing a detailed framework for its formulation. While specific experimental data for this compound is not publicly available, we will extrapolate from the known properties of structurally similar molecules and established principles of pharmaceutical formulation to propose robust starting points for its development. The core objective is to maximize exposure of the test article in preclinical species to enable meaningful toxicological and efficacy assessments.[3]

Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of 3-chloro-N-(2-fluorobenzyl)propanamide is the first and most critical step in designing an appropriate formulation.[1] While experimental data is paramount, initial estimations can be derived from computational models and data from analogous structures.

Predicted Physicochemical Properties

Based on the chemical structure of 3-chloro-N-(2-fluorobenzyl)propanamide and data from similar compounds found in public databases like PubChem, we can predict the following general characteristics:

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~217.65 g/mol (Calculated)Moderate molecular weight, unlikely to be a primary barrier to absorption.
logP (Octanol-Water Partition Coefficient) Likely > 2Indicates poor aqueous solubility and a lipophilic nature.[4]
Aqueous Solubility Predicted to be lowWill likely require solubility enhancement techniques.
pKa Amide group is generally neutral.Unlikely to have ionizable groups that can be leveraged for salt formation to improve solubility.
Physical State Likely a solid at room temperatureAmenable to various dosage forms including suspensions and solid dispersions.

Note: These are predicted values and must be confirmed by experimental analysis.

Essential Experimental Characterization

The following experimental assessments are critical to inform the formulation strategy:

  • Solubility Profiling: Determine the solubility in a range of pharmaceutically acceptable solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Solid-State Characterization: Utilize techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) to understand the compound's crystallinity, melting point, and potential for polymorphism.

  • pH-Stability Profile: Assess the chemical stability of the compound across a physiologically relevant pH range (pH 1.2 to 7.4) to identify potential degradation pathways.

Formulation Strategies for In Vivo Studies

The choice of formulation strategy will depend on the intended route of administration, the required dose, and the physicochemical properties of 3-chloro-N-(2-fluorobenzyl)propanamide.[3] The most common routes for preclinical testing are oral and parenteral.[3]

Oral Administration Formulations

Oral administration is often preferred for its convenience and clinical relevance.[3] For a poorly soluble compound like 3-chloro-N-(2-fluorobenzyl)propanamide, several approaches can be considered to enhance oral bioavailability.

Oral_Formulation_Decision_Tree Start Start: Assess Solubility in Aqueous Vehicles Solubility_Check Is solubility > Dose / Max Dosing Volume? Start->Solubility_Check Simple_Solution Formulate as Simple Aqueous Solution Solubility_Check->Simple_Solution Yes Solubilization_Needed Solubility Enhancement Required Solubility_Check->Solubilization_Needed No Cosolvent_Approach Attempt Co-solvent System Solubilization_Needed->Cosolvent_Approach Cosolvent_Success Is a stable solution achieved with <50% co-solvent? Cosolvent_Approach->Cosolvent_Success Cosolvent_Formulation Finalize Co-solvent Formulation Cosolvent_Success->Cosolvent_Formulation Yes Suspension_Approach Develop Suspension Formulation Cosolvent_Success->Suspension_Approach No Particle_Size_Reduction Consider Particle Size Reduction (Micronization/Nanonization) Suspension_Approach->Particle_Size_Reduction Suspension_Formulation Finalize Suspension Formulation Particle_Size_Reduction->Suspension_Formulation

Caption: Decision workflow for oral formulation development.

This protocol is suitable for early pharmacokinetic studies where achieving maximal exposure is a primary goal.[1]

Objective: To prepare a clear, stable solution of 3-chloro-N-(2-fluorobenzyl)propanamide for oral gavage.

Materials:

  • 3-chloro-N-(2-fluorobenzyl)propanamide

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Purified Water

  • Glass vials, magnetic stirrer, and stir bars

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a co-solvent vehicle by mixing PEG 400, PG, and ethanol in a desired ratio (e.g., 40:30:30 v/v/v). Common co-solvents include DMSO, NMP, and DMA, but their use should be carefully controlled due to potential toxicity.[2]

  • Solubilization: Weigh the required amount of 3-chloro-N-(2-fluorobenzyl)propanamide and add it to the co-solvent vehicle.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but the thermal stability of the compound should be considered.

  • Aqueous Dilution (Optional): If required, slowly add purified water to the co-solvent solution while stirring continuously. Observe for any signs of precipitation. The final concentration of the organic co-solvents should be kept as low as possible.

  • Final Quality Control: Visually inspect the final formulation for clarity and absence of particulate matter. Determine the pH of the final solution.

  • Stability Assessment: Store the formulation under specified conditions (e.g., 4°C and room temperature) and assess its physical and chemical stability over the intended period of use.[5]

Suspensions are a common formulation for preclinical studies, especially for compounds with very low solubility.[1]

Objective: To prepare a uniform and easily re-dispersible suspension of 3-chloro-N-(2-fluorobenzyl)propanamide.

Materials:

  • 3-chloro-N-(2-fluorobenzyl)propanamide (micronized, if available)

  • Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium)

  • Wetting agent (e.g., 0.1% w/v Tween 80)

  • Purified Water

  • Mortar and pestle or homogenizer

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the aqueous vehicle by dissolving the suspending agent and wetting agent in purified water with gentle stirring.

  • Particle Wetting: Weigh the required amount of 3-chloro-N-(2-fluorobenzyl)propanamide. In a mortar, form a paste by adding a small amount of the vehicle to the powder and triturating with the pestle. This ensures complete wetting of the particles.[1]

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.

  • Final Quality Control: Visually inspect the suspension for uniformity and ease of re-dispersibility after settling.

  • Stability Assessment: Store the suspension and periodically assess its physical stability (e.g., caking, crystal growth) and chemical stability.

Parenteral Administration Formulations

Parenteral formulations are necessary for intravenous (IV) administration to determine absolute bioavailability and for compounds with poor oral absorption.[3] These formulations must be sterile and have a pH close to physiological levels.

Parenteral_Formulation_Workflow Start Start: Assess Solubility in Parenterally Acceptable Vehicles Solubility_Check Is solubility sufficient in a simple vehicle (e.g., saline, dextrose)? Start->Solubility_Check Simple_Solution Formulate as Simple Aqueous Solution Solubility_Check->Simple_Solution Yes Solubilization_Needed Solubilization Required Solubility_Check->Solubilization_Needed No Sterile_Filtration Sterile Filtration (0.22 µm) Simple_Solution->Sterile_Filtration Cosolvent_Cyclodextrin Evaluate Co-solvents (e.g., PEG 400, Solutol HS 15) or Cyclodextrins (e.g., HP-β-CD) Solubilization_Needed->Cosolvent_Cyclodextrin Stable_Solution Is a stable, clear solution achieved? Cosolvent_Cyclodextrin->Stable_Solution Parenteral_Solution Finalize Solution Formulation Stable_Solution->Parenteral_Solution Yes Nanosuspension Consider Nanosuspension for IV Injection Stable_Solution->Nanosuspension No Parenteral_Solution->Sterile_Filtration Nanosuspension_Formulation Develop Nanosuspension Nanosuspension->Nanosuspension_Formulation Final_Product Final Sterile Product Nanosuspension_Formulation->Final_Product Sterile_Filtration->Final_Product

Caption: Workflow for developing parenteral formulations.

Objective: To prepare a sterile, clear solution of 3-chloro-N-(2-fluorobenzyl)propanamide for intravenous administration.

Materials:

  • 3-chloro-N-(2-fluorobenzyl)propanamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a suitable co-solvent (e.g., Solutol HS 15)

  • 5% Dextrose Injection, USP

  • Sterile vials, magnetic stirrer, and stir bars

  • 0.22 µm sterile syringe filter

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a solution of the solubilizing agent (e.g., 20-40% w/v HP-β-CD) in 5% Dextrose Injection.

  • Solubilization: Add the required amount of 3-chloro-N-(2-fluorobenzyl)propanamide to the vehicle and stir until a clear solution is obtained.

  • pH Adjustment (if necessary): Measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6-8) using dilute acid or base if required, ensuring the compound remains stable.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial under aseptic conditions.

  • Final Quality Control: Inspect the final product for clarity, color, and particulate matter. Perform a final pH check.

  • Stability and Compatibility: Assess the short-term stability of the formulation. For IV infusions, compatibility with infusion fluids should also be evaluated.

Stability Testing: Ensuring Formulation Integrity

Stability testing is a critical component of formulation development to ensure that the test article is delivered at the intended concentration and that no degradation products are formed that could confound the study results.[5]

Key Stability-Indicating Parameters
  • Appearance: Visual inspection for precipitation, color change, or phase separation.

  • pH: Measurement of the formulation's pH.

  • Assay: Quantification of the active pharmaceutical ingredient (API) concentration.

  • Related Substances: Detection and quantification of any degradation products.

Recommended Stability Study Conditions
Study TypeStorage ConditionsDuration
Short-Term (for dosing period) 4°C and 25°C/60% RHUp to 14 days
Long-Term (for extended studies) 4°C and 25°C/60% RH1, 3, 6 months

Conclusion and Future Directions

The formulation of 3-chloro-N-(2-fluorobenzyl)propanamide for in vivo studies requires a systematic and scientifically-driven approach. The protocols and strategies outlined in this document provide a solid foundation for initiating these studies. It is imperative that the predicted physicochemical properties are confirmed experimentally, as this data will be instrumental in refining the formulation. For challenging compounds, more advanced techniques such as the preparation of solid dispersions or lipid-based formulations may be necessary to achieve the desired in vivo exposure.[2] Ultimately, a well-characterized and stable formulation is indispensable for the successful preclinical development of 3-chloro-N-(2-fluorobenzyl)propanamide and for making informed decisions about its therapeutic potential.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 517842, 3-Chloro-2-fluorobenzamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4218506, 3-chloro-N-(4-methylbenzyl)propanamide. Retrieved from [Link].

  • Gautam, S., & Singh, A. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(8), 2411-2428. Available from: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Jürgens, K., & Müller, B. W. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Pharmazie, 60(9), 665-670. Available from: [Link]

  • Solanki, S. S., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]

  • Pharmaceutical Technology. (2010). Preclinical Dose-Formulation Stability. Retrieved from [Link]

Sources

Measuring the IC50 of 3-chloro-N-(2-fluorobenzyl)propanamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Measuring the IC50 of 3-chloro-N-(2-fluorobenzyl)propanamide in Cancer Cell Lines

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 3-chloro-N-(2-fluorobenzyl)propanamide, in various cancer cell lines. The IC50 value is a critical parameter in drug discovery, offering a quantitative measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation.[1][2] This guide details the underlying principles, step-by-step protocols for cell culture and cytotoxicity assays, data analysis, and interpretation of results. By explaining the rationale behind experimental choices, this document serves as a practical resource for researchers investigating the anticancer potential of new chemical entities.

Introduction: The Rationale for IC50 Determination

The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is long and arduous. A crucial early step in this process is the characterization of its cytotoxic or cytostatic effects on cancer cells. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in this initial assessment.[1][2] A lower IC50 value is indicative of a more potent compound.

3-chloro-N-(2-fluorobenzyl)propanamide is a small molecule with a structure that suggests potential biological activity. While specific data on this compound is not widely available, related chloro-amide structures have been investigated for various therapeutic applications. The presence of a reactive chloro- group could potentially allow for alkylation of biological macromolecules, a mechanism employed by some established chemotherapeutic agents. Furthermore, the N-(2-fluorobenzyl)propanamide moiety may facilitate specific interactions with cellular targets. Given the need to explore new therapeutic avenues, a systematic evaluation of its effect on cancer cell viability is a logical first step.

This application note will guide the user through the process of determining the IC50 of 3-chloro-N-(2-fluorobenzyl)propanamide using a robust and widely accepted cell-based assay.

Choosing the Right Tools: Cell Lines and Assays

The selection of appropriate cancer cell lines and a suitable viability assay is paramount for obtaining meaningful and reproducible IC50 data.

Cancer Cell Line Selection

The choice of cancer cell lines should be guided by the research question. A broad panel of cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) can provide insights into the compound's spectrum of activity. The Cancer Cell Line Encyclopedia (CCLE) is a valuable resource for selecting and characterizing cell lines.[3] For initial screening, it is advisable to include commonly used and well-characterized cell lines such as:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

  • HeLa: A human cervical cancer cell line.

It is also beneficial to include a non-cancerous cell line (e.g., human fibroblasts) to assess the compound's selectivity for cancer cells.[4]

Selection of a Cell Viability Assay

Several assays can be used to measure cell viability, each with its own advantages and limitations.[5][6] For this protocol, we will focus on two widely used methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[8][9] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8] This method is generally more sensitive and has a simpler workflow than the MTT assay.[8][10]

For the detailed protocol, we will describe the CellTiter-Glo® assay due to its high sensitivity and streamlined "add-mix-measure" format.[8]

Experimental Workflow

The overall experimental workflow for determining the IC50 of 3-chloro-N-(2-fluorobenzyl)propanamide is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) compound_treatment Treatment with 3-chloro-N-(2-fluorobenzyl)propanamide compound_prep->compound_treatment cell_culture Cancer Cell Line Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (e.g., 72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_acquisition Data Acquisition (Luminescence Reading) viability_assay->data_acquisition data_normalization Data Normalization (% Viability) data_acquisition->data_normalization curve_fitting Dose-Response Curve Fitting (Non-linear Regression) data_normalization->curve_fitting ic50_determination IC50 Value Determination curve_fitting->ic50_determination

Caption: Experimental workflow for IC50 determination.

Detailed Protocols

Materials and Reagents
  • 3-chloro-N-(2-fluorobenzyl)propanamide (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well clear bottom, white-walled microplates (for luminescence assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer plate reader

Cell Culture

Proper cell culture technique is essential for obtaining reliable and reproducible results.[11]

  • Maintain Cell Lines: Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells regularly to maintain them in the logarithmic growth phase.[12] This is typically done when the cells reach 70-80% confluency.

  • Cell Counting: Before seeding for the assay, detach the cells using trypsin-EDTA, resuspend them in complete medium, and count them using a hemocytometer or an automated cell counter to determine the cell concentration.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of 3-chloro-N-(2-fluorobenzyl)propanamide (e.g., 10 mM) in DMSO. Ensure the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the compound from the stock solution in complete cell culture medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a wide range of concentrations (e.g., from 100 µM down to the low nanomolar range). It is crucial to ensure that the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Assay Procedure (CellTiter-Glo®)
  • Cell Seeding:

    • Determine the optimal cell seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the incubation period. This can be done in a preliminary experiment.

    • Seed the cells in a 96-well plate at the predetermined density in a volume of 100 µL of complete medium per well.

    • Include wells for "cells + medium only" (negative control) and "medium only" (background control).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared serial dilutions of 3-chloro-N-(2-fluorobenzyl)propanamide to the respective wells.

    • Add 100 µL of medium containing the same final concentration of DMSO to the negative control wells.

    • It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 72 hours, which is often sufficient for most cytotoxic compounds to exert their effects. The optimal incubation time may need to be determined empirically.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a luminometer plate reader.

Data Analysis and Interpretation

Data Normalization

The raw luminescence data needs to be normalized to determine the percentage of cell viability for each concentration of the compound.[1]

  • Subtract Background: Subtract the average luminescence value of the "medium only" wells from all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated (DMSO) control wells, which are considered 100% viable.

    % Viability = (Luminescence of treated well / Average luminescence of vehicle control wells) x 100

Dose-Response Curve and IC50 Calculation

The IC50 value is determined by fitting the normalized data to a dose-response curve using a non-linear regression model.[13][14]

  • Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.

  • Curve Fitting: Use a statistical software package like GraphPad Prism to fit the data to a sigmoidal dose-response (variable slope) equation.[15][16] This will generate a characteristic "S"-shaped curve.

  • Determine IC50: The software will calculate the IC50 value, which is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[1][13]

Sample Data Presentation

The results can be summarized in a table for easy comparison of the compound's potency across different cell lines.

Cell LineIC50 (µM) ± SDR² of Curve Fit
MCF-7[Insert Value][Insert Value]
MDA-MB-231[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]
Normal Fibroblasts[Insert Value][Insert Value]

SD: Standard Deviation, R²: Coefficient of determination

Potential Signaling Pathway Involvement

While the exact mechanism of 3-chloro-N-(2-fluorobenzyl)propanamide is unknown, compounds with reactive chloro- groups can act as alkylating agents, potentially damaging DNA and inducing apoptosis. This could trigger signaling pathways involving key proteins like p53 and caspases. A simplified hypothetical pathway is illustrated below.

signaling_pathway compound 3-chloro-N-(2-fluorobenzyl)propanamide dna_damage DNA Damage compound->dna_damage Alkylation p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Application Notes and Protocols: The Strategic Use of 3-chloro-N-(2-fluorobenzyl)propanamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development, particularly for challenging biological targets.[1][2][3] The strategic incorporation of covalent fragments, which form a permanent bond with their target protein, offers distinct advantages, including the potential for high potency, prolonged duration of action, and the ability to probe difficult-to-drug sites.[4][5] This document provides a detailed guide for researchers on the application of 3-chloro-N-(2-fluorobenzyl)propanamide , a representative electrophilic fragment, within a covalent FBDD campaign. We will explore the underlying principles, provide detailed experimental protocols, and discuss the rationale behind key strategic decisions in hit validation and optimization.

The Rationale: Why Covalent Fragments? Why 3-chloro-N-(2-fluorobenzyl)propanamide?

Traditional FBDD identifies small molecules ('fragments') that bind weakly but efficiently to a target protein.[1][2] Covalent FBDD builds on this by using fragments equipped with a reactive electrophilic "warhead."[1][4] This warhead forms a stable, covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine) on the target protein. This approach can overcome the challenge of low intrinsic binding affinity, a common issue with initial fragment hits, and can effectively map ligandable hotspots on a protein's surface.[6]

3-chloro-N-(2-fluorobenzyl)propanamide serves as an excellent model compound for a covalent fragment library for several reasons:

  • The Chloroacetamide Warhead: This functional group is a moderately reactive electrophile, making it a suitable choice for initial screening. It is reactive enough to form a bond with accessible, nucleophilic residues but not so reactive as to cause widespread, non-specific labeling, which can be a confounding factor.[1] The reactivity can be tuned based on the local protein environment.

  • "Rule of Three" Compliance: The fragment's core structure is small and possesses physicochemical properties that are generally compliant with the FBDD "Rule of Three" (MW ≤ 300 Da, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), ensuring a higher probability of efficient binding.[1]

  • Embedded Vector for Growth: The 2-fluorobenzyl group provides a defined, synthetically tractable vector for chemical elaboration. Once a covalent bond is confirmed, this part of the fragment can be modified to explore surrounding pockets on the protein surface to dramatically improve potency and selectivity—a process known as "fragment growing."[7][8][9] The fluorine atom can also serve as a useful probe in ¹⁹F-NMR-based screening methods.[1]

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale / Significance
Molecular Weight ~215.65 g/mol Well within the "Rule of Three" (<300 Da) for fragments.
cLogP ~2.1Appropriate lipophilicity for cell permeability and solubility.
Hydrogen Bond Donors 1Compliant with "Rule of Three" (≤3).
Hydrogen Bond Acceptors 2Compliant with "Rule of Three" (≤3).
Rotatable Bonds 4Provides conformational flexibility without excessive entropic penalty upon binding.
Reactive Group ChloroacetamideMild electrophile for targeting nucleophilic residues like Cysteine.

Experimental Workflows and Protocols

A successful covalent FBDD campaign is a multi-stage process. The workflow is designed to first identify fragments that covalently modify the target and then to rigorously validate these hits to ensure they are viable starting points for a medicinal chemistry program.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library QC (Purity, Solubility, Reactivity) B Primary Screen (Intact Protein MS) A->B C Data Analysis (Identify Mass Adducts) B->C D Orthogonal Assay (e.g., Activity Assay, SPR) C->D Putative Hits E Binding Site Mapping (Peptide Mapping MS/MS) D->E F Selectivity Profiling (Counter-screen) E->F G Structural Biology (X-ray Crystallography) F->G Validated Covalent Hits H Structure-Guided Optimization (Fragment Growing/Merging) G->H I Lead Compound H->I

Caption: Covalent FBDD Workflow.

Protocol 2.1: Stock Solution Preparation and QC of 3-chloro-N-(2-fluorobenzyl)propanamide

Rationale: Ensuring the quality of the fragment stock is critical. Impurities can lead to false positives, and poor solubility can prevent the fragment from being tested at an effective concentration.

  • Solvent Selection: Prepare a 100 mM primary stock solution of 3-chloro-N-(2-fluorobenzyl)propanamide in 100% DMSO.

  • Purity Analysis: Verify the purity and identity of the compound using LC-MS and ¹H NMR. The purity should be >95%.

  • Solubility Assessment: Perform a kinetic solubility test. Serially dilute the DMSO stock into the planned aqueous assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Assess for precipitation visually and by light scattering. The final concentration in the screening assay should be well below the solubility limit.

  • Stability Check: Incubate the fragment in the final assay buffer at the screening temperature for the duration of the planned experiment. Re-analyze by LC-MS to ensure the compound does not degrade.

Protocol 2.2: Primary Screen by Intact Protein Mass Spectrometry

Rationale: Intact protein LC-MS is a direct and robust method for detecting covalent modification.[4] It unambiguously identifies compounds that form a covalent adduct with the target protein by observing the expected mass shift.

  • Reaction Setup:

    • In a 96-well plate, combine the purified target protein (e.g., 5-10 µM final concentration) with 3-chloro-N-(2-fluorobenzyl)propanamide (e.g., 100-200 µM final concentration) in the assay buffer. The final DMSO concentration should be kept low and consistent across all wells (e.g., <1%).

    • Include a DMSO-only control (negative control) and a known reactive compound if available (positive control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The incubation time should be optimized based on the expected reactivity of the chloroacetamide with the target.

  • Sample Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Desalt the sample using a C4 ZipTip or similar solid-phase extraction method to remove non-covalently bound fragments and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein by direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Hit Identification: A "hit" is identified by the appearance of a new mass peak corresponding to the mass of the protein plus the mass of the fragment (minus HCl, which is lost during the alkylation reaction). For our title compound, the expected mass shift would be +178.20 Da.

Protocol 2.3: Binding Site Identification by Peptide Mapping LC-MS/MS

Rationale: Knowing where the fragment binds is crucial for validation and subsequent structure-based design. This protocol identifies the specific amino acid residue that has been modified.

  • Scale-Up Reaction: Prepare a larger volume reaction of the protein and the fragment hit, as described in Protocol 2.2.

  • Denaturation and Reduction/Alkylation:

    • Denature the protein sample (both modified and DMSO control) using urea or guanidine HCl.

    • Reduce disulfide bonds with DTT.

    • Alkylate the free cysteines with iodoacetamide (this is to cap all non-modified cysteines).

  • Proteolytic Digestion: Remove the denaturant by buffer exchange or precipitation. Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution tandem mass spectrometer (e.g., Orbitrap).

    • The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • Crucially, include a variable modification in the search parameters corresponding to the mass of the fragment adduct (+178.20 Da) on potential nucleophilic residues (Cys, Lys, His).

    • The software will identify the specific peptide and, via fragmentation analysis, the exact amino acid residue carrying the modification.

Hit Validation: Ensuring a Credible Starting Point

A mass shift confirms covalent modification, but it does not guarantee that the binding is functionally relevant or specific. Rigorous validation is essential.

Hit_Validation Start Primary Hit from MS Screen A Is the modified residue in a known functional or allosteric site? Start->A B Does the fragment inhibit protein function in a biochemical/cellular assay? A->B Yes Discard1 Discard/Deprioritize: Likely non-functional binding A->Discard1 No C Is the modification stoichiometric and time-dependent? B->C Yes Discard2 Discard/Deprioritize: No functional consequence B->Discard2 No D Is the fragment selective? (No modification of control proteins) C->D Yes Discard3 Discard/Deprioritize: Poor reactivity profile C->Discard3 No End Validated, Tractable Hit for Optimization D->End Yes Discard4 Discard/Deprioritize: Promiscuous/Non-selective D->Discard4 No

Caption: Decision Tree for Covalent Hit Validation.

Key Validation Criteria
Validation StepTechniquePurposeSuccess Criteria
Functional Modulation Biochemical or Cell-based AssayTo confirm the covalent binding has a functional consequence.Dose-dependent inhibition/activation of the target protein's function.
Orthogonal Biophysical Confirmation Surface Plasmon Resonance (SPR) or NMRTo confirm direct interaction and measure binding kinetics (for the initial non-covalent recognition step).Measurable binding affinity (K_D) and kinetics (k_on, k_off).[10][11]
Binding Site Confirmation Peptide Mapping MS/MSTo ensure modification occurs at a specific, desirable site.Identification of a single, highly occupied modification site.
Selectivity Counter-screening (MS or functional)To rule out promiscuous reactivity.No or significantly lower modification/inhibition of unrelated control proteins (especially those rich in cysteines).

From Fragment to Lead: The Path Forward

Once a hit like 3-chloro-N-(2-fluorobenzyl)propanamide is validated, the goal is to improve its potency and selectivity. Structure-based design is paramount. Obtaining an X-ray crystal structure of the protein-fragment complex provides an atomic-level map for optimization.[7]

Covalent_Mechanism cluster_protein Target Protein cluster_fragment Fragment cluster_complex Covalent Adduct P_Cys Protein-Cys-S⁻ Adduct Protein-Cys-S-CH₂-C(=O)NH-R P_Cys->Adduct Nucleophilic Attack Frag Cl-CH₂-C(=O)NH-R Frag->Adduct Chloride Cl⁻

Caption: Mechanism of Covalent Modification.

The primary strategy is fragment growing , where the 2-fluorobenzyl group is used as an anchor to synthesize new analogs that extend into nearby pockets, forming additional, favorable non-covalent interactions. This process iteratively improves the initial recognition (K_i) of the fragment, which in turn increases the efficiency of the covalent bond formation (k_inact/K_i) and ultimately leads to a highly potent and selective lead compound.

Safety and Handling Precautions

Electrophilic fragments like 3-chloro-N-(2-fluorobenzyl)propanamide are, by design, reactive. They should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[12] Avoid creating dust or aerosols.[12] Avoid inhalation and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[12]

  • Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.

References

  • Honeywell. (±)-3-Chloro-1,2-propanediol Product Stewardship Summary. Available from: [Link]

  • Betz, R., et al. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available from: [Link]

  • Möller, C., et al. Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters. Available from: [Link]

  • Vinogradova, E.V., et al. Fragment-based covalent ligand discovery. PMC - NIH. Available from: [Link]

  • PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. Available from: [Link]

  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Sygnature Discovery. Fragment Screening | Drug Discovery. Available from: [Link]

  • Evotec. Advancing Drug Discovery With Covalent Fragment Screening. Available from: [Link]

  • Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link]

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Available from: [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

  • NIH. Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Available from: [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. SPR-based fragment screening: advantages and applications. Available from: [Link]

  • NIH. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available from: [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available from: [Link]

  • RSC Publishing. Fragment-based covalent ligand discovery. RSC Chemical Biology. Available from: [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. The Biochemist. Available from: [Link]

  • PubMed. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Available from: [Link]

  • ResearchGate. (PDF) Fragment-based drug discovery: A graphical review. Available from: [Link]

  • ResearchGate. Strategies for fragment optimization Linking, growing and merging-see text for details. Available from: [Link]

  • NIH. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Available from: [Link]

  • IRBM. Optimized Covalent Fragment Library for Drug Discovery. Available from: [Link]

  • ACS Publications. Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Available from: [Link]

  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation Development Group

Welcome to the technical support guide for 3-chloro-N-(2-fluorobenzyl)propanamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experimental work in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively work with this and structurally similar compounds.

Understanding the Molecule: Predicted Physicochemical Properties

Publicly available experimental data on 3-chloro-N-(2-fluorobenzyl)propanamide is limited. However, a structural analysis allows us to predict its behavior and anticipate solubility challenges.

  • Structure: The molecule consists of a polar amide group, but this is flanked by two nonpolar, lipophilic moieties: a 2-fluorobenzyl group and a 3-chloropropyl group.

  • Predicted Solubility: The presence of the aromatic ring and halogenated alkyl chain suggests that the compound is hydrophobic and likely exhibits poor solubility in aqueous solutions.[1] It is a neutral molecule, meaning its solubility is not expected to be significantly influenced by pH changes within a typical physiological range.[2]

Based on these features, 3-chloro-N-(2-fluorobenzyl)propanamide is predicted to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility.[3][4] This necessitates the use of formulation strategies to achieve desired concentrations for in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when working with poorly soluble compounds.

Q1: I've added my compound directly to a phosphate-buffered saline (PBS) solution, but it won't dissolve or has precipitated. What's happening?

A1: This is a common outcome for hydrophobic compounds. Direct addition to an aqueous buffer rarely succeeds because the high polarity of water molecules forces the nonpolar compound molecules to aggregate, leading to precipitation or failure to dissolve. The first step is always to prepare a concentrated stock solution in a suitable organic solvent.[5][6]

Q2: What is the best organic solvent to use for my primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds due to its strong solubilizing power.[1] Other options include ethanol, acetone, or N,N-dimethylformamide (DMF). The choice depends on the compound's specific solubility and the tolerance of your experimental system (e.g., cell line) to the solvent.

Q3: I have a 100 mM stock solution in 100% DMSO. When I dilute it into my aqueous assay buffer, the compound crashes out. How can I prevent this?

A3: This phenomenon, known as precipitation upon dilution, occurs when the concentration of the organic solvent is drastically lowered, causing the aqueous medium to lose its solubilizing capacity for the compound.

  • Decrease the Final Concentration: The most straightforward approach is to test lower final concentrations of your compound in the assay.

  • Intermediate Dilution Step: Create an intermediate dilution of your stock in a solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.

  • Use Formulation Excipients: If lower concentrations are not an option, you must incorporate solubilizing excipients like co-solvents, surfactants, or cyclodextrins into your final aqueous buffer.

Q4: How much DMSO is acceptable in my cell-based assay?

A4: This is a critical consideration, as DMSO can exhibit cytotoxicity.[7] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects.[8][9] However, concentrations of 1% or higher can reduce cell viability and interfere with cellular processes.[7][8] It is imperative to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to ensure that the observed effects are due to your compound and not the solvent.[10]

Q5: What are co-solvents, and how do they work?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This reduction in polarity makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility.[] Common examples used in formulations include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[11]

Q6: When should I consider using surfactants or cyclodextrins?

A6: If co-solvents are insufficient or if the required concentration of organic solvent is toxic to your system, surfactants and cyclodextrins are excellent alternatives.

  • Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[13][14] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively solubilizing it in the aqueous medium.[13] Commonly used non-ionic surfactants include Tween® 80 and Cremophor® EL.[3][13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form an "inclusion complex" where the hydrophobic drug molecule is encapsulated within the cavity, increasing its apparent water solubility and stability.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high water solubility and safety profile.[17]

Systematic Workflow for Solubility Enhancement

This workflow provides a logical progression from simple to more complex methods for achieving the desired final concentration of 3-chloro-N-(2-fluorobenzyl)propanamide in your aqueous buffer.

Solubility_Workflow start Start: Determine Target Final Concentration in Aqueous Buffer stock Step 1: Prepare High-Concentration Stock Solution (e.g., 10-100 mM) in 100% DMSO start->stock dilute_test Step 2: Perform Serial Dilution Test into Final Aqueous Buffer stock->dilute_test precip_check Precipitation Observed? dilute_test->precip_check success Success: Solution is Clear. Proceed with Experiment. (Ensure final DMSO % is acceptable) precip_check->success No strategy Step 3: Implement Solubilization Strategy precip_check->strategy Yes cosolvent Option A: Co-Solvent Approach (e.g., PEG 400, Propylene Glycol) strategy->cosolvent surfactant Option B: Surfactant Approach (e.g., Tween® 80) strategy->surfactant cyclodextrin Option C: Cyclodextrin Approach (e.g., HP-β-CD) strategy->cyclodextrin re_test Step 4: Re-test Dilution with New Formulation Buffer cosolvent->re_test surfactant->re_test cyclodextrin->re_test final_check Precipitation Observed? re_test->final_check final_check->success No optimize Optimize Excipient Concentration or Combine Strategies final_check->optimize Yes optimize->re_test

Caption: Decision workflow for solubilizing hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the standard procedure for creating a primary stock solution.[5][6][18]

  • Determine Molecular Weight: The molecular weight of 3-chloro-N-(2-fluorobenzyl)propanamide (C10H11ClFNO) is approximately 215.66 g/mol .

  • Weigh Compound: Accurately weigh a precise amount of the solid compound (e.g., 2.16 mg) using an analytical balance.

  • Add Solvent: Place the weighed compound into a sterile microcentrifuge tube or glass vial. Add the appropriate volume of 100% DMSO to achieve the desired concentration. (e.g., for a 100 mM stock, add 100 µL of DMSO to 2.16 mg of the compound).

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.[19] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening Formulations Using a Co-Solvent (PEG 400)

This protocol outlines how to test the ability of a co-solvent to maintain the compound's solubility in an aqueous buffer.

  • Prepare Co-solvent Buffers: Create a series of your chosen aqueous buffer (e.g., PBS, pH 7.4) containing varying final percentages of PEG 400 (e.g., 5%, 10%, 20% v/v).

  • Dilute Compound: Add a small volume of your DMSO stock solution to each co-solvent buffer to reach your target final compound concentration. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL stock into 999 µL of buffer).

  • Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at the experimental temperature (e.g., 37°C) for at least 30 minutes.

  • Assess Solubility: Visually inspect each solution for signs of precipitation (cloudiness, particulates). For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant using HPLC-UV.

Data Presentation: Comparing Solubilization Strategies

The following table presents hypothetical data to illustrate the effectiveness of different solubilization methods for achieving a target concentration of 100 µM for a compound like 3-chloro-N-(2-fluorobenzyl)propanamide.

Formulation Buffer (PBS, pH 7.4)Achieved Soluble Concentration (µM)Visual Observation
Control (0.1% DMSO) < 5 µMHeavy Precipitation
Co-Solvent (10% PEG 400, 0.1% DMSO) 45 µMSlight Haze
Co-Solvent (20% PEG 400, 0.1% DMSO) 85 µMMostly Clear
Surfactant (1% Tween® 80, 0.1% DMSO) > 100 µMClear Solution
Cyclodextrin (2% HP-β-CD, 0.1% DMSO) > 100 µMClear Solution

This is illustrative data and actual results must be determined experimentally.

Mechanisms of Solubilization

The diagrams below illustrate the molecular mechanisms behind the three primary solubilization strategies.

Solubilization_Mechanisms cluster_cosolvent A) Co-Solvent Action cluster_surfactant B) Surfactant Micelle Encapsulation cluster_cyclodextrin C) Cyclodextrin Inclusion Complex w1 H₂O cs1 PEG w1->cs1 w2 H₂O drug1 Drug cs1->w2 cs2 PEG exp1 Co-solvents (PEG) disrupt the water's hydrogen bond network, reducing the overall solvent polarity and making it more favorable for the drug. center drug2 Drug s1 S drug2->s1 s2 S drug2->s2 s3 S drug2->s3 s4 S drug2->s4 s5 S drug2->s5 s6 S drug2->s6 s7 S drug2->s7 s8 S drug2->s8 exp2 Surfactant molecules form a micelle, encapsulating the hydrophobic drug in the nonpolar core. cd HP-β-CD (Hydrophobic Cavity) drug3 Drug exp3 The drug molecule fits into the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.

Caption: Mechanisms of common pharmaceutical solubilizers.

References

  • Vertex AI Search. (n.d.). N-benzyl-3-chloropropanamide - Solubility of Things.
  • Sigma-Aldrich. (n.d.). N-Benzylbenzamide.
  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • JOCPR. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC - NIH. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • JOCPR. (2024, December 1). The Role of Surfactants in Solubilization of Poorly Soluble.
  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PMC - NIH. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.

Sources

Technical Support Center: Stability of 3-chloro-N-(2-fluorobenzyl)propanamide in DMSO Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of 3-chloro-N-(2-fluorobenzyl)propanamide when prepared and stored in dimethyl sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)
General Stability and Storage

Question 1: I've dissolved 3-chloro-N-(2-fluorobenzyl)propanamide in DMSO for my assays. What is the expected stability, and what are the primary degradation concerns?

Answer: 3-chloro-N-(2-fluorobenzyl)propanamide is a reactive molecule due to the presence of a primary alkyl chloride. When dissolved in DMSO, a polar aprotic solvent, you should be aware of two principal degradation pathways:

  • Intramolecular Cyclization: The most probable degradation pathway is an intramolecular SN2 reaction. The amide nitrogen can act as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in the formation of a cyclic product, a β-lactam (azetidin-2-one) derivative, and the release of a chloride ion. This reaction is often accelerated in polar aprotic solvents like DMSO, which can stabilize the transition state.[1]

  • Reaction with DMSO: While DMSO is generally considered a stable solvent, it can participate in reactions under certain conditions. The sulfur atom in DMSO is nucleophilic and can react with electrophiles like the alkyl chloride in your compound, especially at elevated temperatures.[2] This is a less common pathway at ambient temperatures but should be considered, particularly if stock solutions are stored for extended periods or exposed to heat.

The rate of degradation will depend on several factors including concentration, temperature, and the presence of any contaminants (e.g., water, bases). For routine use, it is advisable to prepare fresh solutions or conduct a stability study under your specific experimental conditions.

Question 2: What are the best practices for preparing and storing stock solutions of 3-chloro-N-(2-fluorobenzyl)propanamide in DMSO to minimize degradation?

Answer: To maximize the shelf-life of your stock solutions, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air.[3] Water can potentially influence the degradation rate of your compound. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a properly stored bottle under an inert atmosphere (e.g., argon or nitrogen).

  • Store at Low Temperatures: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[4] Lower temperatures significantly slow down the rate of chemical reactions, including the potential intramolecular cyclization.

  • Aliquot to Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes. This ensures that the main stock remains pristine and you only thaw what is needed for a given experiment.

  • Protect from Light: While there is no specific evidence to suggest that 3-chloro-N-(2-fluorobenzyl)propanamide is light-sensitive, it is a general good practice to store stock solutions in amber vials or otherwise protected from light to prevent any potential photochemical degradation.[5]

Here is a summary of recommended storage conditions:

Storage ConditionDurationRationale
-80°C Long-term (months)Minimizes molecular motion and reaction kinetics.
-20°C Short to medium-term (weeks to months)A practical alternative to -80°C for routine use.[6]
2-8°C Short-term (days)Acceptable for working solutions during an experiment.
Room Temperature Avoid for storageSignificantly increases the rate of potential degradation.
Troubleshooting Guide

Question 3: My experimental results are inconsistent over time when using the same stock solution of 3-chloro-N-(2-fluorobenzyl)propanamide. Could this be a stability issue?

Answer: Yes, inconsistent results are a classic indicator of compound instability. If the potency or effect of your compound appears to decrease with older solutions, it is highly probable that the parent compound is degrading over time. The formation of the cyclized β-lactam or other degradation products would mean a lower concentration of the active 3-chloro-N-(2-fluorobenzyl)propanamide in your assay, leading to diminished biological effects.

To confirm this, you should perform a stability study. A straightforward approach is to analyze your stock solution at different time points using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Question 4: How can I set up an experiment to assess the stability of my 3-chloro-N-(2-fluorobenzyl)propanamide in DMSO?

Answer: A well-designed stability study will provide you with quantitative data on the degradation rate of your compound under your specific storage and handling conditions.[9] Here is a recommended protocol:

Protocol: Stability Assessment of 3-chloro-N-(2-fluorobenzyl)propanamide in DMSO by HPLC

Objective: To determine the percentage of the parent compound remaining over time under various storage conditions.

Materials:

  • 3-chloro-N-(2-fluorobenzyl)propanamide

  • Anhydrous, high-purity DMSO

  • HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, with or without formic acid/ammonium acetate)

  • Autosampler vials

Procedure:

  • Prepare a Fresh Stock Solution: Accurately weigh and dissolve 3-chloro-N-(2-fluorobenzyl)propanamide in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your T=0 sample.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as your 100% reference.

  • Aliquot and Store: Aliquot the remaining stock solution into separate vials for each time point and storage condition you wish to test (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the frozen samples to thaw completely at room temperature. Prepare dilutions and analyze by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample using the following formula:

    % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_stock Prepare 10 mM Stock in DMSO t0_analysis Analyze T=0 Sample by HPLC prep_stock->t0_analysis aliquot Aliquot Stock for Storage Conditions prep_stock->aliquot rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer time_points Analyze at T=1, 3, 7, 14, 30 days rt->time_points fridge->time_points freezer->time_points data_analysis Calculate % Remaining vs. T=0 time_points->data_analysis

Caption: Workflow for assessing the stability of a compound in DMSO.

Question 5: I suspect my compound is undergoing intramolecular cyclization. How can I confirm the identity of the degradation product?

Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical tool for identifying degradation products. The mass spectrometer can determine the mass-to-charge ratio (m/z) of the eluting compounds from the HPLC.

The molecular weight of 3-chloro-N-(2-fluorobenzyl)propanamide (C10H11ClFNO) is approximately 215.65 g/mol . The expected intramolecular cyclization product, 1-(2-fluorobenzyl)azetidin-2-one (C10H10FNO), would have a molecular weight of approximately 179.19 g/mol . This is due to the loss of HCl (hydrochloric acid).

By analyzing your degraded sample with LC-MS, you can look for a new peak in the chromatogram that corresponds to the mass of the cyclized product.

G

Sources

Technical Support Center: A Researcher's Guide to 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 3-chloro-N-(2-fluorobenzyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this molecule during experimentation. Our goal is to equip you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Stability of 3-chloro-N-(2-fluorobenzyl)propanamide

3-chloro-N-(2-fluorobenzyl)propanamide is a molecule that incorporates several key functional groups: a secondary amide, a reactive primary alkyl chloride, and a fluorinated aromatic ring. Each of these moieties contributes to its overall chemical reactivity and potential degradation pathways. Understanding these inherent properties is the first step toward designing robust experimental protocols. This guide will walk you through the most common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected loss of my parent compound in aqueous solution over time. What is the likely cause?

A1: The most probable cause of degradation in aqueous media is the hydrolysis of the amide bond. Amide hydrolysis is a common pathway for molecules of this class, and the rate of this reaction is highly dependent on the pH and temperature of your solution.[1][2][3]

  • Under Acidic Conditions: The carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond.

  • Under Basic Conditions: The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This is often a more rapid degradation pathway compared to neutral or acidic conditions.[1]

Troubleshooting Steps:

  • pH Monitoring: Regularly measure and record the pH of your experimental solutions.

  • Buffer Selection: Employ a stable buffer system to maintain a consistent pH, ideally in the neutral range (pH 6-7.5) where amide hydrolysis is generally slowest.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the hydrolysis rate.

Q2: My compound seems to be degrading even in aprotic organic solvents. What other degradation pathways should I consider?

A2: While hydrolysis is common in aqueous environments, degradation in aprotic solvents points towards other mechanisms:

  • Intramolecular Cyclization: The molecule's structure allows for a potential intramolecular SN2 reaction. The amide nitrogen, acting as a nucleophile, can attack the electrophilic carbon bearing the chlorine atom. This would result in the formation of a 4-membered ring (an azetidinone) and the elimination of HCl. This is a plausible pathway, especially if the solution is heated or if a non-nucleophilic base is present.

  • Solvent Reactivity: Ensure your solvent is of high purity and free from nucleophilic impurities (e.g., water, amines). Some solvents, like DMSO, can degrade under certain conditions and contribute to the degradation of the solute.

Q3: I have observed the appearance of new, unidentified peaks in my HPLC/LC-MS analysis after leaving my samples on the benchtop. What could these be?

A3: Exposure to ambient light can induce photodegradation. The aromatic ring and the carbon-chlorine bond are potential sites for photochemical reactions.

  • Photolytic Cleavage: UV light can promote the homolytic cleavage of the carbon-chlorine bond, generating a radical intermediate. This highly reactive species can then participate in a variety of subsequent reactions, leading to a mixture of degradation products.

  • Photo-oxidation: In the presence of oxygen, light can also initiate oxidative degradation pathways.

Preventative Measures:

  • Light Protection: Always store solutions of 3-chloro-N-(2-fluorobenzyl)propanamide in amber vials or wrap containers in aluminum foil.[4]

  • Inert Atmosphere: For long-term experiments, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Actions & Rationale
Rapid loss of parent compound in basic aqueous buffer (e.g., pH > 8) Base-catalyzed amide hydrolysis.Lower the pH to a neutral range (6-7.5) to decrease the rate of hydroxide-mediated cleavage. Keep solutions cooled on ice or at 4°C.
Appearance of multiple new peaks in chromatogram after heating the sample Thermal degradation.Reduce the temperature of your experiment. If heating is necessary, minimize the duration. Consider if an intramolecular cyclization or other heat-induced reactions are occurring.
Inconsistent results between experimental runs Variable storage conditions (light, temperature), solvent purity, or pH shifts.Standardize your experimental protocol. Protect samples from light, control the temperature, use fresh, high-purity solvents, and verify the pH of your solutions at the start and end of each experiment.
Formation of a precipitate in solution Degradation to a less soluble product or reaction with buffer components.Analyze the precipitate to identify it. This could be a salt of a degradation product. Re-evaluate your buffer choice for compatibility.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and develop a stability-indicating analytical method.[5][6][7]

Objective: To investigate the stability of 3-chloro-N-(2-fluorobenzyl)propanamide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a similar aprotic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Also, incubate a 100 µg/mL solution in a neutral buffer at 60°C for 24 hours.

    • Photodegradation: Expose a 100 µg/mL solution in a neutral buffer to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: Analyze all samples by a suitable method, such as reverse-phase HPLC with UV detection or LC-MS. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: Recommended Storage Conditions
  • Short-Term (Solutions): Store solutions in tightly sealed amber glass vials at 2-8°C. For extended storage, consider freezing at -20°C, but perform freeze-thaw stability studies to ensure this does not cause degradation.

  • Long-Term (Solid): Store the solid compound in a tightly sealed container in a desiccator at 2-8°C, protected from light.[8][9][10][11][12]

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 3-chloro-N-(2-fluorobenzyl)propanamide based on its chemical structure and established reaction mechanisms.

G parent 3-chloro-N-(2-fluorobenzyl)propanamide hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis cyclization Intramolecular Cyclization parent->cyclization photolysis Photodegradation (UV Light) parent->photolysis acid 3-chloropropanoic acid hydrolysis->acid amine 2-fluorobenzylamine hydrolysis->amine azetidinone 1-(2-fluorobenzyl)azetidin-2-one cyclization->azetidinone radicals Radical Intermediates photolysis->radicals

Caption: Potential degradation pathways of 3-chloro-N-(2-fluorobenzyl)propanamide.

G cluster_storage Storage & Handling Workflow receive Receive Compound store_solid Store Solid: 2-8°C, Dark, Desiccated receive->store_solid prep_solution Prepare Solution (Use High-Purity Solvent) store_solid->prep_solution store_solution Store Solution: 2-8°C, Amber Vial prep_solution->store_solution use_experiment Use in Experiment (Control Temp & pH) store_solution->use_experiment analyze Analyze Promptly use_experiment->analyze

Caption: Recommended workflow for handling and storage.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved January 28, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 28, 2026, from [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • 3-Chloro-2-fluorobenzamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Discovery of N–X anomeric amides as electrophilic halogenation reagents. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 28, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved January 28, 2026, from [Link]

  • Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • (N-((2-chlorobenzyl))-3-hydroxy-2,2-dimethylpropanamide) (Ref: FMC 653167). (n.d.). AERU. Retrieved January 28, 2026, from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved January 28, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved January 28, 2026, from [Link]

  • Formation of chlorobenzenes by oxidative thermal decomposition of 1,3-dichloropropene. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • An unusual intramolecular transfer of the fluorobenzyl cation between two remote amidic nitrogen atoms induced by collision in the gas phase. (2012). PubMed. Retrieved January 28, 2026, from [Link]

  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University. Retrieved January 28, 2026, from [Link]

  • Acrylamide, N-benzyl. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. (n.d.). Seventh Sense Research Group. Retrieved January 28, 2026, from [Link]

  • LCMS of primary amides. (2013). Chromatography Forum. Retrieved January 28, 2026, from [Link]

  • A Type of Stable Amides Behaves as Acyl Transfer Reagents upon Visible-Light Irradiation through Self-Aromatization. (2024). PubMed. Retrieved January 28, 2026, from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office. Retrieved January 28, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 28, 2026, from [Link]

  • 3-Chloro-2-Methylpropene. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Degradation Analysis Using LC-MS/MS. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]

  • N-Benzyl-2-chloroacetamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (n.d.). Retrieved January 28, 2026, from [Link]

  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. (2024). PubMed. Retrieved January 28, 2026, from [Link]

  • 3-chloro-N-(3-chlorobenzyl)propanamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Storage conditions for chemicals in the laboratory. (2023). Trustrade. Retrieved January 28, 2026, from [Link]

  • 3-Chloro-N-(2-chlorophenyl)benzamide. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Optimizing N-acylation with 3-Chloropropionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acylation reactions utilizing 3-chloropropionyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this versatile reaction. Our focus is on providing practical, experience-driven insights to help you achieve optimal results in your synthetic endeavors.

Introduction to N-acylation with 3-Chloropropionyl Chloride

N-acylation is a cornerstone of organic synthesis, pivotal for the formation of robust amide bonds found in a vast array of pharmaceuticals and biologically active molecules. 3-Chloropropionyl chloride is a particularly useful bifunctional reagent, enabling not only the introduction of a propionyl group but also providing a reactive handle for subsequent nucleophilic substitutions via its terminal chloride.[1]

The fundamental reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of a chloride ion and the formation of an amide bond, with the concomitant generation of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.

This guide will address common challenges and questions that arise during this process, from reaction setup to product purification.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when performing N-acylation with 3-chloropropionyl chloride.

Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: Low or no conversion can stem from several factors. A systematic check of the following is recommended:

  • Reagent Quality: Ensure the 3-chloropropionyl chloride is fresh and has been stored under anhydrous conditions. Acyl chlorides are highly susceptible to hydrolysis.[2] Similarly, verify the purity of your amine substrate and solvent.

  • Moisture Contamination: Water in the reaction will hydrolyze the 3-chloropropionyl chloride to 3-chloropropionic acid, rendering it unreactive towards the amine. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Basicity: The reaction generates HCl, which will protonate the starting amine, making it non-nucleophilic. An adequate amount of a suitable base is crucial to neutralize the HCl as it is formed.[3]

  • Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, requiring more forcing conditions (e.g., heating, stronger base) to react.[4]

Q2: I am observing a new, less polar spot on my TLC. What could this byproduct be?

A2: A common byproduct in this reaction is the corresponding acrylamide derivative. This is formed via an elimination reaction of HCl from the 3-chloropropionyl amide product, particularly at elevated temperatures or in the presence of a strong, non-nucleophilic base. The resulting α,β-unsaturated amide is typically less polar than the desired product.

Q3: What is the optimal temperature for this reaction?

A3: The optimal temperature is highly substrate-dependent. For most reactive amines, the reaction can be carried out at 0 °C to room temperature to minimize side reactions. For less reactive amines, heating may be necessary, typically in the range of 35-70 °C.[5] However, be aware that higher temperatures can promote the formation of the acrylamide byproduct.[5] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.

Q4: How do I choose the right base for my reaction?

A4: The choice of base depends on the reactivity of your amine and the desired reaction conditions.

  • For Schotten-Baumann conditions: An aqueous solution of a strong base like NaOH or K2CO3 is used in a biphasic system. This is effective for relatively stable amines and acyl chlorides.

  • For non-aqueous conditions: Organic bases such as triethylamine (NEt3) or pyridine are commonly used. For poorly nucleophilic amines, a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) may be required. In some cases, deprotonation of the amine with a very strong base like sodium hydride (NaH) prior to the addition of the acyl chloride can be effective, particularly for N-heterocycles.[4]

Troubleshooting Guide

This section provides a more in-depth guide to resolving specific issues you may encounter during your experiments.

Problem 1: Low Product Yield

Low yield is a frequent issue. The following decision tree can help diagnose the root cause.

low_yield_troubleshooting start Low Yield reagent_quality Check Reagent Purity (Acyl Chloride, Amine, Solvent) start->reagent_quality anhydrous_conditions Ensure Anhydrous Conditions reagent_quality->anhydrous_conditions Reagents OK sub_reagent Use fresh/purified reagents. Perform titration if necessary. reagent_quality->sub_reagent base_issue Evaluate Base (Type and Stoichiometry) anhydrous_conditions->base_issue Conditions Dry sub_anhydrous Oven-dry glassware. Use dry solvents. Run under inert atmosphere. anhydrous_conditions->sub_anhydrous temperature_issue Optimize Temperature base_issue->temperature_issue Base OK sub_base Use at least 2 eq. for primary/secondary amines. Consider a stronger base for weak nucleophiles. base_issue->sub_base workup_issue Review Work-up Procedure temperature_issue->workup_issue Temp Optimized sub_temp Start at 0°C and gradually warm up. Monitor by TLC. temperature_issue->sub_temp sub_workup Check for product loss during extraction or purification. workup_issue->sub_workup reaction_pathway cluster_main Reaction Pathways Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate + 3-Chloropropionyl Chloride AcylChloride Cl-CH2CH2-COCl Product Desired Product (N-(3-chloropropionyl)amine) Intermediate->Product - HCl Byproduct Acrylamide Byproduct Product->Byproduct - HCl (Heat, Base)

Caption: Desired vs. side reaction pathways.

Problem 3: Difficulty in Product Purification

The crude product may be an oil or contain impurities that are difficult to remove.

  • Oily Product: If the product is expected to be a solid but is obtained as an oil, it may be due to the presence of impurities. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

  • Persistent Impurities: If purification by crystallization is ineffective, column chromatography on silica gel is a reliable alternative. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for many N-acylated products.

Work-up Tip: After the reaction is complete, a standard aqueous work-up can be very effective. This typically involves:

  • Quenching the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with water, a dilute base (e.g., saturated NaHCO3 solution) to remove any 3-chloropropionic acid, and finally with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating under reduced pressure.

Experimental Protocols

Protocol 1: General N-acylation of a Primary Aliphatic Amine (Schotten-Baumann Conditions)

This protocol is suitable for simple, reactive primary amines.

  • Dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether, 0.5 M).

  • Add an aqueous solution of sodium hydroxide (2.0 eq., 2 M).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add 3-chloropropionyl chloride (1.1 eq.) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC. [6][7][8][9]7. Upon completion, separate the organic layer.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-acylation of a Weakly Nucleophilic Aromatic Amine

This protocol is designed for less reactive amines, such as anilines with electron-withdrawing groups.

  • Dissolve the aromatic amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of 3-chloropropionyl chloride (1.2 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter off the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify as needed.

Data Presentation: Solvent and Base Selection Guide

The choice of solvent and base is critical for the success of the N-acylation reaction. The following table provides a general guide for different classes of amines.

Amine TypeRecommended Solvent(s)Recommended Base(s)Typical TemperatureKey Considerations
Primary Aliphatic Dichloromethane (DCM), Diethyl Ether, Water (biphasic)aq. NaOH, K2CO3, Triethylamine (NEt3)0 °C to RTReaction is typically fast. Over-acylation is not possible.
Secondary Aliphatic Dichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (NEt3), Pyridine0 °C to RTSlower reaction rate compared to primary amines due to steric hindrance.
Primary/Secondary Aromatic Tetrahydrofuran (THF), Dichloromethane (DCM)Triethylamine (NEt3), Pyridine, DBURT to 50 °CLower nucleophilicity requires more forcing conditions.
N-Heterocycles (e.g., Imidazole) Tetrahydrofuran (THF), Acetonitrile (MeCN)Triethylamine (NEt3), NaH0 °C to RTCan be acylated on the nitrogen atom. Stronger bases may be needed for less nucleophilic heterocycles.

Safety Precautions

3-Chloropropionyl chloride is a hazardous substance and must be handled with appropriate safety measures.

  • Corrosive and Lachrymatory: It can cause severe skin burns and eye damage. It is also a lachrymator, meaning it irritates the eyes and causes tearing. [10][11]* Toxic by Inhalation: Vapors are harmful and can be fatal if inhaled. [2][10][11]* Handling: Always handle 3-chloropropionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [2][11][12]* Storage: Store in a cool, dry, well-ventilated area away from moisture. [2]* Spills: Neutralize small spills with a suitable agent like sodium bicarbonate. For larger spills, follow your institution's emergency procedures.

By understanding the underlying chemistry and potential pitfalls of N-acylation with 3-chloropropionyl chloride, and by following the guidance provided in this technical support center, you can optimize your reaction conditions and achieve your desired synthetic outcomes efficiently and safely.

References

  • Synthetic method of 3-chloropropionyl chloride. (2021). Google Patents.
  • Production of 3-chloropropionyl chloride. (1999). Google Patents.
  • Verstraete, M. M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(52), 13880-13884. Retrieved January 28, 2026, from [Link]

  • Verstraete, M. M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Retrieved January 28, 2026, from [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NOVEL AND REUSABLE CLAY CATALYST. International Journal of ChemTech Research, 6(7), 3686-3693. Retrieved January 28, 2026, from [Link]

  • 3-CHLOROPROPIONYL CHLORIDE. VanDeMark Chemical. Retrieved January 28, 2026, from [Link]

  • Acylation of N-Aryl systems using acyl chlorides. Reddit. Retrieved January 28, 2026, from [Link]

  • 3-Chloropropionyl chloride. PubChem. Retrieved January 28, 2026, from [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. Retrieved January 28, 2026, from [Link]

  • Monitoring Reactions by TLC. Washington State University. Retrieved January 28, 2026, from [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Retrieved January 28, 2026, from [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. Retrieved January 28, 2026, from [Link]

  • Forcato, M., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 7-10. Retrieved January 28, 2026, from [Link]

  • Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. Quora. Retrieved January 28, 2026, from [Link]

  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved January 28, 2026, from [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

  • Elmore, J. S. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Chemistry, 158, 207-211. Retrieved January 28, 2026, from [Link]

  • What is the Schottan-Baumann reaction?. Quora. Retrieved January 28, 2026, from [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. Retrieved January 28, 2026, from [Link]

  • Jayaramudu, T., et al. (2019). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. Polymers, 11(12), 2013. Retrieved January 28, 2026, from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Retrieved January 28, 2026, from [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. Retrieved January 28, 2026, from [Link]

  • Thin Layer Chromatography. (2020). Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Benzylamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when interpreting the complex NMR spectra of fluorinated benzylamides. The unique properties of the 19F nucleus, while providing a powerful analytical tool, often introduce spectral complexities that require a nuanced approach to interpretation.[1][2][3] This resource combines foundational principles with advanced techniques to empower you to confidently elucidate the structure of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise during the analysis of fluorinated benzylamides.

Question 1: Why do the NMR spectra of my fluorinated benzylamide appear so complex?

Answer: The complexity arises from several factors inherent to the 19F nucleus and its interactions within the molecule:

  • Large Coupling Constants: Fluorine-19 (19F) exhibits significant spin-spin coupling with neighboring nuclei, including protons (1H) and carbon-13 (13C).[4][5] These coupling constants (J-values) are often much larger than typical 1H-1H couplings and can occur over multiple bonds (long-range coupling).[4][6]

  • Through-Space Coupling: In addition to through-bond coupling, 19F can couple with nuclei that are close in space, even if they are separated by many bonds. This is particularly relevant in the constrained conformational environment of a benzylamide.

  • Wide Chemical Shift Range: The 19F nucleus has a very wide chemical shift range, which is highly sensitive to the local electronic environment.[1][5][6] Small changes in conformation or solvent can lead to significant changes in chemical shifts.[3][7][8]

  • Second-Order Effects: When the difference in chemical shift between two coupled nuclei is not much larger than the coupling constant between them, second-order effects (or "roofing") can occur, further complicating the appearance of the multiplets.

Question 2: What are typical 1H-19F and 13C-19F coupling constants I should expect in an aromatic system like a benzylamide?

Answer: The magnitude of J-coupling is highly dependent on the number of bonds separating the nuclei and their spatial orientation. The following table provides typical ranges for fluorinated aromatic systems.

Coupling Type Number of Bonds Typical J-Value (Hz) Notes
1JCF1240 - 320Strong, one-bond coupling.[4]
2JCCF215 - 25Geminal coupling.
3JCCCF35 - 10Vicinal coupling.
2JHF2~50Geminal coupling, can be large.[6]
3JHCF35 - 10Vicinal coupling.
4JHCCCF40.5 - 3.0Long-range coupling is common.[4]
5JHCCCCF5< 2Often observed in aromatic systems.

These values are approximate and can vary based on substitution patterns, conformation, and solvent.

Question 3: How does the choice of NMR solvent affect my spectra?

Answer: The solvent can have a profound impact on the chemical shifts in 19F NMR.[8] For instance, the 19F chemical shift of a 4-fluorobenzamide can shift by as much as 4 ppm depending on the dielectric constant of the solvent.[7] This is due to intermolecular interactions like hydrogen bonding and dipole-dipole interactions that alter the electronic environment of the fluorine nucleus.[8] When comparing spectra, it is crucial to use the same solvent and concentration. For sensitive experiments, consider using a co-solvent with a known, stable chemical shift as an internal reference.[9]

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Problem 1: The aromatic proton signals in my 1H NMR spectrum are broad and poorly resolved.

Causality: This is often due to unresolved long-range 1H-19F couplings. Even small coupling constants can lead to significant line broadening if they are not fully resolved.

Troubleshooting Workflow:

A Start: Broad Aromatic 1H Signals B Run a 1H{19F} decoupled experiment. This selectively irradiates the 19F nucleus, removing H-F coupling. A->B C Observe the resulting 1H spectrum. B->C D Are the aromatic signals now sharp? C->D E Yes: The broadening was due to H-F coupling. Report the decoupled spectrum for chemical shifts and use the coupled spectrum to analyze J-values. D->E Yes F No: Broadening may be due to other factors. D->F No G Consider: - Chemical exchange (e.g., amide rotation) - Aggregation at high concentration - Paramagnetic impurities F->G H Perform variable temperature (VT) NMR or dilute the sample. G->H

Caption: Troubleshooting workflow for broad 1H signals.

Step-by-Step Protocol:

  • Acquire a Standard 1H Spectrum: Obtain a standard high-resolution 1H NMR spectrum. Note the line widths of the aromatic protons.

  • Set Up a 1H{19F} Decoupling Experiment: This is a standard experiment on most modern spectrometers. The instrument will need to be configured to irradiate the 19F frequency range while acquiring the 1H data.

  • Analyze the Decoupled Spectrum: Compare the aromatic region of the decoupled spectrum to the original. If the signals have sharpened significantly, the cause was 1H-19F coupling.

  • If Broadening Persists: If the signals remain broad, the issue may be related to dynamic processes in the molecule.[3]

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to chemical exchange (like slow amide bond rotation), the peaks may sharpen or coalesce as the temperature changes.

    • Dilution: Prepare a more dilute sample to check for aggregation-induced broadening.

Problem 2: I can't assign the aromatic protons and fluorines because the coupling patterns are too complex.

Causality: Overlapping multiplets and long-range couplings make direct interpretation of 1D spectra challenging, if not impossible.

Solution: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously assigning complex spin systems.

Recommended Experiments:

  • 1H-1H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is a starting point for mapping out the proton spin systems.

  • 1H-19F HETCOR (Heteronuclear Correlation): This is a crucial experiment that shows correlations between protons and fluorines that are coupled to each other.[10] This will directly link specific proton signals to specific fluorine signals.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting different fragments of the molecule.

Experimental Workflow Diagram:

A Start: Complex, Unassigned Spectra B Acquire 1D 1H and 19F Spectra A->B C Acquire 2D 1H-1H COSY B->C D Acquire 2D 1H-19F HETCOR B->D E Acquire 2D 1H-13C HSQC & HMBC B->E F Integrate Data: 1. Use COSY to define proton spin systems. 2. Use HETCOR to link H and F signals. 3. Use HSQC/HMBC to assign carbons and confirm connectivity. C->F D->F E->F G Complete Structural Assignment F->G

Caption: Workflow for structural assignment using 2D NMR.

Problem 3: I suspect a through-space interaction (NOE) between a proton and a fluorine, but I'm not sure how to confirm it.

Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction that can provide valuable information about the 3D structure and conformation of a molecule. Proving an H-F NOE requires a specific experiment.

Solution: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy)

The HOESY experiment detects correlations between nuclei that are close in space, typically within 5 Ångstroms.[11] A cross-peak between a proton and a fluorine in a HOESY spectrum is strong evidence of their spatial proximity.

Experimental Protocol: 2D 1H-19F HOESY

  • Sample Preparation: Prepare a sample of your compound in a deuterated solvent at a concentration of 10-20 mM. Ensure the sample is free of paramagnetic impurities by filtering through a small plug of Celite or by using a metal scavenger. Paramagnetic species can quench the NOE effect.[12]

  • Spectrometer Setup:

    • Tune and match the 1H and 19F channels on the NMR probe.

    • Acquire standard 1D 1H and 19F spectra to determine the spectral widths and transmitter offsets.

  • Acquisition Parameters:

    • Use a standard HOESY pulse sequence (e.g., hoesyph on Bruker instruments).

    • Mixing Time (d8): This is a critical parameter. Start with a mixing time of 300-500 ms. A range of mixing times may be necessary to build up the NOE.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans (ns) and Increments (in): These will depend on the sample concentration. For a 10 mM sample, start with 8-16 scans and 256-512 increments in the t1 dimension.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully. HOESY cross-peaks should be of the same phase as the diagonal peaks.

  • Interpretation: Look for cross-peaks that connect a 1H resonance in the F2 dimension with a 19F resonance in the F1 dimension. The volume of the cross-peak is related to the distance between the nuclei.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. (2022). [Link]

  • 19F NMR chemical shifts induced by a helical peptide. PubMed. (2006). [Link]

  • New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. (2019). [Link]

  • How to interpret the 19F NMR spectra. Quora. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. (2022). [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. (2022). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Fluorine NMR. University of California, Santa Barbara. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. (2022). [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Conicet. (2011). [Link]

  • Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. MDPI. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. (2023). [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Basic- NMR- Experiments. [Link]

  • Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. PubMed. (2019). [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022). [Link]

Sources

Technical Support Center: Artifacts in Cell-Based Assays with 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-chloro-N-(2-fluorobenzyl)propanamide in cell-based assays. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and mitigate potential experimental artifacts. Given the specific chemical nature of this compound, this guide is structured to address issues arising from its potential reactivity, solubility, and spectral properties.

I. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, common issues that may arise during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: I'm observing significant, dose-dependent cytotoxicity across multiple, unrelated cell lines. Is this an expected on-target effect or a potential artifact?

Answer: While the specific mechanism of action for 3-chloro-N-(2-fluorobenzyl)propanamide may be under investigation, broad-spectrum cytotoxicity is often a hallmark of non-specific effects rather than a targeted biological activity. The chemical structure of this compound contains a reactive chloropropanamide moiety, which has the potential to act as an electrophile.[1][2] Such reactive functional groups can non-specifically modify nucleophilic residues (like cysteine) on a wide range of cellular proteins, leading to widespread protein inactivation, cellular stress, and ultimately, cell death.[3] This is a common characteristic of nuisance compounds in high-throughput screening.[3]

Causality and Troubleshooting Workflow:

The primary suspect for this observation is non-specific covalent modification of cellular components by the reactive chloro- group. To dissect this, you must differentiate between a specific, potent cytotoxic mechanism and a non-specific, reactivity-based artifact.

A Start: Unexpected Broad-Spectrum Cytotoxicity Observed B Is the cytotoxicity observed at low nanomolar concentrations? A->B C Yes: Potentially a specific, potent mechanism. Proceed with target deconvolution. B->C Yes D No: Likely a non-specific effect. Proceed to Test for Reactivity. B->D No E Protocol 1: Thiol Reactivity Assay (e.g., with Glutathione) D->E F Does the compound show reactivity with thiols? E->F G Yes: High probability of non-specific covalent modification. Consider structural modification to remove reactive group. F->G Yes H No: Proceed to investigate other non-specific mechanisms. F->H No I Protocol 2: Assess Compound Solubility & Aggregation H->I J Protocol 3: Membrane Integrity Assay H->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocol 1: Thiol Reactivity Assessment

This protocol assesses the potential for your compound to react with nucleophilic thiol groups, a common cause of non-specific activity.[4]

  • Prepare a Glutathione (GSH) solution: Prepare a 1 mM solution of reduced glutathione in a suitable assay buffer (e.g., PBS, pH 7.4).

  • Incubate Compound with GSH: Add 3-chloro-N-(2-fluorobenzyl)propanamide to the GSH solution at a relevant concentration (e.g., 10x the observed IC50 for cytotoxicity). Include a vehicle control (e.g., DMSO).

  • Time-course analysis: Incubate the mixture at room temperature and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Quantify Free Thiols: Use a thiol-reactive probe, such as Ellman's reagent (DTNB), to quantify the amount of remaining free GSH in your samples. A decrease in free GSH over time in the presence of your compound indicates reactivity.

  • Analyze Data: Compare the rate of GSH depletion in the compound-treated sample to the vehicle control. A significant, time-dependent decrease suggests your compound is thiol-reactive.

Question 2: My fluorescence-based assay (e.g., GFP reporter, immunofluorescence) shows a high background signal in wells treated with the compound, even in the absence of cells. What is the likely cause?

Answer: This is a classic example of compound autofluorescence.[5] Many small molecules, particularly those containing aromatic ring systems like the 2-fluorobenzyl group in your compound, can absorb light and emit it at a different wavelength, thus interfering with fluorescence-based readouts.[6] This can lead to false positives (if the assay measures an increase in fluorescence) or mask a true biological effect.

Troubleshooting and Mitigation Strategy:

The first step is to confirm and characterize the autofluorescence of the compound.

StepActionRationale
1 Spectral Scan: Determine the excitation and emission spectra of the compound.
2 "Compound-Only" Control: Measure the fluorescence of the compound in assay buffer at various concentrations, using the same filter set as your experiment.[7]
3 Change Fluorophore: If possible, switch to a fluorophore with a spectral profile that does not overlap with that of the compound (e.g., a red-shifted dye).[8]
4 Background Subtraction: If changing the fluorophore is not an option, subtract the signal from the "compound-only" control from your experimental wells. Note that this may increase data variability.
5 Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[9]
Experimental Protocol 2: Characterizing Compound Autofluorescence
  • Prepare Compound Dilutions: Prepare a serial dilution of 3-chloro-N-(2-fluorobenzyl)propanamide in your final assay buffer (without cells or other assay reagents).

  • Plate Setup: Dispense these dilutions into the wells of the same type of microplate used for your assay (e.g., black-walled, clear-bottom for microscopy).

  • Spectrophotometer Reading: Use a plate reader with spectral scanning capabilities to determine the excitation and emission maxima of the compound.

  • Assay-Specific Measurement: Using the same instrument and filter set as your primary assay, measure the fluorescence intensity of the compound dilutions.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration. This will give you a clear indication of the extent of autofluorescence at the concentrations used in your experiments.

Question 3: My dose-response curve is non-sigmoidal and shows a "U-shape" or an abrupt drop-off at high concentrations. How should I interpret this?

Answer: A non-ideal dose-response curve can be indicative of several underlying issues, most commonly poor compound solubility and aggregation at higher concentrations.[10][11] When a compound's concentration exceeds its solubility limit in the assay medium, it can precipitate or form aggregates. These aggregates can scatter light, interfere with optical readouts, or even induce cellular stress responses, leading to confounding results that do not reflect the compound's true biological activity.[12][13]

Logical Flow for Investigation:

A Start: Non-Ideal Dose-Response Curve B Protocol 4: Visual Assessment for Precipitation A->B C Is precipitation visible at high concentrations? B->C D Yes: Strong indication of solubility issues. Proceed to quantify solubility. C->D Yes E No: Precipitation may be microscopic. Proceed with quantitative solubility assessment. C->E No F Protocol 5: Kinetic Solubility Assay D->F E->F G Is the compound poorly soluble at high concentrations? F->G H Yes: Re-run experiment with a maximum concentration below the solubility limit. Consider formulation strategies. G->H Yes I No: Investigate other causes, such as cytotoxicity at high concentrations or complex biological mechanisms. G->I No J Protocol 6: Cytotoxicity Counter-Screen I->J

Caption: Decision tree for investigating non-ideal dose-response curves.

Experimental Protocol 4: Visual Assessment for Compound Precipitation
  • Prepare High-Concentration Solution: Prepare the highest concentration of 3-chloro-N-(2-fluorobenzyl)propanamide used in your dose-response curve in the final assay medium.

  • Incubate: Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • Visual Inspection: After incubation, visually inspect the solution in the well or tube against a dark background. Look for any cloudiness, film, or visible precipitate.

  • Microscopic Examination: Place a small aliquot of the solution on a microscope slide and examine it under a light microscope. Look for crystalline structures or amorphous aggregates.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of 3-chloro-N-(2-fluorobenzyl)propanamide?

A: Dimethyl sulfoxide (DMSO) is the most common and generally recommended solvent for preparing high-concentration stock solutions of small organic molecules for use in cell-based assays.[14][15] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) so that the final concentration of DMSO in your assay medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[16]

Q2: How should I store the compound and its stock solutions?

A: As a halogenated organic compound, it should be stored in a cool, dry, and dark place to prevent degradation.[17][18] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.[19] Store these aliquots at -20°C or -80°C.

Q3: What are the essential controls to include when using this compound in a cell-based assay?

A: A robust experimental design with proper controls is critical.[9][20] You should always include:

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the compound used. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells that are not treated with either the compound or the vehicle. This represents the baseline state of the cells.

  • Positive Control: A known activator or inhibitor of the pathway you are studying. This ensures that your assay is performing as expected.

  • Negative Control: A structurally similar but biologically inactive compound, if available. This can help to confirm that the observed effects are due to the specific chemical features of your compound of interest.

Q4: Given the reactive nature of the chloro- group, could this compound act as a covalent inhibitor?

A: Yes, the presence of the electrophilic 3-chloropropanamide moiety suggests a potential for covalent inhibition.[2] Covalent inhibitors form a stable, irreversible bond with their target protein. While this can lead to high potency and prolonged duration of action, it also increases the risk of off-target effects and immunogenicity due to the modification of unintended proteins.[1][21] If you suspect a covalent mechanism of action, specific assays, such as "wash-out" experiments or mass spectrometry-based target engagement studies, are necessary for confirmation.

III. References

  • Holford, N. H., & Sheiner, L. B. (1981). Understanding the dose-effect relationship. Clinical Pharmacokinetics, 6(6), 429–453. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Overcoming the challenge of assay interference by chemical reactivity. Assay Guidance Manual. [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • Texas Tech University. Biological Sciences General Chemical Safety OP. [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

  • KCAS Bio. Model Selection and Experimental Design for Screening Experiments. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

Sources

Reducing cytotoxicity of 3-chloro-N-(2-fluorobenzyl)propanamide in non-target cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-chloro-N-(2-fluorobenzyl)propanamide

Welcome to the technical support guide for 3-chloro-N-(2-fluorobenzyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the challenge of off-target cytotoxicity. Our goal is to provide you with the foundational knowledge, diagnostic workflows, and actionable protocols to enhance the therapeutic window of this compound in your experimental models.

Introduction: Understanding the Cytotoxicity Profile

Compounds like 3-chloro-N-(2-fluorobenzyl)propanamide hold promise in various therapeutic areas. However, their utility is often limited by off-target cytotoxicity, a common hurdle in drug development.[1] The chemical structure of this molecule, specifically the 3-chloro-propanamide moiety, suggests a potential mechanism for this toxicity. This functional group can act as an electrophile, making it susceptible to reaction with endogenous nucleophiles within non-target cells.

The primary cellular nucleophile is glutathione (GSH), a tripeptide that plays a critical role in detoxifying electrophilic compounds and neutralizing reactive oxygen species (ROS).[2][3][4] We hypothesize that the off-target cytotoxicity of 3-chloro-N-(2-fluorobenzyl)propanamide may be primarily driven by two interconnected events:

  • Direct Glutathione Depletion: The compound may be conjugated to GSH, either spontaneously or catalyzed by Glutathione S-transferases (GSTs), leading to the depletion of the cellular GSH pool.[5][6]

  • Induction of Oxidative Stress: A reduction in GSH compromises the cell's antioxidant defenses, leading to an accumulation of ROS, subsequent oxidative damage to lipids, proteins, and DNA, and eventual cell death via apoptosis or necrosis.[7]

This guide is structured to help you diagnose and systematically address these potential mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the most probable cause of the off-target cytotoxicity I'm observing?

A: Based on its chemical structure, the molecule contains an electrophilic center at the carbon atom bearing the chlorine. This makes it a likely substrate for conjugation with glutathione (GSH), a key cellular detoxifier.[2][3] Depletion of the cellular GSH pool can leave cells vulnerable to oxidative stress, which is a common pathway for cytotoxicity.[4]

Q2: How can I quickly determine if my non-target cells are more sensitive than my target cells?

A: The first step is to perform a comparative dose-response assay. You need to determine the half-maximal inhibitory concentration (IC50) in both your target cell line(s) and one or more representative non-target cell lines (e.g., primary hepatocytes, renal proximal tubule cells, or a standard line like HEK293). The ratio of these IC50 values will define your initial therapeutic window. A larger ratio (IC50 non-target / IC50 target) is desirable.

Q3: My compound seems to degrade in the culture media. How does this affect my cytotoxicity results?

A: Compound instability can lead to inconsistent and misleading results. Degradation can produce byproducts that may be more or less toxic than the parent compound. It can also lead to an underestimation of the true IC50 value. We strongly recommend assessing the stability of your compound in your specific cell culture media over the time course of your experiment using a method like HPLC. If instability is confirmed, consider formulation strategies or reducing the incubation time.

Q4: Are there general strategies to make a drug molecule less toxic to non-target cells?

A: Yes, several strategies exist, falling into two main categories. First is the co-administration of cytoprotective agents that shield non-target cells from damage.[8][9] Second are formulation and drug delivery approaches, such as using nanostructured lipid carriers, which can improve targeted delivery and reduce systemic exposure.[10][11] Rational drug design to modify the chemical structure for higher target specificity is another key approach in drug development.[12][]

Troubleshooting Guide: High Cytotoxicity in Non-Target Cells

This section provides a structured approach to diagnosing and solving specific issues encountered during your experiments.

Problem: You observe significant cell death in non-target control cell lines at concentrations where the target effect is minimal.

This indicates a narrow therapeutic window and suggests a general, non-specific mechanism of toxicity. The following workflow will help you identify the cause and implement a solution.

G start High Non-Target Cytotoxicity Observed diag_gsh Diagnostic 1: Measure Intracellular GSH start->diag_gsh gsh_low Result: GSH Levels Reduced? diag_gsh->gsh_low diag_ros Diagnostic 2: Measure ROS Levels ros_high Result: ROS Levels Increased? diag_ros->ros_high gsh_low->diag_ros  No sol_nac Solution: Co-administer GSH Precursor (e.g., N-Acetylcysteine) gsh_low->sol_nac  Yes sol_antiox Solution: Co-administer Antioxidant (e.g., MitoTEMPO, Vitamin E) ros_high->sol_antiox  Yes reassess Re-assess Cytotoxicity (Comparative IC50) ros_high->reassess  No sol_nac->reassess sol_antiox->reassess end Therapeutic Window Improved reassess->end

Caption: A step-by-step workflow for troubleshooting cytotoxicity.

Diagnostic & Solution Protocols

G compound 3-chloro-N-(2-fluorobenzyl)propanamide (Electrophile) gst GSTs compound->gst depletion GSH Depletion compound->depletion Conjugation gsh Glutathione (GSH) (Nucleophile) gsh->gst gsh->depletion gst->depletion Catalyzes ros Increased ROS (Oxidative Stress) depletion->ros Impairs defense damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis / Necrosis damage->apoptosis

Caption: Proposed pathway for compound-induced cytotoxicity.

This protocol uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with GSH to produce a yellow-colored product (TNB) measurable at 412 nm.

Materials:

  • DTNB Stock Solution (5 mg/mL in 0.1 M potassium phosphate buffer, pH 7.5)

  • GSH Standard Solutions (0-100 µM in buffer)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Cell Treatment: Plate your non-target cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of 3-chloro-N-(2-fluorobenzyl)propanamide for a relevant time period (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Cell Lysis: Wash cells twice with cold PBS. Add 100 µL of lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.

  • GSH Assay:

    • In a 96-well plate, add 20 µL of each cell lysate.

    • Add 160 µL of potassium phosphate buffer.

    • Add 20 µL of DTNB stock solution to initiate the reaction.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 412 nm.

  • Analysis: Create a standard curve using the GSH standards. Calculate the GSH concentration in each sample and normalize it to the protein concentration. A significant decrease in GSH in treated cells compared to the control validates the GSH depletion hypothesis.

NAC is a cell-permeable precursor for cysteine, the rate-limiting amino acid for GSH synthesis, and can help replenish depleted GSH stores.

Materials:

  • N-Acetylcysteine (NAC)

  • Your cell culture media

  • 3-chloro-N-(2-fluorobenzyl)propanamide

Procedure:

  • Determine Optimal NAC Concentration: First, perform a dose-response curve with NAC alone on your non-target cells to ensure it is not toxic at the concentrations used (typically 1-10 mM).

  • Co-treatment Experiment:

    • Plate your non-target and target cells for a comparative cytotoxicity assay (e.g., MTS or CellTiter-Glo).

    • Prepare two sets of drug dilutions for 3-chloro-N-(2-fluorobenzyl)propanamide.

    • In one set, pre-treat the cells with the optimized, non-toxic concentration of NAC for 1-2 hours.

    • In the second set (control), add only the vehicle.

  • Drug Addition: After the NAC pre-treatment, add the serial dilutions of 3-chloro-N-(2-fluorobenzyl)propanamide to the wells.

  • Incubation & Analysis: Incubate for the standard duration of your cytotoxicity assay (e.g., 48 or 72 hours). Measure cell viability.

  • Evaluation: A rightward shift in the IC50 curve for the non-target cells in the NAC-treated group indicates successful cytoprotection. Ideally, the IC50 for the target cells should remain largely unaffected, thus widening the therapeutic window.

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • DCFDA (H2DCFDA) Stock Solution (e.g., 10 mM in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

  • Positive Control (e.g., 100 µM H₂O₂)

Procedure:

  • Cell Plating: Seed your non-target cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Remove the media and wash cells with warm PBS. Add 100 µL of working DCFDA solution (typically 5-10 µM in serum-free media) to each well. Incubate for 30-45 minutes at 37°C.

  • Treatment: Wash the cells once more with PBS to remove excess dye. Add media containing your test compound at various concentrations. Include an untreated control and a positive control.

  • Measurement: Immediately measure the fluorescence at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: A time- and dose-dependent increase in fluorescence in treated cells compared to the control indicates the induction of oxidative stress.[14]

If ROS production is confirmed, co-treatment with antioxidants can mitigate the damage.

  • General Antioxidants: Agents like Vitamin E (α-tocopherol) can be used. Determine a non-toxic working concentration (typically 50-200 µM) and follow the co-treatment protocol described for NAC.

  • Mitochondria-Targeted Antioxidants: If mitochondrial dysfunction is suspected as the source of ROS, a targeted antioxidant like MitoTEMPO may be more effective.[14] Use a similar co-treatment strategy, with typical working concentrations in the low micromolar range (1-10 µM).

Data Summary Tables

For effective troubleshooting, it is crucial to quantify the therapeutic window. The tables below provide a template for organizing your data.

Table 1: Example IC50 Values for Therapeutic Window Calculation

Cell LineTypeIC50 without Cytoprotectant (µM)IC50 with 5 mM NAC (µM)Fold-Shift (Protection)
CancerCell-A Target5.26.11.2x
HEK293 Non-Target8.535.74.2x
HepG2 Non-Target12.158.94.9x
Therapeutic Window (vs. HEK293) 1.6 5.9

Table 2: Recommended Starting Concentrations for Cytoprotective Agents

AgentMechanismRecommended Starting Conc.Key Considerations
N-Acetylcysteine (NAC) GSH Precursor1 - 10 mMMust be tested for intrinsic toxicity first.
Vitamin E (α-tocopherol) Antioxidant (Lipid)50 - 200 µMRequires solubilization (e.g., in ethanol or DMSO).
MitoTEMPO Antioxidant (Mitochondrial)1 - 10 µMHighly specific for mitochondrial ROS.

References

  • MDPI. (n.d.). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Retrieved from [Link]

  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 3-Chloro-2-methylpropene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of glutathione in detoxication. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Retrieved from [Link]

  • PubMed. (n.d.). Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Controlled Drug Delivery Systems: Current Status and Future Directions. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Drug toxicity prevention and management. Retrieved from [Link]

  • PubMed. (n.d.). Detoxification of electrophilic compounds by glutathione S-transferase catalysis: determinants of individual response to chemical carcinogens and chemotherapeutic drugs?. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • MDPI. (2024). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Advancements in Modified Release Drug Delivery Systems. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Cytoprotective drugs: a new perspective in the treatment of adverse reactions to foods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Retrieved from [Link]

  • JoVE. (n.d.). Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. Retrieved from [Link]

  • MDPI. (n.d.). Targeting the Gut in Sepsis: Therapeutic Potential of Medical Gases. Retrieved from [Link]

  • MDPI. (n.d.). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells. Retrieved from [Link]

  • ACS Omega. (2024). Combining Gold and Selenium as Emerging Bioactive Compounds. Retrieved from [Link]

  • Doctor's Recipes. (2023). The Role of Glutathione in Detoxification. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of N-benzylpropanamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of N-benzylpropanamide enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in the enantioseparation of this compound.

Introduction to Chiral Separation of N-benzylpropanamide

N-benzylpropanamide possesses a chiral center, resulting in the existence of two enantiomers. In the pharmaceutical industry, it is crucial to separate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful techniques for achieving this separation, with the choice of chiral stationary phase (CSP) being the most critical factor.[1] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2][3] The differing stability of these complexes leads to different retention times and, thus, separation.

This guide will walk you through the intricacies of method development and troubleshooting to achieve optimal resolution of N-benzylpropanamide enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating N-benzylpropanamide enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are generally the most successful for a broad range of chiral compounds, including amides like N-benzylpropanamide.[4] Specifically, phases like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points. These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance within their helical structures, which are effective for the chiral recognition of amide compounds.[3][4] Pirkle-type and cyclodextrin-based CSPs can also be effective, offering alternative selectivity based on different interaction mechanisms.[3][4][5] A screening approach using columns with different selectivities is highly recommended for efficient method development.[6]

Q2: What are the typical mobile phases used for the chiral separation of N-benzylpropanamide on polysaccharide-based CSPs?

A2: For polysaccharide-based CSPs, several mobile phase modes can be employed:

  • Normal Phase: This is often the most successful mode. It typically consists of a non-polar solvent like n-hexane or heptane and a polar modifier, which is usually an alcohol such as isopropanol (IPA) or ethanol.[4] The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.

  • Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.[5] It can offer different selectivity compared to the normal phase.

  • Reversed-Phase: This mode uses a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol.[7] While less common for initial screening of this type of compound, it can be a viable option, especially for LC-MS applications.

Q3: How does temperature affect the chiral separation of N-benzylpropanamide?

A3: Temperature is a critical parameter that can significantly influence selectivity in chiral separations.[8] Generally, lower temperatures tend to improve resolution by increasing the stability differences between the diastereomeric complexes formed between the enantiomers and the CSP.[9] However, this is not always the case, and in some instances, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[10][11] Therefore, it is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development.

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent.[12] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[13] The mobile phase in SFC typically consists of supercritical carbon dioxide and a polar organic modifier, such as methanol or ethanol.[12]

Q5: Is Gas Chromatography (GC) a suitable technique for separating N-benzylpropanamide enantiomers?

A5: Chiral GC can be a viable option, particularly if the analyte is volatile or can be derivatized to increase its volatility.[14] The most common chiral stationary phases for GC are based on derivatized cyclodextrins.[15][16] These phases create a chiral environment within the column that allows for the separation of enantiomers.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of N-benzylpropanamide enantiomers and provides systematic solutions.

Problem 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed.

  • Two peaks are present but have a resolution (Rs) of less than 1.5.

Possible Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chiral selector on the CSP does not have sufficient stereochemical discrimination for N-benzylpropanamide. The formation of transient diastereomeric complexes is not selective enough.[3]1. Screen different CSPs: Test columns with different chiral selectors (e.g., cellulose-based, amylose-based, Pirkle-type).[4] Polysaccharide-based columns are a good starting point.[4]
Incorrect Mobile Phase Composition The mobile phase composition, particularly the type and concentration of the polar modifier in normal phase mode, significantly affects enantioselectivity.[8] The modifier competes with the analyte for binding sites on the CSP.1. Optimize the modifier: In normal phase, vary the percentage of the alcohol modifier (e.g., IPA, ethanol) in small increments (e.g., from 5% to 20%). 2. Try different modifiers: Switch between different alcohols (e.g., IPA, ethanol, n-propanol) as they can provide different selectivities.
Suboptimal Temperature Temperature affects the thermodynamics of the chiral recognition process.[10] An inappropriate temperature can reduce the energy difference between the diastereomeric complexes.1. Vary the column temperature: Evaluate a range of temperatures, for example, from 10°C to 40°C in 5°C increments. Lower temperatures often improve resolution.[9]
Inappropriate Flow Rate A high flow rate can lead to reduced column efficiency and insufficient time for the enantiomers to interact with the CSP.1. Reduce the flow rate: Try a lower flow rate (e.g., 0.5 mL/min instead of 1.0 mL/min) to see if resolution improves.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks with a tailing factor > 1.2 or a fronting factor < 0.8.[17]

Possible Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Secondary Interactions The amide group of N-benzylpropanamide can have secondary interactions with residual silanol groups on the silica support of the CSP, leading to peak tailing.[18]1. Add a mobile phase additive: In normal phase, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the acidic silanol groups.[9] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[9]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[19]1. Reduce the injection volume or sample concentration: Prepare a more dilute sample or inject a smaller volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.1. Dissolve the sample in the mobile phase: Whenever possible, use the mobile phase as the sample solvent.
Column Contamination or Degradation Contaminants from the sample can accumulate at the column inlet, or the stationary phase can degrade over time, both of which can lead to poor peak shape.[20][21]1. Use a guard column: A guard column protects the analytical column from strongly retained impurities.[20] 2. Flush the column: Follow the manufacturer's instructions for column washing. 3. Replace the column: If performance does not improve after cleaning, the column may need to be replaced.[22]
Problem 3: Long Run Times

Symptoms:

  • The enantiomers are well-resolved, but the retention times are excessively long, reducing sample throughput.

Possible Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Mobile Phase is too Weak In normal phase, a low percentage of the polar modifier results in strong retention on the polar CSP.1. Increase the modifier concentration: Gradually increase the percentage of the alcohol modifier in the mobile phase to reduce retention times.
Low Flow Rate A low flow rate will proportionally increase the run time.1. Increase the flow rate: If resolution is very good, you may be able to increase the flow rate without compromising the separation quality.
Low Temperature Lower temperatures often increase retention times.1. Increase the column temperature: A moderate increase in temperature can decrease viscosity and reduce retention times. However, be mindful of the potential impact on resolution.

Experimental Workflows and Protocols

Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a chiral separation method for N-benzylpropanamide.

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Select CSPs (e.g., Amylose, Cellulose, Pirkle-type) Screening Screen with Generic Gradients (Normal Phase & Polar Organic) Start->Screening Decision Separation Achieved? Screening->Decision Decision->Start No, try other CSPs OptimizeMP Optimize Mobile Phase (Modifier Type & %) Decision->OptimizeMP Yes OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Validation Method Validation (Robustness, Linearity, etc.) OptimizeFlow->Validation End Final Method Validation->End

Caption: A workflow for chiral method development.

Protocol 1: HPLC Chiral Screening (Normal Phase)

This protocol outlines a general screening procedure on a polysaccharide-based CSP.

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.
  • Purge all solvent lines thoroughly with the initial mobile phase.

2. Column:

  • Example: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm.

3. Mobile Phase:

  • Solvent A: n-Hexane
  • Solvent B: Isopropanol (IPA)

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Injection Volume: 5-10 µL
  • Detection: UV at a suitable wavelength for N-benzylpropanamide (e.g., 220 nm).
  • Gradient:
  • 0-2 min: 10% B
  • 2-12 min: 10% to 40% B
  • 12-15 min: 40% B
  • 15-17 min: 40% to 10% B
  • 17-20 min: 10% B (re-equilibration)

5. Sample Preparation:

  • Dissolve a small amount of racemic N-benzylpropanamide in the initial mobile phase (or a compatible solvent) to a concentration of approximately 0.5-1.0 mg/mL.

6. Data Analysis:

  • Evaluate the chromatogram for any separation of the enantiomers. If separation is observed, the method can be optimized by switching to an isocratic mobile phase composition based on the gradient retention time.[6]
Protocol 2: SFC Chiral Screening

This protocol provides a starting point for SFC method development.

1. System Preparation:

  • Ensure the SFC system is properly configured and equilibrated.

2. Column:

  • Example: Amylose tris(3,5-dimethylphenylcarbamate) CSP, 150 x 4.6 mm, 3 µm.

3. Mobile Phase:

  • Solvent A: Supercritical CO2
  • Solvent B: Methanol

4. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 40°C
  • Injection Volume: 2-5 µL
  • Detection: UV at a suitable wavelength.
  • Gradient:
  • 0-1 min: 5% B
  • 1-6 min: 5% to 40% B
  • 6-7 min: 40% B
  • 7-8 min: 40% to 5% B
  • 8-10 min: 5% B (re-equilibration)

5. Sample Preparation:

  • Dissolve the sample in methanol or another suitable organic solvent.

6. Data Analysis:

  • Assess the separation and proceed to isocratic optimization if resolution is achieved.

References

  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • PubMed Central. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
  • PubMed. (n.d.). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.
  • (n.d.). HPLC Troubleshooting Guide.
  • PubMed Central. (n.d.). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode.
  • ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • PubMed. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • PubMed. (n.d.). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Related Profens.
  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ResearchGate. (2025). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • ResearchGate. (n.d.). Chiral Gas Chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • PubChem. (n.d.). N-Benzylpropanamide.
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?.
  • (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubMed. (2013). Chiral separation of amides using supercritical fluid chromatography.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Organic Letters. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature.

Sources

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-chloro-N-(2-fluorobenzyl)propanamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-chloro-N-(2-fluorobenzyl)propanamide analogs, offering a framework for the rational design of novel therapeutic agents.

The N-benzyl-3-chloropropanamide scaffold represents a versatile starting point for medicinal chemistry campaigns due to its synthetic tractability and the potential for diverse biological activities, including antimicrobial and anticancer properties.[1] This guide will dissect the key structural components of 3-chloro-N-(2-fluorobenzyl)propanamide, proposing a systematic approach to its analog design and biological evaluation. By leveraging established principles of SAR, we will explore how modifications to the aromatic ring, the propanamide linker, and the benzylic position can modulate potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Understanding the Pharmacophoric Elements

The lead compound, 3-chloro-N-(2-fluorobenzyl)propanamide, can be deconstructed into three key regions for SAR exploration: the A-region (the 2-fluorobenzyl group), the B-region (the propanamide linker), and the C-region (the 3-chloroethyl group). Each region presents unique opportunities for modification to probe interactions with a putative biological target.

SAR_Scaffold cluster_lead 3-chloro-N-(2-fluorobenzyl)propanamide cluster_regions Key Regions for SAR Studies Lead A_Region A-Region (2-Fluorobenzyl) Lead->A_Region Substitution on Aromatic Ring B_Region B-Region (Propanamide Linker) Lead->B_Region Linker Modification (Length, Rigidity) C_Region C-Region (3-Chloroethyl) Lead->C_Region Modification of Electrophilic Warhead

Caption: Key pharmacophoric regions of the 3-chloro-N-(2-fluorobenzyl)propanamide scaffold.

Comparative Analysis of Analog Modifications

The following sections propose a series of analogs designed to systematically probe the SAR of the lead compound. The predicted activities are based on established principles of medicinal chemistry and extrapolated from SAR studies of related compounds.[2][3][4]

A-Region: The Influence of Aromatic Substitution

The 2-fluoro substituent on the benzyl ring is a critical starting point for our investigation. Fluorine's high electronegativity and small size can significantly impact a molecule's conformation, metabolic stability, and binding affinity through various interactions.[5][6] We will explore the effect of altering the position and nature of the substituent on the phenyl ring.

Table 1: Proposed Analogs with Modifications in the A-Region and their Predicted Biological Impact

Compound IDModificationRationalePredicted Impact on Activity
Lead 2-FluoroParent compoundBaseline
1a 3-FluoroIsomeric shift to probe positional importance of the electron-withdrawing group.Potentially altered target affinity and selectivity.
1b 4-FluoroIsomeric shift; may influence electronic properties and metabolic stability differently.May enhance potency depending on the target's electronic requirements.
1c 2,4-DifluoroIncreased electron-withdrawing character.Could enhance binding affinity through halogen bonding or other electronic interactions.
1d 2-ChloroSubstitution with a larger, less electronegative halogen.May explore steric tolerance and alternative halogen bonding interactions.
1e 2-MethylIntroduction of a small, lipophilic, electron-donating group.Likely to decrease activity if an electron-withdrawing group is preferred.
1f 2-TrifluoromethylStrong electron-withdrawing group with increased lipophilicity.May significantly enhance potency if strong electron withdrawal is beneficial.[2]
B-Region: The Role of the Propanamide Linker

The propanamide linker dictates the spatial relationship between the aromatic A-region and the reactive C-region. Modifications to its length, rigidity, and composition can provide valuable insights into the optimal orientation for target engagement.

Table 2: Proposed Analogs with Modifications in the B-Region and their Predicted Biological Impact

Compound IDModificationRationalePredicted Impact on Activity
Lead PropanamideParent linkerBaseline
2a AcetamideShortening the linker by one carbon.May decrease activity if a longer linker is required to span a binding pocket.
2b ButanamideLengthening the linker by one carbon.Could improve activity if it allows for better positioning of the reactive group.
2c AcrylamideIntroduction of a rigid double bond.Conformational restriction can enhance affinity if the active conformation is matched.
2d (R)-2-MethylpropanamideIntroduction of a chiral center to probe stereospecific interactions.May lead to a significant difference in activity between enantiomers.[3]
2e (S)-2-MethylpropanamideEnantiomer of 2d.May exhibit different potency compared to the (R)-enantiomer.[3]
C-Region: The Nature of the Electrophilic "Warhead"

The 3-chloroethyl group can act as an electrophile, potentially forming a covalent bond with a nucleophilic residue in the target protein. Modifying this "warhead" can alter the reactivity and selectivity of the compound.

Table 3: Proposed Analogs with Modifications in the C-Region and their Predicted Biological Impact

Compound IDModificationRationalePredicted Impact on Activity
Lead 3-ChloroParent electrophileBaseline
3a 3-BromoMore reactive leaving group.May increase potency but also potentially increase off-target reactivity and toxicity.
3b 3-IodoEven more reactive leaving group.Highest reactivity, likely leading to poor selectivity and high toxicity.
3c 3-FluoroLess reactive leaving group.May decrease potency but could improve selectivity and reduce toxicity.
3d 3-HydroxyReplacement of the halogen with a hydroxyl group to assess the necessity of the electrophile.Likely to be inactive if covalent modification is the mechanism of action.
3e VinylIntroduction of a Michael acceptor.Alternative electrophile with different reactivity profile.

Experimental Protocols

To validate the predicted SAR, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Protocol for 3-chloro-N-(2-fluorobenzyl)propanamide Analogs

The synthesis of the proposed analogs can be achieved through a straightforward amide coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Amine Substituted Benzylamine Product Target Analog Amine->Product AcidChloride Substituted Propanoyl Chloride AcidChloride->Product Solvent DCM or THF Solvent->Product Base Triethylamine or DIPEA Base->Product Temperature 0 °C to RT Temperature->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-Step Methodology:

  • Dissolution: Dissolve the appropriately substituted benzylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add the corresponding substituted propanoyl chloride (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the synthesized analogs.

Tier 1: Primary Screening

  • Objective: To identify active compounds from the synthesized library.

  • Assay: A high-throughput screening (HTS) assay relevant to the hypothesized biological target (e.g., enzyme inhibition assay, cell viability assay).

  • Conditions: Single concentration (e.g., 10 µM).

Tier 2: Dose-Response Analysis

  • Objective: To determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds from Tier 1.

  • Assay: The same assay as in Tier 1.

  • Conditions: A range of concentrations (e.g., 8-point dose-response curve).

Tier 3: Selectivity and Mechanism of Action Studies

  • Objective: To assess the selectivity of the most potent compounds and to elucidate their mechanism of action.

  • Assays:

    • Counter-screening against related targets.

    • Cellular thermal shift assay (CETSA) to confirm target engagement.

    • Mechanism of inhibition studies (e.g., reversible vs. irreversible).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic exploration of the structure-activity relationships of 3-chloro-N-(2-fluorobenzyl)propanamide analogs. By methodically modifying the A, B, and C-regions of the molecule and employing a tiered biological evaluation strategy, researchers can gain valuable insights into the key structural features required for optimal activity. The data generated from these studies will be instrumental in the rational design of novel and potent therapeutic agents. Future work should focus on optimizing the pharmacokinetic properties of the most promising leads to identify candidates for in vivo studies.

References

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7252-7260. [Link]

  • de Heuvel, E., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 591. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(1), 13. [Link]

  • Corrêa, M. F., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1194. [Link]

  • Siddaraju, M. S., et al. (2012). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

  • Vanga, S. R., & Krishnan, A. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 1-14. [Link]

  • Hernández-Ortiz, M., et al. (2024). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 29(15), 3536. [Link]

  • Hernández-Ortiz, M., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Microbiology, 15, 1386403. [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. Bulletin of the Korean Chemical Society, 32(11), 3844-3848. [Link]

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7252-7260. [Link]

  • Siddaraju, M. S., et al. (2012). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

  • Bittker, J. A., et al. (2010). Table 5, Summary of SAR for Other Alpha-Chloroamide Analogs. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-3-(chloroamino)propanamide. PubChem Compound Database. Retrieved from [Link]

  • Aree, T., & Shtukenberg, A. G. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 16(1), 429-436. [Link]

  • Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of substitution effect of fluorine atom. [Table]. Retrieved from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Hernández-Ortiz, M., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Microbiology, 15, 1386403. [Link]

  • Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. [Link]

  • Kumar, A., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 411-421. [Link]

  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 12(24), 3583-3586. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and safety profile of a potential drug candidate.[1] This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, 3-chloro-N-(2-fluorobenzyl)propanamide (herein designated as Cmpd-X). Due to the limited public data on the specific biological targets of Cmpd-X, this document presents a detailed, hypothetical case study. We postulate that Cmpd-X is a covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in oncology and immunology. This guide will delineate the essential experimental workflows, from primary biochemical assays to cell-based target engagement, required to build a robust selectivity profile against a panel of related tyrosine kinases.

Introduction: The Imperative of Selectivity

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity profile.[1] While potent on-target activity is necessary, off-target interactions can lead to unforeseen toxicities or side effects.[1] The goal of selectivity profiling is to quantify a compound's activity against its intended target versus a panel of other, often structurally related, proteins.[2][3]

The structure of Cmpd-X features a chloropropanamide moiety, a class of chemical groups known to act as electrophilic "warheads" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, on their target proteins.[4][5][6] This mechanism of irreversible inhibition can lead to enhanced potency and prolonged duration of action.[7]

Hypothetical Target: Bruton's Tyrosine Kinase (BTK)

For this case study, we hypothesize that Cmpd-X targets a non-catalytic cysteine residue (Cys481) in the active site of BTK, similar to the mechanism of the FDA-approved drug ibrutinib. BTK is a member of the Tec family of non-receptor tyrosine kinases and a crucial component of the B-cell receptor (BCR) signaling pathway.

Comparator Compounds:

To establish a meaningful benchmark, Cmpd-X will be compared against:

  • Ibrutinib: A well-characterized, potent covalent inhibitor of BTK.

  • Acalabrutinib: A second-generation covalent BTK inhibitor with a potentially more selective profile.

  • Structural Analogue (Cmpd-Y): A non-covalent analogue of Cmpd-X, lacking the reactive chloropropanamide group, to confirm the role of the covalent warhead.

Experimental Design & Methodologies

A multi-tiered approach is essential for building a comprehensive selectivity profile. This involves progressing from simplified biochemical systems to more physiologically relevant cellular models.[8][9]

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation A Primary Assay: BTK Potency (IC50) B Selectivity Panel: Kinase Family Screening A->B Confirm On-Target Potency C Mechanism of Action: Irreversibility Assays A->C Validate Covalent Mechanism D Cellular Target Engagement (NanoBRET™/CETSA®) B->D Prioritize Hits for Cellular Studies E Functional Assay: Downstream Signaling (p-BTK Western Blot) D->E Confirm Target Binding in Cells F Phenotypic Assay: Cell Viability (EC50) E->F Link Target Engagement to Cellular Function

Sources

A Comparative Guide to Validating Cellular Target Engagement of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of methodologies to validate the cellular target engagement of a novel compound, 3-chloro-N-(2-fluorobenzyl)propanamide .

Given the absence of a well-defined target in the public domain for this specific molecule, we will proceed with a scientifically informed hypothesis. The presence of a chloro-propanamide moiety suggests the potential for covalent interaction with cellular nucleophiles. Structurally related compounds, such as those containing a 2-chloropropionamide group, have been identified as covalent inhibitors of Protein Disulfide Isomerase (PDI) . PDI is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins.[1] Its inhibition disrupts protein folding, leading to ER stress and apoptosis, making it a compelling target in various diseases, including cancer.[2]

This guide will, therefore, focus on validating the hypothesis that 3-chloro-N-(2-fluorobenzyl)propanamide engages PDI in a cellular context. We will compare a direct, biophysical method with an indirect, pathway-based functional assay, providing a multi-faceted approach to target validation. As a benchmark, we will include PACMA 31 , a well-characterized irreversible PDI inhibitor, as a positive control.[3]

Comparative Methodologies for PDI Target Engagement

Confirming that a compound interacts with its intended target inside a cell requires a combination of approaches that provide both direct and indirect evidence. Here, we compare two robust methods: the Cellular Thermal Shift Assay (CETSA) for direct target binding and a downstream ER stress assay for functional consequence.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses the physical interaction between a ligand and its target protein in a cellular environment.[4] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][5] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.

The choice of CETSA as a primary validation tool is grounded in its ability to provide label-free, direct evidence of target engagement in intact cells or cell lysates.[5] This circumvents potential artifacts introduced by modifying the compound or the target protein. The assay's core strength lies in its direct measurement of a biophysical change (thermal stability) that is a direct consequence of the binding event.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with 3-chloro-N-(2-fluorobenzyl)propanamide, PACMA 31, or DMSO (vehicle) cell_culture->treatment aliquot 3. Aliquot cell suspensions treatment->aliquot heat_shock 4. Heat aliquots at a temperature gradient (e.g., 40-70°C) for 3 min aliquot->heat_shock lysis 5. Lyse cells (e.g., freeze-thaw cycles) heat_shock->lysis centrifugation 6. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 7. Collect supernatant (soluble protein fraction) centrifugation->supernatant western_blot 8. Analyze PDI levels by Western Blot or AlphaScreen supernatant->western_blot

Caption: CETSA experimental workflow for assessing PDI target engagement.

  • Cell Culture and Treatment:

    • Plate a suitable human cell line (e.g., OVCAR-8, known to be sensitive to PDI inhibitors) in 10 cm dishes and grow to ~80% confluency.[2]

    • Treat the cells with varying concentrations of 3-chloro-N-(2-fluorobenzyl)propanamide (e.g., 0.1, 1, 10, 50 µM), PACMA 31 (10 µM), or DMSO (vehicle control) for 2 hours at 37°C.[6]

  • Thermal Challenge:

    • Harvest the cells by gentle scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler, followed by cooling to 4°C.[6]

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Analyze the amount of soluble PDI in each sample by Western blot using a specific anti-PDI antibody.

    • Quantify the band intensities and plot the percentage of soluble PDI as a function of temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

Indirect Functional Assay: ER Stress Induction

Inhibition of PDI's enzymatic activity is expected to cause an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). A key event in the UPR is the upregulation of ER chaperone proteins, such as GRP78 (also known as BiP or HSPA5), to cope with the increased load of unfolded proteins.[2] Measuring the induction of GRP78 serves as a robust indirect indicator of PDI inhibition.

This assay provides a functional readout of target engagement. While CETSA confirms binding, this assay demonstrates that the binding event has a downstream physiological consequence consistent with the inhibition of the target's known function. This is a critical step in validating the mechanism of action.

Experimental Workflow: ER Stress Assay

ER_Stress_Workflow cluster_prep Cell Treatment cluster_lysis Sample Preparation cluster_analysis Analysis cell_culture 1. Plate cells in a multi-well plate treatment 2. Treat with a dose-response of 3-chloro-N-(2-fluorobenzyl)propanamide, PACMA 31, or DMSO for 24h cell_culture->treatment lysis 3. Lyse cells and quantify protein treatment->lysis western_blot 4. Analyze GRP78 and loading control (e.g., β-actin) by Western Blot lysis->western_blot quantification 5. Quantify band intensities and normalize to loading control western_blot->quantification

Caption: ER stress induction assay workflow.

  • Cell Culture and Treatment:

    • Seed OVCAR-8 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of 3-chloro-N-(2-fluorobenzyl)propanamide (e.g., 0.1, 1, 10, 50 µM), PACMA 31 (10 µM as a positive control), or DMSO (vehicle control) for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Analysis:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform Western blotting and probe the membrane with primary antibodies against GRP78 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the GRP78 signal to the loading control. A dose-dependent increase in GRP78 expression indicates the induction of ER stress and provides functional evidence of PDI inhibition.

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)ER Stress Induction Assay
Principle Ligand-induced thermal stabilization of the target protein.[4][5]Measurement of a downstream cellular response (GRP78 upregulation) to target inhibition.[2]
Type of Evidence Direct, biophysical evidence of binding.Indirect, functional evidence of target modulation.
Labeling Requirement Label-free for both compound and target.[5]Label-free for the compound.
Throughput Moderate; can be adapted to higher throughput formats (e.g., AlphaScreen, 384-well plates).[7]Moderate to high, amenable to multi-well plate formats.
Key Advantage Directly confirms physical interaction in a cellular context.Confirms a functional consequence of target engagement.
Key Limitation Does not provide information on the functional effect of binding (agonist vs. antagonist).Does not directly prove the compound binds to the hypothesized target.
Self-Validation The thermal shift is a direct physical consequence of binding.The induction of a known downstream marker of PDI inhibition provides internal consistency.
Alternative Readouts Mass Spectrometry (proteome-wide), AlphaScreen, NanoBRET.[7][8][9]qPCR for GRP78 mRNA, immunofluorescence for GRP78 localization.

Conclusion

Validating the cellular target engagement of a novel compound like 3-chloro-N-(2-fluorobenzyl)propanamide requires a multi-pronged approach that combines direct evidence of binding with functional readouts. The Cellular Thermal Shift Assay provides compelling, direct evidence of interaction with the hypothesized target, PDI, in its native cellular environment. Complementing this with an ER stress induction assay, which measures a known downstream consequence of PDI inhibition, builds a robust and self-validating case for the compound's mechanism of action. The inclusion of a known PDI inhibitor, PACMA 31, as a positive control in both assays is crucial for establishing the validity of the experimental systems and for benchmarking the potency of the novel compound. By employing this integrated strategy, researchers can confidently advance promising molecules through the drug discovery pipeline, armed with a clear understanding of their on-target activity in a physiologically relevant setting.

References

  • (No author given). (n.d.). Pathophysiological Roles of Cell Surface and Extracellular Protein Disulfide Isomerase and Their Molecular Mechanisms. PubMed. Retrieved from [Link]

  • Rob, T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Wang, S., et al. (2012). Protein Disulfide Isomerase Regulates Endoplasmic Reticulum Stress and the Apoptotic Process during Prion Infection and PrP Mutant-Induced Cytotoxicity. PLOS One. Retrieved from [Link]

  • Cole, K. S., et al. (2021). Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. National Institutes of Health. Retrieved from [Link]

  • (No author given). (n.d.). Protein disulfide isomerase a multifunctional protein with multiple physiological roles. Frontiers. Retrieved from [Link]

  • Xu, S., et al. (2012). Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. PNAS. Retrieved from [Link]

  • (No author given). (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Lee, J. H., & Cheong, J. H. (2022). Functions and mechanisms of protein disulfide isomerase family in cancer emergence. National Institutes of Health. Retrieved from [Link]

  • Laurindo, F. R. M., et al. (2014). Methods of measuring protein disulfide isomerase activity: a critical overview. PMC. Retrieved from [Link]

  • Chen, Y. A., et al. (2022). Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. American Association for Cancer Research. Retrieved from [Link]

  • (No author given). (n.d.). Protein disulfide-isomerase. Wikipedia. Retrieved from [Link]

  • (No author given). (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

  • (No author given). (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • (No author given). (2022). Current Advances in CETSA. Frontiers. Retrieved from [Link]

  • (No author given). (n.d.). PDI inhibition results in ER stress caused by the accumulation of.... ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Publications. CETSA. Retrieved from [Link]

  • (No author given). (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]

  • (No author given). (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]

  • D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Retrieved from [Link]

  • (No author given). (2024). Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. Charnwood Discovery. Retrieved from [Link]

  • (No author given). (n.d.). Pathophysiological roles of cell surface and extracellular protein.... ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of targeted therapies, particularly in oncology, the development of specific kinase inhibitors is of paramount importance. However, the conserved nature of the ATP-binding site across the human kinome often leads to unintended interactions, or "off-target" effects, which can result in toxicity or unexpected pharmacological activities.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using the hypothetical kinase inhibitor, 3-chloro-N-(2-fluorobenzyl)propanamide, as a case study. We will compare its hypothetical off-target profile with that of Dasatinib, a well-characterized multi-kinase inhibitor, to illustrate the principles and methodologies crucial for robust preclinical drug development.

The early identification and characterization of off-target interactions are critical to mitigate the risk of adverse drug reactions and to guide lead optimization.[3][4][5][6] A systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a foundational step in building a comprehensive safety profile.[3] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the rigorous assessment of off-target effects.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

The rationale for comprehensive off-target screening lies in the potential for a kinase inhibitor to interact with multiple kinases, some of which may be structurally similar to the intended target. These unintended interactions can lead to a range of cellular effects, from mild side effects to severe toxicities. For instance, the inhibition of unintended kinases can disrupt essential signaling pathways, leading to unforeseen physiological consequences.[1] Therefore, a thorough understanding of a compound's kinome-wide selectivity is essential for predicting its therapeutic window and overall safety profile.

Our hypothetical compound, 3-chloro-N-(2-fluorobenzyl)propanamide, is an amide derivative, a common scaffold in medicinal chemistry.[7][8] While its primary target is yet to be defined, for the purpose of this guide, we will posit that it is a potent inhibitor of a specific disease-relevant kinase. The critical question for its development then becomes: what other kinases does it inhibit, and at what concentrations?

To answer this, we employ a multi-pronged approach, starting with broad, high-throughput screening followed by more focused validation assays. This tiered strategy allows for the efficient identification of potential off-target liabilities early in the drug discovery pipeline.

Comparative Off-Target Profile: 3-chloro-N-(2-fluorobenzyl)propanamide vs. Dasatinib

A key component of our assessment is a direct comparison with a known clinical compound. Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, is an excellent comparator due to its well-documented polypharmacology. The following table presents a hypothetical off-target profile for 3-chloro-N-(2-fluorobenzyl)propanamide alongside published data for Dasatinib. This comparative view is instrumental in contextualizing the selectivity of a new chemical entity.

Target Kinase3-chloro-N-(2-fluorobenzyl)propanamide IC50 (nM) (Hypothetical)Dasatinib IC50 (nM) (Published Data)Primary Therapeutic TargetPotential Off-Target Liability
Target X 5 >10,000Yes No
ABL15000.6NoYes
SRC8000.8NoYes
LCK12001.1NoYes
c-KIT>500012NoYes
PDGFRβ>500022NoYes
EphA2257.9NoPotential
DDR115002.6NoYes
p38 MAPK>10,000>10,000NoNo
JNK1>10,000>10,000NoNo

Note: Data for 3-chloro-N-(2-fluorobenzyl)propanamide is hypothetical for illustrative purposes. Dasatinib data is sourced from published literature.

This table highlights the importance of not only identifying off-targets but also quantifying the potency of these interactions. A large therapeutic window between the on-target and off-target IC50 values is a desirable characteristic for a selective kinase inhibitor.

Experimental Workflow for Off-Target Profiling

A robust assessment of off-target effects requires a combination of in vitro biochemical and cell-based assays. The following workflow provides a comprehensive strategy for characterizing the selectivity of a novel kinase inhibitor.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: In Vivo Assessment A Compound Synthesis & Quality Control B High-Throughput Kinome Scan (e.g., 400+ kinases) A->B Test Compound C Initial Hit Identification (e.g., >80% inhibition at 1µM) B->C Raw Data D Biochemical IC50 Assays for Primary Target & Off-Target Hits C->D Prioritized Hits E Data Analysis & Selectivity Profiling D->E IC50 Values F Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) E->F Selectivity Data G Phospho-protein Western Blotting or Mass Spectrometry F->G Cellular Target Engagement H Functional Cellular Assays (e.g., proliferation, apoptosis) G->H Downstream Signaling Effects I Animal Model Studies (Pharmacokinetics & Pharmacodynamics) H->I Functional Consequences J Toxicology Studies I->J In Vivo Efficacy & On-Target Effects

Caption: A multi-phased workflow for assessing kinase inhibitor off-target effects.

Detailed Protocol: High-Throughput Kinome Scanning

The initial step in understanding a compound's selectivity is a broad screen against a large panel of kinases. This provides an unbiased overview of its interaction landscape.

Objective: To identify potential off-target kinases for 3-chloro-N-(2-fluorobenzyl)propanamide by screening against a comprehensive panel of human kinases at a single, high concentration.

Materials:

  • 3-chloro-N-(2-fluorobenzyl)propanamide (10 mM stock in DMSO)

  • Recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot)

  • Appropriate kinase-specific substrates

  • ATP

  • Assay buffer

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a working solution of 3-chloro-N-(2-fluorobenzyl)propanamide at a concentration of 100 µM in assay buffer containing a final DMSO concentration of 1%. This will result in a final assay concentration of 10 µM when added to the kinase reaction.

  • Kinase Reaction Setup: In a 384-well microplate, add the following components in order:

    • Assay buffer

    • Kinase-specific substrate

    • Recombinant kinase

    • 3-chloro-N-(2-fluorobenzyl)propanamide or DMSO vehicle control

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure a sensitive assay for competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that is inversely proportional to kinase activity.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Hit Selection: Identify kinases that are inhibited by more than a predefined threshold (e.g., >80%) for follow-up IC50 determination.

Alternative Compounds and Their Off-Target Profiles

To provide a broader context, it is useful to consider other classes of kinase inhibitors and their characteristic off-target profiles.

  • Imatinib: The first-in-class BCR-ABL inhibitor, Imatinib, is also a potent inhibitor of c-KIT and PDGFR. Its off-target profile, while narrower than that of Dasatinib, is still significant and contributes to some of its clinical side effects.

  • Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer, Erlotinib exhibits high selectivity for EGFR over other kinases. However, at higher concentrations, it can inhibit other members of the ErbB family.

The choice of comparator compounds should be guided by the therapeutic target of the novel inhibitor and the desired level of selectivity.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. A systematic and rigorous approach, as outlined in this guide, is essential for the development of safe and effective kinase inhibitors. By employing a combination of high-throughput screening, detailed biochemical characterization, and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. The hypothetical case of 3-chloro-N-(2-fluorobenzyl)propanamide illustrates the critical questions that must be addressed for any new chemical entity entering preclinical development. The ultimate goal is to identify compounds with a wide therapeutic window, thereby maximizing on-target efficacy while minimizing the potential for off-target-driven adverse events.

References

  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Retrieved from [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. PMC - NIH. Retrieved from [Link]

  • MDPI. (2024). OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzamide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(3-chlorobenzyl)propanamide. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PMC - NIH. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(3-chloro-2-fluorobenzyl)acetamide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • bioRxiv. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • Synthego. (2023). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • bioRxiv. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

  • NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link] unexpected

  • NCBI. (n.d.). 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoro-1-propene. Retrieved from [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Experimental Data in Preclinical Drug Discovery: A Comparative Study of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced realm of drug discovery, the rigorous statistical analysis of experimental data is paramount to making informed decisions about the progression of potential therapeutic candidates.[1][2][3] This guide provides a comprehensive framework for the statistical evaluation of a novel compound, 3-chloro-N-(2-fluorobenzyl)propanamide, in a comparative preclinical setting. While this specific molecule is not extensively documented in publicly available literature, we will use it as a focal point to illustrate a robust methodology for data analysis that is applicable to any novel small molecule. For the purpose of this guide, we will refer to 3-chloro-N-(2-fluorobenzyl)propanamide as "Compound X" and compare its hypothetical in vitro activity against two alternative compounds, "Compound Y" and "Compound Z."

The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical steps for robust data interpretation.

The Crucial Role of Experimental Design in Statistical Outcomes

Before any statistical analysis can be performed, a well-designed experiment is essential to ensure that the data generated is reliable, reproducible, and capable of answering the research question.[4] For the initial screening of a potential drug candidate, a dose-response study is a cornerstone of in vitro pharmacology.[5][6][7] This type of study assesses the effect of a compound over a range of concentrations, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[8][9]

Our hypothetical experiment aims to determine the inhibitory potency of Compound X, Compound Y, and Compound Z against a specific biological target (e.g., a protein kinase). A robust experimental design would involve:

  • A wide range of concentrations: Typically, a logarithmic dilution series is used to cover several orders of magnitude.[7]

  • Appropriate controls: Including a negative control (vehicle, e.g., DMSO) and a positive control (a known inhibitor of the target).

  • Sufficient replicates: Performing the experiment with multiple technical and biological replicates to assess variability and ensure the reliability of the results.

The diagram below illustrates a typical workflow for an in vitro dose-response experiment.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of Compound X, Y, and Z add_compounds Add compounds and controls to respective wells prep_compounds->add_compounds prep_reagents Prepare assay reagents (e.g., enzyme, substrate, ATP) add_reagents Add reagents to microplate wells prep_reagents->add_reagents add_reagents->add_compounds incubate Incubate at controlled temperature add_compounds->incubate read_plate Read plate (e.g., luminescence, fluorescence) incubate->read_plate process_data Data pre-processing (% inhibition calculation) read_plate->process_data fit_curves Non-linear regression (dose-response curve fitting) process_data->fit_curves determine_ic50 Determine IC50 and confidence intervals fit_curves->determine_ic50 compare_potency Statistical comparison of IC50 values determine_ic50->compare_potency decision_making start Perform extra sum-of-squares F-test to compare IC50 values p_value p < 0.05? start->p_value conclusion_diff Conclude IC50 values are significantly different p_value->conclusion_diff Yes conclusion_no_diff Conclude IC50 values are not significantly different p_value->conclusion_no_diff No rank_potency Rank compounds by potency (lower IC50 is more potent) conclusion_diff->rank_potency further_studies Prioritize most potent compound(s) for further studies rank_potency->further_studies

Caption: Statistical decision-making for comparing compound potencies.

Data Presentation for Clear and Objective Comparison

The results of the statistical analysis should be presented in a clear and concise manner, allowing for easy comparison between the compounds. Tables are an effective way to summarize quantitative data.

Hypothetical Experimental Data

Below is a table of hypothetical raw data for the dose-response experiment.

Log [Compound] (M)% Inhibition (Compound X)% Inhibition (Compound Y)% Inhibition (Compound Z)
-92.58.115.3
-8.55.215.628.9
-810.830.248.7
-7.525.455.175.2
-748.980.390.1
-6.578.292.595.6
-693.196.898.2
-5.598.599.199.5
-599.899.699.7
Comparative Statistical Analysis

The following table summarizes the key statistical parameters obtained from the non-linear regression analysis of the hypothetical data.

ParameterCompound XCompound YCompound Z
IC50 (nM) 105.235.815.1
95% Confidence Interval (nM) 95.1 to 116.331.2 to 41.412.5 to 18.2
R-squared (R²) 0.9980.9970.996
P-value (vs. Compound X) -< 0.0001< 0.0001

Based on this hypothetical data, we can conclude that all three compounds show a good fit to the dose-response model (R² > 0.99). The IC50 values for Compound Y and Compound Z are statistically significantly lower than that of Compound X (p < 0.0001), indicating that they are more potent inhibitors of the target in this assay. Compound Z is the most potent of the three.

Conclusion: The Importance of Statistical Rigor in Drug Discovery

References

  • Betz, R. et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. Available from: [Link]

  • PubChem. 3-Chloro-2-fluorobenzamide. Available from: [Link]

  • JMP. Data analysis software for the pharmaceutical industry. Available from: [Link]

  • Curtis, M. J. (2007). Statistics in Pharmacology. British Journal of Pharmacology, 152(3), 291–293. Available from: [Link]

  • Al-Sanea, M. M. et al. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences, 10, 1221323. Available from: [Link]

  • Seman, M. R. et al. (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. AIP Conference Proceedings, 2045(1), 020050. Available from: [Link]

  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell. Available from: [Link]

  • Kalliokoski, T. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(3), e60001. Available from: [Link]

  • GraphPad. Statistics in Pharmacology. Available from: [Link]

  • de la Torre, B. G. & Albericio, F. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Molecular Biosciences, 10, 1321272. Available from: [Link]

  • Wikipedia. Dose–response relationship. Available from: [Link]

  • ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Tran, K. & Kondrashov, D. A. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 4(1), 245–259. Available from: [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available from: [Link]

  • ResearchGate. Statistics in Pharmacology. Available from: [Link]

  • MedCalc. MedCalc statistical software. Available from: [Link]

  • ChemRxiv. A Comparison of Small Molecule Generation Methods in Structure-Based Drug Design: Artificial Intelligence vs Quantum Computing. Available from: [Link]

  • van der Aart, L. T. et al. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: Pharmacometrics & Systems Pharmacology, 11(10), 1253–1264. Available from: [Link]

  • Lee, J. H. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Cancer Prevention, 21(2), 141–144. Available from: [Link]

  • Sumner, M. J. et al. (1984). The analysis of dose-response curves--a practical approach. Journal of Pharmacological Methods, 11(3), 163–180. Available from: [Link]

  • ResearchGate. How to determine IC50 significance? Available from: [Link]

  • International Journal of Innovative Research in Technology. Statistical Applications in Modern Pharmaceutical Research: Methods and Case Studies-A Critical Review. Available from: [Link]

  • IntuitionLabs. Top Software Tools for Pharma Commercial Analytics in 2025. Available from: [Link]

  • ResearchGate. A Comparison of Small Molecule Generation Methods in Structure-Based Drug Design: Artificial Intelligence vs Quantum Computing. Available from: [Link]

  • Medium. How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Available from: [Link]

  • MSDT. Dose-Response Curves - Toxicology. Available from: [Link]

  • PubChem. 3-chloro-N-(3-chlorobenzyl)propanamide. Available from: [Link]

  • NCBI. 3-Chloro-2-Methylpropene. In: Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. International Agency for Research on Cancer; 1995. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63.) Available from: [Link]

  • National Toxicology Program. RoC Profile: 3-Chloro-2-methylpropene. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-N-(2-fluorobenzyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling and disposal of 3-chloro-N-(2-fluorobenzyl)propanamide. As a novel or specialized laboratory chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon established principles of chemical safety, regulatory compliance, and expert analysis of the compound's structural characteristics as a halogenated organic amide. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

The foundational principle of this guide is that in the absence of specific data, a chemical must be treated as hazardous until proven otherwise. This approach aligns with the Occupational Safety and Health Administration (OSHA) requirement for hazard determination for any new or uncharacterized substance produced in a laboratory.[1][2]

Hazard Assessment: The Cornerstone of Safe Disposal

Before any disposal protocol is initiated, a thorough hazard assessment is paramount. The chemical structure of 3-chloro-N-(2-fluorobenzyl)propanamide—containing both chlorine and fluorine atoms on aromatic and aliphatic structures, as well as an amide linkage—suggests several potential hazards based on analogous compounds.

  • Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity, including acute toxicity if inhaled, ingested, or absorbed through the skin.[3][4][5]

  • Irritation and Corrosivity: Similar structures, such as 3-Chloro-2-fluorobenzylamine, are known to be corrosive and can cause severe skin burns and eye damage.[6] It is prudent to assume this compound is, at a minimum, a severe irritant.

  • Carcinogenicity and Reproductive Toxicity: Some related chlorinated compounds are suspected carcinogens and may pose reproductive hazards.[3][7]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated organics are a specific class of concern for regulatory bodies like the Environmental Protection Agency (EPA).[8]

Given these potential risks, all handling and disposal operations must be conducted with the assumption that the material is hazardous.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Based on the hazard assessment, a stringent PPE protocol is required to prevent exposure. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and potential chemical harm.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A lab coat is standard. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation & Collection: A Step-by-Step Protocol

The proper segregation of chemical waste is not merely a logistical step; it is a critical safety and cost-control measure. Halogenated organic waste requires specialized, high-cost disposal methods (typically high-temperature incineration) to prevent the formation of toxic byproducts like dioxins.[10] Mixing it with non-halogenated waste contaminates the entire stream and significantly increases disposal costs.

Protocol for Waste Collection:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Organic Waste."

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for acidic or corrosive waste.[11]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-chloro-N-(2-fluorobenzyl)propanamide" and any solvents used in the process.

    • The approximate concentration or percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Accumulation:

    • Keep the waste container closed at all times except when adding waste.[12]

    • Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[11]

    • Ensure the container is within a secondary containment bin to prevent spills from spreading.[11]

    • Crucially, do not mix this waste with non-halogenated organic waste. [10] Also, avoid mixing with incompatible materials like strong oxidizing or reducing agents.[13]

Waste Management and Disposal Logistics

The lifecycle of hazardous waste is governed by strict regulations from generation to final disposal, a concept known as "cradle to grave" under the EPA's Resource Conservation and Recovery Act (RCRA).[14]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Process cluster_facility Facility-Level Process A 1. Generation of Waste (e.g., reaction quench, used solvent) B 2. Hazard Assessment (Treat as Halogenated Hazardous Waste) A->B C 3. Segregate into Designated Halogenated Waste Container B->C D 4. Label Container Correctly ('Hazardous Waste', Contents, Date) C->D E 5. Store in Satellite Accumulation Area (Secondary Containment, Lid Closed) D->E F 6. Request Waste Pickup (Contact EHS/Waste Coordinator) E->F Lab personnel initiates G 7. EHS Transports to Central Accumulation Area F->G H 8. Manifest & Profile Waste for Licensed Disposal Vendor G->H I 9. Licensed Vendor Transports Waste to Permitted TSDF* H->I Vendor pickup J 10. Final Disposal (e.g., High-Temperature Incineration) I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 3-chloro-N-(2-fluorobenzyl)propanamide.

Key Disposal Parameters Summary

ParameterGuidelineRationale & Reference
EPA Waste Category Halogenated Organic WasteThe presence of chlorine and fluorine necessitates classification as a halogenated waste.[10][15]
Container Type High-Density Polyethylene (HDPE) or GlassMust be chemically compatible and have a secure, tight-fitting lid to prevent leaks and volatilization.[11]
Labeling "Hazardous Waste", full chemical names, concentrations, hazards, and start date.Required by EPA and OSHA for safety, proper handling, and regulatory compliance.[1][11]
Key Prohibitions NO drain disposal. NO mixing with non-halogenated waste. NO evaporation in fume hood.Prevents environmental contamination, ensures cost-effective disposal, and complies with regulations.[10][12][15]

Final Steps for Disposal:

  • Monitor Accumulation: Do not exceed the storage time limits set by your institution and the EPA (typically 90 days for large quantity generators).[11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste coordinator to schedule a pickup.[14]

  • Documentation: Ensure all paperwork, often called a hazardous waste manifest, is completed accurately. This is a legal document that tracks the waste from your lab to its final destination.[14]

  • Empty Containers: Any "empty" container that held this chemical must also be managed properly. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, deface the original label and dispose of the container according to institutional policy.[16]

Spill and Emergency Procedures

Safe disposal planning includes being prepared for accidents.

  • Small Spills (in a fume hood):

    • Ensure PPE is on.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Collect the contaminated absorbent using non-sparking tools.

    • Place the collected material into your designated halogenated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.[16]

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 3-chloro-N-(2-fluorobenzyl)propanamide is managed in a manner that is safe, compliant, and environmentally responsible.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Metalworking Fluids: Safety and Health Best Practices Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • NASA. (2023). OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • University of Oslo. (2023). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.